Pinacidil
Description
This compound is a cyanoguanidine drug that acts by opening ATP-sensitive potassium channels, leading to peripheral vasodilatation of arterioles and decreasing peripheral vascular resistance. The above processes result in reduced blood pressure. This drug has been discontinued by the FDA.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1989 and is indicated for hypertension.
A guanidine that opens POTASSIUM CHANNELS producing direct peripheral vasodilatation of the ARTERIOLES. It reduces BLOOD PRESSURE and peripheral resistance and produces fluid retention. (Martindale The Extra Pharmacopoeia, 31st ed)
See also: Guanfacine (related); Guanethidine (related).
Propriétés
IUPAC Name |
1-cyano-2-(3,3-dimethylbutan-2-yl)-3-pyridin-4-ylguanidine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5.H2O/c1-10(13(2,3)4)17-12(16-9-14)18-11-5-7-15-8-6-11;/h5-8,10H,1-4H3,(H2,15,16,17,18);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJCNBBHEVLGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N=C(NC#N)NC1=CC=NC=C1.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60560-33-0 (anhydrous) | |
| Record name | Pinacidil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045682 | |
| Record name | Pinacidil monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49681802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85371-64-8 | |
| Record name | Guanidine, N-cyano-N′-4-pyridinyl-N′′-(1,2,2-trimethylpropyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85371-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinacidil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085371648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinacidil monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pinacidil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINACIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B0ZZH8P2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Pinacidil on ATP-Sensitive Potassium (KATP) Channels
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pinacidil is a potent and well-characterized potassium channel opener (KCO) that exerts its pharmacological effects, primarily vasodilation and antihypertension, through the specific activation of ATP-sensitive potassium (KATP) channels. This document provides a comprehensive technical overview of this compound's mechanism of action. It details the molecular interactions with the KATP channel subunits, the critical role of intracellular nucleotides in modulating its activity, and the downstream signaling cascades it initiates. Furthermore, this guide presents quantitative binding and activation data, detailed protocols for key experimental assays, and visual diagrams of the molecular and cellular pathways involved.
Core Mechanism of Action: Interaction with the KATP Channel
The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[1][2] this compound's action is not on the pore itself, but rather on the regulatory SUR subunit, which functions as the channel's metabolic sensor and primary drug target.[3][4]
Binding Site on the SUR2 Subunit
This compound exhibits selectivity for KATP channels containing the SUR2A (cardiac and skeletal muscle) and SUR2B (vascular smooth muscle) isoforms, while being largely inactive on channels with the SUR1 (pancreatic) isoform.[5][6] This selectivity is conferred by its specific binding site.
Cryo-electron microscopy studies have identified a common KATP Channel Opener-binding Site (KCOS) located within the transmembrane domain (TMD) of the SUR2 subunit.[7] This pocket is strategically positioned between the two TMDs of the receptor and is enclosed by transmembrane helices TM10, TM11, TM12, TM14, and TM17.[7] this compound and its structural analogue P1075 bind to this site, stabilizing the SUR2 subunit in a conformation that favors channel opening.[7] This is consistent with earlier findings that mutations within TM17 can significantly alter the binding affinity of this compound.[8]
Allosteric Modulation by Intracellular Nucleotides
The interaction of this compound with the KATP channel is complex and allosterically modulated by the presence of intracellular nucleotides, particularly ATP and ADP.
-
ATP Inhibition: Under normal physiological conditions, high intracellular ATP concentrations bind to the Kir6.2 subunit, inducing a conformational change that closes the channel pore.[2][9] this compound's efficacy is inversely dependent on the ATP concentration; it is most effective at opening the channel when the inhibitory tone of ATP is low (e.g., <500 µM).[9] At very high ATP concentrations (>3.0 mM), the effect of this compound is inhibited.[9]
-
ADP Stimulation: Magnesium-bound ADP (MgADP) binds to the nucleotide-binding domains (NBDs) of the SUR subunit, promoting channel activation.[10][11] The action of this compound is synergistic with MgADP. A proposed model suggests the KATP channel has both an activatory (A) site and an inhibitory (I) site for nucleotides. This compound is thought to activate the channel and displace inhibitory nucleotides from the 'I' site, but only when the 'A' site is occupied by a stimulatory nucleotide like ATP or ADP.[10] Furthermore, nucleotides like ATP and ADP have been shown to slow the dissociation (off-rate) of this compound analogues from the SUR2A subunit, which is a key factor in detecting binding in radioligand assays.[11]
The diagram below illustrates the molecular interactions at the KATP channel.
Quantitative Data: Potency and Efficacy
The potency of this compound varies depending on the specific KATP channel subunit composition and the experimental system used. The following table summarizes key quantitative data from the literature.
| Parameter | Channel Subtype | Experimental System | Value | Reference(s) |
| EC₅₀ | SUR2B/Kir6.2 | Whole-cell patch clamp (HEK293T cells) | ~2 µM | [6][12] |
| EC₅₀ | SUR2A/Kir6.2 | Whole-cell patch clamp (HEK293T cells) | ~10 µM | [6][12] |
| EC₅₀ | Cardiac I_NCX (outward) | Whole-cell patch clamp (guinea pig myocytes) | 23.5 µM | [13] |
| EC₅₀ | Cardiac I_NCX (inward) | Whole-cell patch clamp (guinea pig myocytes) | 23.0 µM | [13] |
| APD Shortening | Human Atria | Optical Mapping | -46% to -80% | [14][15] |
| APD Shortening | Human Ventricles | Optical Mapping | -65% to -93% | [14][15] |
| Kᵢ (vs [³H]glibenclamide) | SUR1(T1285L, M1289T) | Radioligand Binding | 14-fold decrease vs WT | [8] |
EC₅₀ (Half-maximal effective concentration), APD (Action Potential Duration), Kᵢ (Inhibition constant)
Downstream Signaling Pathways
Activation of KATP channels by this compound leads to potassium efflux, causing membrane hyperpolarization. This primary event triggers several downstream signaling pathways that contribute to its overall physiological effects.
NO/cGMP/PKG Pathway in Cardiomyocytes
In cardiac ventricular myocytes, this compound-induced KATP channel opening stimulates the cardiac Na⁺/Ca²⁺ exchanger (NCX). This effect is not direct but is mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway. The hyperpolarization is thought to activate endothelial NO synthase (eNOS), leading to a signaling cascade that ultimately enhances NCX function.[13]
Nrf2-ARE Antioxidant Pathway
This compound has also been shown to confer myocardial protection during ischemia-reperfusion injury by activating the nuclear factor-E2 related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway.[16][17] This process involves the early generation of reactive oxygen species (ROS) following this compound administration, which triggers the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, binds to the ARE, and upregulates the expression of antioxidant enzymes, thereby protecting the cell from oxidative damage.[16][17]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the action of this compound on KATP channels.
Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the activity of ion channels like KATP. The whole-cell configuration allows for the recording of macroscopic currents from the entire cell membrane.[18][19]
Objective: To measure the effect of this compound on whole-cell KATP currents in a cell line expressing Kir6.2/SUR2B channels.
Materials:
-
Cell Line: HEK293 cells stably expressing the Kir6.2 and SUR2B subunits.
-
External (Bath) Solution: (in mM) 140 KCl, 2.6 CaCl₂, 1.2 MgCl₂, 5 HEPES; pH adjusted to 7.4 with KOH.
-
Internal (Pipette) Solution: (in mM) 140 KCl, 1 MgCl₂, 1 EGTA, 5 HEPES, 0.1 ATP, 0.1 ADP; pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: 10 mM in DMSO.
-
Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, perfusion system, borosilicate glass capillaries, microelectrode puller.
Methodology:
-
Cell Culture: Plate HEK293 cells expressing Kir6.2/SUR2B onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Seal Formation: Under visual control, approach a single cell with the micropipette. Apply slight positive pressure. When contact is made, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.[18]
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[20]
-
Data Acquisition: Clamp the cell membrane potential at a holding potential of -60 mV. Apply voltage ramps or steps to elicit currents.
-
Drug Application: After recording a stable baseline current, perfuse the bath with the external solution containing the desired concentration of this compound (e.g., 10 µM).
-
Data Analysis: Measure the change in current amplitude induced by this compound. The this compound-sensitive current is typically determined by subsequent application of a KATP channel blocker like glibenclamide.[21]
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for its receptor by competing with a radiolabeled ligand.[22][23]
Objective: To determine the inhibition constant (Kᵢ) of this compound for the SUR2B subunit using a competition binding assay with a tritiated this compound analogue, [³H]P1075.
Materials:
-
Membrane Preparation: Cell membranes prepared from HEK293 cells overexpressing the SUR2B subunit.
-
Radioligand: [³H]P1075 (N-cyano-N'-[1,1-dimethyl-[2,2,3,3-³H]propyl]-N"-(3-pyridinyl)guanidine).[24]
-
Assay Buffer: 50 mM Tris-HCl, 1 mM MgATP, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled P1075 (e.g., 10 µM).
-
Equipment: 96-well plates, cell harvester (filtration apparatus), glass fiber filters, liquid scintillation counter, scintillation fluid.
Methodology:
-
Assay Setup: In a 96-well plate, add assay buffer to each well.
-
Addition of Components:
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
Add the radioligand, [³H]P1075, at a fixed concentration (typically at or below its Kₔ).
-
Initiate the binding reaction by adding the membrane preparation (containing SUR2B) to each well.
-
Prepare wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).[25]
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter using a cell harvester. The membranes, with the bound radioligand, are trapped on the filter.[23]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of [³H]P1075).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion
This compound's mechanism of action is a paradigm for KCOs that target the SUR subunit of the KATP channel. It binds to a specific site on the SUR2 isoform, an interaction that is finely tuned by the intracellular metabolic state as reflected by ATP and ADP levels. This binding event allosterically promotes the opening of the Kir6.2 pore, leading to membrane hyperpolarization. This primary action initiates downstream signaling cascades, such as the NO/cGMP/PKG and Nrf2-ARE pathways, which are crucial for its therapeutic effects in vasodilation and cardioprotection. The experimental methodologies detailed herein represent the foundational tools for the continued investigation and development of novel KATP channel modulators.
References
- 1. Dynamic duo: Kir6 and SUR in KATP channel structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential roles for SUR subunits in KATP channel membrane targeting and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SUR, ABC proteins targeted by KATP channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Activation of ATP-sensitive K channels in heart cells by this compound: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diverse effects of this compound on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nucleotide modulation of this compound stimulation of the cloned K(ATP) channel Kir6.2/SUR2A [pubmed.ncbi.nlm.nih.gov]
- 12. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of KATP channel openers diazoxide and this compound in coronary-perfused atria and ventricles from failing and non-failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of KATP channel openers diazoxide and this compound in coronary-perfused atria and ventricles from failing and non-failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ROS-associated mechanism of different concentrations of this compound postconditioning in the rat cardiac Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Patch Clamp Protocol [labome.com]
- 19. Whole Cell Patch Clamp Protocol [protocols.io]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Synthesis of and radioligand binding studies with a tritiated this compound analogue: receptor interactions of structurally different classes of potassium channel openers and blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. revvity.com [revvity.com]
Pinacidil: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pinacidil (N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidine) is a seminal compound in the field of cardiovascular pharmacology, recognized as a potent ATP-sensitive potassium (KATP) channel opener. Its discovery marked a significant advancement in the understanding and treatment of hypertension, introducing a novel mechanism of action for vasodilation. This technical guide provides an in-depth exploration of the history of this compound's discovery, its detailed chemical synthesis, and the molecular pathways through which it exerts its pharmacological effects. The document includes a compilation of quantitative pharmacological data, detailed experimental protocols for its synthesis and key assays, and visual representations of its mechanism of action and synthetic workflow to support researchers and drug development professionals.
Discovery and Development
The journey to this compound began at Leo Pharmaceutical Products in Denmark, where scientists were engaged in the pharmacological screening of novel compounds for antihypertensive activity. The initial focus was on a series of pyridylthioureas.[1][2] Subsequent structure-activity relationship (SAR) studies led to the pivotal replacement of the thiourea functional group with an N-cyanoguanidine moiety, which demonstrated superior activity.[1] This chemical modification resulted in the synthesis of this compound, identified by the code P 1134.[3] Preclinical investigations revealed that this compound induced vasodilation through a then-novel mechanism: the opening of potassium channels in the cell membranes of vascular smooth muscle.[1] This discovery established a new class of antihypertensive agents known as potassium channel openers.
A key patent for this compound was filed by Hans Jorgen Petersen, associated with Leo Pharma AS, further solidifying the company's role in its development. The compound's unique mode of action, distinct from existing vasodilators like calcium channel blockers and alpha-adrenergic antagonists, generated significant interest in the scientific community.[1]
Chemical Synthesis
The chemical synthesis of this compound can be achieved through a multi-step process. A commonly cited route involves the reaction of 4-aminopyridine with carbon disulfide to form an isothiocyanate intermediate, which is then reacted with 3,3-dimethyl-2-butanamine. The resulting thiourea is subsequently converted to the final cyanoguanidine product.
Synthesis of N-(4-pyridyl)-N'-(1,2,2-trimethylpropyl)thiourea (Intermediate 3)
The synthesis of the thiourea intermediate is a critical step. One documented method involves the condensation of 4-isothiocyanotopyridine (1) with 3,3-dimethyl-2-butanamine (2).[1]
Experimental Protocol:
-
Materials: 4-isothiocyanotopyridine (1), 3,3-dimethyl-2-butanamine (2), suitable solvent (e.g., ethanol, isopropanol).
-
Procedure:
-
Dissolve equimolar amounts of 4-isothiocyanotopyridine (1) and 3,3-dimethyl-2-butanamine (2) in the chosen solvent.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product, N-(4-pyridyl)-N'-(1,2,2-trimethylpropyl)thiourea (3), is purified by recrystallization or column chromatography.
-
Synthesis of this compound (5) from Thiourea Intermediate (3)
The conversion of the thiourea intermediate to this compound involves the formation of a carbodiimide followed by the addition of cyanamide.
Experimental Protocol:
-
Materials: N-(4-pyridyl)-N'-(1,2,2-trimethylpropyl)thiourea (3), triphenylphosphine, carbon tetrachloride, triethylamine, cyanamide, suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the thiourea intermediate (3) in the solvent.
-
Add triphenylphosphine, carbon tetrachloride, and triethylamine to the solution. This mixture facilitates the conversion of the thiourea to the corresponding unsymmetrical carbodiimide (4').[1]
-
Stir the reaction mixture at a controlled temperature.
-
Once the carbodiimide formation is complete, add cyanamide to the reaction mixture.
-
Continue stirring until the reaction to form this compound (5) is complete.
-
The final product is isolated and purified using standard techniques such as extraction, followed by crystallization or column chromatography.
-
Caption: Synthetic workflow for this compound.
Mechanism of Action
This compound exerts its vasodilatory effects by opening ATP-sensitive potassium channels (KATP channels) in the plasma membrane of vascular smooth muscle cells.[1] This action leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane.
The hyperpolarized state of the cell membrane makes it less excitable and reduces the opening of voltage-gated calcium channels.[3] The subsequent decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[1][3]
The (-) enantiomer of this compound is significantly more potent than the (+) enantiomer, suggesting a stereospecific interaction with its binding site on the KATP channel complex.[3] Specifically, this compound is an agonist for the sulfonylurea receptor (SUR2B) subunit of the KATP channel.
Caption: this compound's mechanism of action.
Pharmacological Data
The pharmacological profile of this compound has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize key quantitative data.
In Vitro Activity
| Parameter | Species/Tissue | Value | Reference |
| EC50 (Vasodilation) | Rat aorta | 680 nM | |
| Dissociation Constant (Kd) for SUR2B | - | 135 nM | |
| IC50 (Noradrenaline-induced contraction) | Rat aorta | - | |
| IC50 (KCl-induced contraction) | Rat aorta | - | |
| Potency Ratio ((-) vs (+) enantiomer) | - | ~20-fold | [3] |
Pharmacokinetic Properties in Humans
| Parameter | Value | Reference |
| Bioavailability | ~60% | |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |
| Plasma Protein Binding | ~40% | |
| Volume of Distribution (Vd) | ~2 L/kg | |
| Elimination Half-life (t1/2) | ~2-3 hours | |
| Metabolism | Hepatic (major metabolite: this compound-N-oxide) | [1] |
| Excretion | Primarily renal | [1] |
Experimental Protocols for Pharmacological Assays
In Vitro Vasodilation Assay (Rat Aorta)
Objective: To determine the potency of this compound in relaxing pre-contracted rat aortic rings.
Experimental Protocol:
-
Tissue Preparation:
-
Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).
-
The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
-
-
Experimental Setup:
-
Aortic rings are mounted in organ baths containing K-H solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
A resting tension of 1.5-2.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.
-
-
Procedure:
-
After equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor agent (e.g., phenylephrine or noradrenaline).
-
Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Concentration-response curves are constructed, and the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.
-
Caption: Workflow for in vitro vasodilation assay.
Conclusion
This compound's discovery was a landmark in cardiovascular medicine, introducing the concept of potassium channel opening as a viable therapeutic strategy for hypertension. Its unique mechanism of action, well-characterized pharmacology, and established synthetic routes have made it an invaluable tool for researchers and a foundation for the development of newer generations of potassium channel openers. This technical guide provides a comprehensive resource for professionals in the field, consolidating key information on its history, synthesis, and biological activity to facilitate further research and drug discovery efforts.
References
Pinacidil: An In-depth Technical Guide on a Non-Selective K-ATP Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinacidil, a cyanoguanidine derivative, is a potent vasodilator that functions as a non-selective ATP-sensitive potassium (K-ATP) channel opener. By activating these channels in the plasma membrane of smooth muscle cells, this compound facilitates potassium efflux, leading to hyperpolarization. This change in membrane potential inhibits the influx of calcium through voltage-gated calcium channels, ultimately resulting in vasodilation and a reduction in blood pressure. This technical guide provides a comprehensive overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways.
Chemical Properties and Structure
This compound is chemically known as N-cyano-N'-4-pyridinyl-N''-(1,2,2-trimethylpropyl)guanidine. Its structure is characterized by a cyanoguanidine group, a pyridine ring, and a trimethylpropyl group.
| Property | Value |
| Chemical Formula | C₁₃H₁₉N₅ |
| Molar Mass | 245.32 g/mol |
| CAS Number | 60560-33-0 |
| PubChem CID | 4826 |
Mechanism of Action: K-ATP Channel Opening
This compound exerts its primary pharmacological effect by opening ATP-sensitive potassium (K-ATP) channels. These channels are hetero-octameric protein complexes composed of four inwardly rectifying potassium channel (Kir6.x) subunits and four sulfonylurea receptor (SUR) subunits. The SUR subunit confers sensitivity to pharmacological agents like this compound.
This compound is considered a non-selective K-ATP channel opener, showing activity on channels containing different SUR subtypes, including SUR2A (predominantly in cardiac and skeletal muscle) and SUR2B (predominantly in smooth muscle). However, its affinity for SUR2B-containing channels is generally higher, contributing to its pronounced vasodilator effects.
The binding of this compound to the SUR subunit is thought to induce a conformational change in the channel complex, increasing its open probability. This leads to an efflux of potassium ions from the cell, down their electrochemical gradient.
Electrophysiological Consequences
The increased potassium conductance hyperpolarizes the cell membrane, moving the membrane potential closer to the potassium equilibrium potential. This hyperpolarization leads to the closure of voltage-dependent L-type calcium channels, thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration is the direct trigger for smooth muscle relaxation and vasodilation.
Quantitative Data
The following tables summarize the quantitative data regarding this compound's activity from various in vitro studies.
Table 1: Potency of this compound in Vascular Tissues
| Tissue | Agonist | Parameter | Value | Reference |
| Rat Aorta | Serotonin | ED₅₀ | 0.3 µM | |
| Rat Aorta | Norepinephrine | - | 0.1-100 µM (inhibition) | [1] |
| Rat Aorta | KCl (20 mmol/L) | -log IC₅₀ | 6.2 | |
| Rabbit Aorta | Potassium (127 mM) | IC₅₀ | 2.3 x 10⁻⁵ M | [2] |
| Canine Coronary Artery | Phenylephrine | IC₅₀ | 6.8 x 10⁻¹⁰ M | |
| Human TE671 cells (SUR2B/Kir6.2) | - | EC₅₀ | 3.54 µM | |
| Rat Aorta VSMC | KCl | EC₅₀ | 0.62 µM |
Table 2: Electrophysiological Effects of this compound
| Cell Type | Parameter | This compound Concentration | Effect | Reference |
| Guinea Pig Ventricular Myocytes | K-ATP channel current | 10-30 µM | Restored current in the presence of 2 mM ATP | [3] |
| Human Coronary Artery VSMC | Single-channel conductance (K-ATP) | 1 and 20 µM | ~17 pS | [4] |
| Human Coronary Artery VSMC | Single-channel conductance (BKCa) | 1-20 µM | ~150 pS | [4] |
| Rabbit Myocytes | K-ATP current | 50 µM | ~4-fold increase | [5] |
| Human Atria | Action Potential Duration (APD) | 1-100 µM | -46 to -80% change | [6] |
| Human Ventricles | Action Potential Duration (APD) | 1-100 µM | -65 to -93% change | [6] |
Experimental Protocols
Isolated Tissue Bath for Vasodilation Assay
This protocol describes a standard method for assessing the vasodilator effect of this compound on isolated arterial rings.
Materials:
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Isolated organ bath system with isometric force transducers
-
Vasoconstrictor agent (e.g., Phenylephrine, Serotonin, KCl)
-
This compound stock solution
Procedure:
-
Tissue Preparation: Euthanize a laboratory animal (e.g., rat, rabbit) and carefully dissect the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution. Gently remove adherent connective tissue and cut the aorta into rings of 3-4 mm in length.
-
Mounting: Suspend the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 grams. Replace the bath solution every 15-20 minutes.
-
Viability Check: Induce a contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability. Wash the tissue and allow it to return to baseline.
-
Pre-contraction: Induce a stable, submaximal contraction using a chosen agonist (e.g., Phenylephrine at a concentration that produces ~80% of its maximal response).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add this compound to the bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 10 µM). Allow the tissue to reach a stable response at each concentration before adding the next.
-
Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by the agonist. Plot the concentration-response curve and calculate the EC₅₀ value.[7][8]
Patch-Clamp Electrophysiology for K-ATP Channel Activity
This protocol provides a general framework for recording this compound-induced K-ATP channel currents in isolated cells using the whole-cell patch-clamp technique.
Materials:
-
Isolated single cells (e.g., ventricular myocytes, vascular smooth muscle cells)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling micropipettes
-
Extracellular (bath) solution (e.g., Tyrode's solution)
-
Intracellular (pipette) solution containing a low concentration of ATP (e.g., <0.5 mM) to allow for K-ATP channel activity
-
This compound solution
Procedure:
-
Cell Preparation: Isolate single cells from the tissue of interest using enzymatic digestion. Plate the cells on glass coverslips.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit and record membrane currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing this compound at the desired concentration.
-
Data Acquisition and Analysis: Record the changes in membrane current in response to this compound. The activation of K-ATP channels will be observed as an increase in outward current. Analyze the current-voltage relationship and the magnitude of the this compound-induced current.[3][9]
⁸⁶Rb⁺ Efflux Assay for K-ATP Channel Opening
This assay provides a functional measure of K-ATP channel activity by monitoring the efflux of the potassium surrogate, ⁸⁶Rb⁺.
Materials:
-
Cultured cells expressing K-ATP channels
-
Loading buffer containing ⁸⁶RbCl
-
Efflux buffer with and without this compound
-
Scintillation counter
Procedure:
-
Cell Culture: Grow cells to confluence in multi-well plates.
-
Loading: Incubate the cells with loading buffer containing ⁸⁶RbCl for a sufficient time to allow for cellular uptake (e.g., 2-4 hours).
-
Washing: Rapidly wash the cells with a non-radioactive buffer to remove extracellular ⁸⁶Rb⁺.
-
Efflux: Add the efflux buffer to the cells. At specific time points, collect the supernatant (containing the effluxed ⁸⁶Rb⁺).
-
Drug Treatment: To measure the effect of this compound, add efflux buffer containing the desired concentration of the drug.
-
Cell Lysis: At the end of the experiment, lyse the cells to determine the amount of ⁸⁶Rb⁺ remaining intracellularly.
-
Measurement: Measure the radioactivity in the collected supernatants and the cell lysates using a scintillation counter.
-
Data Analysis: Calculate the rate of ⁸⁶Rb⁺ efflux as a percentage of the total cellular ⁸⁶Rb⁺ at each time point. Compare the efflux rates in the presence and absence of this compound. An increased efflux rate in the presence of this compound indicates K-ATP channel opening.
Signaling Pathways and Experimental Workflows
Core Mechanism of Action
The fundamental action of this compound is the opening of K-ATP channels, leading to membrane hyperpolarization and subsequent vasodilation.
Caption: Core mechanism of this compound-induced vasodilation.
Downstream Signaling: NO/cGMP/PKG Pathway
In some cell types, particularly cardiomyocytes, this compound's activation of K-ATP channels can lead to the stimulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.
Caption: this compound-induced activation of the NO/cGMP/PKG pathway.[10]
Downstream Signaling: Nrf2-ARE Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which is a key regulator of cellular antioxidant defenses. This effect is thought to be mediated by the generation of reactive oxygen species (ROS) following K-ATP channel opening.
Caption: this compound-mediated activation of the Nrf2-ARE pathway.[11]
Experimental Workflow: Isolated Tissue Bath Assay
The following diagram illustrates the typical workflow for conducting a vasodilation study using an isolated tissue bath.
Caption: Workflow for isolated tissue bath vasodilation assay.
Conclusion
This compound serves as a valuable pharmacological tool for studying the physiological and pathophysiological roles of K-ATP channels. Its non-selective nature allows for the investigation of these channels in a variety of tissues. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other K-ATP channel modulators. A thorough understanding of its mechanism of action and the downstream signaling pathways it modulates is crucial for its application in basic research and for the development of novel therapeutics targeting K-ATP channels.
References
- 1. Effect of this compound on ion permeability in resting and contracted resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding and effect of KATP channel openers in the absence of Mg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates the ATP-sensitive K+ channel in inside-out and cell-attached patch membranes of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of KATP channel openers diazoxide and this compound in coronary-perfused atria and ventricles from failing and non-failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Isolated organ/tissue test – organ bath [panlab.com]
- 9. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ROS-associated mechanism of different concentrations of this compound postconditioning in the rat cardiac Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pinacidil's Effect on Vascular Smooth Muscle Hyperpolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinacidil is a potent vasodilator that exerts its antihypertensive effects through the direct relaxation of vascular smooth muscle. This technical guide provides an in-depth analysis of the core mechanism of action: the induction of membrane hyperpolarization in vascular smooth muscle cells. It details the molecular targets of this compound, the subsequent ionic and cellular events, and the experimental methodologies used to elucidate these processes. Quantitative data from key studies are summarized, and signaling pathways are visualized to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.
Introduction
This compound, a cyanoguanidine derivative, belongs to a class of drugs known as potassium channel openers (KCOs).[1] Its primary therapeutic application is in the management of hypertension, achieved by reducing peripheral vascular resistance.[1][2] Unlike other classes of vasodilators, this compound's mechanism is not dependent on interfering with alpha- or beta-adrenergic receptors, altering cyclic nucleotide levels (cAMP or cGMP), or directly blocking calcium channels.[3][4] Instead, its action is rooted in the modulation of potassium ion (K⁺) permeability across the vascular smooth muscle cell membrane, leading to hyperpolarization and subsequent vasorelaxation.[5][6]
Mechanism of Action: Inducing Hyperpolarization
The vasodilatory effect of this compound is a direct consequence of its ability to increase the efflux of K⁺ ions from vascular smooth muscle cells.[1][7] This outward movement of positive charge drives the cell's membrane potential to a more negative value, a state known as hyperpolarization.[5][6]
Molecular Target: ATP-Sensitive Potassium (K-ATP) Channels
The principal molecular target for this compound in vascular smooth muscle is the ATP-sensitive potassium (K-ATP) channel.[7][8] These channels are complex proteins composed of two main subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[9] In vascular smooth muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits.[9][10]
This compound binds to the SUR2B subunit, promoting the open state of the K-ATP channel.[10][11] This action is antagonized by sulfonylureas such as glibenclamide, which also bind to the SUR subunit and are commonly used experimental tools to confirm the involvement of K-ATP channels.[8][12]
Downstream Effects of Hyperpolarization
The this compound-induced hyperpolarization has a critical impact on the excitation-contraction coupling of vascular smooth muscle:
-
Closure of Voltage-Gated Calcium Channels (VGCCs): Hyperpolarization moves the membrane potential away from the threshold required to activate L-type voltage-gated calcium channels. This reduces the influx of extracellular calcium (Ca²⁺), a primary trigger for smooth muscle contraction.[9][13]
-
Reduced Intracellular Calcium: The diminished Ca²⁺ influx leads to a decrease in the cytosolic free Ca²⁺ concentration.[8]
-
Myosin Light Chain Dephosphorylation and Relaxation: The reduction in intracellular Ca²⁺ leads to the inactivation of calmodulin and myosin light chain kinase (MLCK). Consequently, the myosin light chain is dephosphorylated by myosin light chain phosphatase (MLCP), leading to the detachment of myosin heads from actin filaments and resulting in smooth muscle relaxation and vasodilation.
Potential Involvement of Other Potassium Channels
While K-ATP channels are the primary target, some evidence suggests that this compound may also act on other types of potassium channels, particularly the large-conductance Ca²⁺-activated potassium (BKCa) channels.[12][14][15][16] However, the contribution of BKCa channels to the overall vasodilatory effect of this compound is considered less significant than that of K-ATP channels. The activation of BKCa channels by this compound may be indirect, potentially resulting from localized changes in intracellular calcium.[16]
Quantitative Data
The following tables summarize key quantitative data from various studies on the effects of this compound.
Table 1: Potency of this compound in Vascular Relaxation
| Preparation | Agonist | EC50 / IC50 (µM) | Reference |
| Rat Aortic Strips | Serotonin | 0.3 | [3][4] |
| Rat Aorta | KCl (20 mmol/L) | ~6.2 (-log IC50) | [7] |
| Canine Cephalic Veins | Phenylephrine | 0.43 ± 0.09 | [17] |
Table 2: Electrophysiological Effects of this compound
| Cell Type / Tissue | Parameter | Effect | Concentration (µM) | Reference |
| Rat Portal Vein | Membrane Potential | Hyperpolarization | 0.3 - 10 | [7] |
| Canine Purkinje Fibers | Action Potential Duration | 82 ± 3% decrease | 30 | [17] |
| Human Coronary Artery VSMC | K-ATP Single-Channel Conductance | ~17 pS | N/A | [12] |
| Rat Azygos Vein VSM | K⁺ Currents | Significant Increase | 1 - 50 | [16] |
| Canine Gastric Antrum | Membrane Potential | Hyperpolarization from -78 to -83 mV | 1 | [18] |
Signaling Pathways and Experimental Workflows
This compound's Signaling Pathway for Vasodilation
Caption: Signaling pathway of this compound-induced vasodilation.
Logical Flow of this compound's Mechanism
Caption: Logical flow of this compound's mechanism of action.
Experimental Workflow for Studying this compound's Effects
Caption: General experimental workflow for studying this compound.
Detailed Experimental Protocols
Patch-Clamp Electrophysiology
This technique is used to measure ion currents across the cell membrane and the membrane potential of single vascular smooth muscle cells.[12][16][19][20][21][22][23]
-
Cell Preparation: Vascular smooth muscle cells are enzymatically dissociated from arterial tissue (e.g., rat aorta, human coronary artery). The isolated cells are then plated on glass coverslips and allowed to adhere.
-
Recording Solutions:
-
External (Bath) Solution (in mM): Typically contains NaCl (e.g., 135), KCl (e.g., 5), CaCl₂ (e.g., 2), MgCl₂ (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10), with pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): Typically contains KCl or K-aspartate (e.g., 140), MgCl₂ (e.g., 1), EGTA (e.g., 10), HEPES (e.g., 10), and Mg-ATP (e.g., 1-5), with pH adjusted to 7.2.
-
-
Procedure:
-
A glass micropipette with a very fine tip (resistance of 3-5 MΩ) is filled with the internal solution and mounted on a micromanipulator.
-
The pipette tip is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, allowing electrical access to the entire cell.
-
Voltage-Clamp Mode: The membrane potential is held constant, and the currents flowing through the ion channels are recorded in response to voltage steps or drug application (e.g., this compound).
-
Current-Clamp Mode: The current injected into the cell is controlled (often held at zero), and changes in the membrane potential are recorded upon drug application.
-
-
Data Analysis: The effects of this compound on K⁺ currents (amplitude, kinetics) and resting membrane potential are quantified. The involvement of K-ATP channels can be confirmed by the inhibitory effect of glibenclamide.
Isometric Tension Studies
This method measures the contractile force of isolated blood vessel segments in response to vasoconstrictors and vasodilators.[5][24]
-
Tissue Preparation: Segments of arteries (e.g., rat mesenteric artery, aorta) are dissected and mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Procedure:
-
The vessel rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension is applied, and the tissues are allowed to equilibrate.
-
The vessels are pre-contracted with a vasoconstrictor agent (e.g., norepinephrine, serotonin, or a high concentration of KCl).
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath, and the resulting relaxation is recorded.
-
-
Data Analysis: Concentration-response curves are constructed, and the EC50 (concentration producing 50% of the maximal relaxation) is calculated to determine the potency of this compound. The specificity of the K-ATP channel involvement can be tested by pre-incubating the tissue with glibenclamide.
Rubidium (⁸⁶Rb⁺) or Potassium (⁴²K⁺) Efflux Assay
This assay measures the movement of potassium ions (or its congener, rubidium) out of the cells, providing a direct measure of potassium channel activity.[5][6][25][26][27][28][29][30]
-
Cell/Tissue Preparation: Isolated blood vessels or cultured vascular smooth muscle cells are used.
-
Procedure:
-
The preparation is incubated in a physiological solution containing radioactive ⁸⁶Rb⁺ or ⁴²K⁺ for a period to allow for cellular uptake ("loading").
-
The preparation is then washed with a non-radioactive solution to remove extracellular tracer.
-
The efflux of the tracer is measured by serially collecting the superfusate over time.
-
After a baseline efflux rate is established, this compound is added to the superfusion solution.
-
At the end of the experiment, the remaining radioactivity in the tissue/cells is determined.
-
-
Data Analysis: The rate of efflux is calculated for each time point and plotted. An increase in the efflux rate in the presence of this compound indicates the opening of potassium channels. The contribution of K-ATP channels can be assessed by the ability of glibenclamide to block the this compound-induced increase in efflux.
Conclusion
This compound's effect on vascular smooth muscle is a well-defined process initiated by its interaction with the SUR2B subunit of K-ATP channels. This leads to an increase in potassium permeability, resulting in membrane hyperpolarization. The hyperpolarized state of the cell membrane inhibits the influx of calcium through voltage-gated channels, ultimately causing vasodilation. The experimental techniques of patch-clamp electrophysiology, isometric tension studies, and ion efflux assays have been pivotal in elucidating this mechanism. This guide provides a comprehensive overview of the core principles, quantitative data, and methodologies essential for researchers and professionals working in the field of cardiovascular pharmacology.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: history, basic pharmacology, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on serotonin-induced contractions and cyclic nucleotide levels in isolated rat aortae: comparison with nitroglycerin, minoxidil, and hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KATP Channels in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro | MDedge [mdedge.com]
- 11. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. This compound actions on ion channels in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells. | Semantic Scholar [semanticscholar.org]
- 16. Ion channel effects of this compound in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The relation between vascular relaxant and cardiac electrophysiological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Patch Clamp Protocol [labome.com]
- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 22. youtube.com [youtube.com]
- 23. scientifica.uk.com [scientifica.uk.com]
- 24. Effect of this compound on ion permeability in resting and contracted resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound opens K+-selective channels causing hyperpolarization and relaxation of noradrenaline contractions in rat mesenteric resistance vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. acseusa.org [acseusa.org]
- 28. Differential effects of diazoxide, cromakalim and this compound on adrenergic neurotransmission and 86Rb+ efflux in rat brain cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. d-nb.info [d-nb.info]
- 30. aurorabiomed.com [aurorabiomed.com]
The Role of Pinacidil in Modulating Cellular Potassium Efflux: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of Pinacidil, a potent potassium channel opener, and its profound impact on cellular potassium efflux. By elucidating its molecular interactions and downstream physiological effects, this document serves as a comprehensive resource for professionals engaged in cardiovascular research, pharmacology, and drug development.
Introduction: this compound as a Potassium Channel Opener
This compound is a cyanoguanidine derivative that functions as a powerful vasodilator by activating ATP-sensitive potassium (KATP) channels.[1][2] This activation leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane.[2] In vascular smooth muscle cells, this hyperpolarization inhibits the influx of calcium through voltage-gated calcium channels, ultimately leading to vasodilation and a reduction in blood pressure.[2][3] Beyond its antihypertensive properties, this compound has been investigated for its cardioprotective effects, which are also linked to its ability to modulate KATP channels in cardiomyocytes.[4][5][6]
Mechanism of Action: Targeting ATP-Sensitive Potassium Channels
This compound's primary molecular target is the ATP-sensitive potassium (KATP) channel. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[7][8] The SUR subunit is the binding site for both potassium channel openers like this compound and inhibitors like sulfonylureas (e.g., glibenclamide).[7][8]
The activity of KATP channels is intrinsically linked to the metabolic state of the cell, specifically the intracellular ratio of ATP to ADP. High levels of ATP promote channel closure, whereas an increase in ADP or a decrease in ATP leads to channel opening. This compound circumvents this regulation by binding to the SUR subunit, inducing a conformational change that favors the open state of the channel, thereby increasing potassium permeability.[9] This action is independent of the cellular ATP concentration, although the presence of nucleotides can influence this compound's effects.[9]
Signaling Pathway of this compound-Induced Vasodilation
Caption: this compound-induced vasodilation pathway.
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data regarding this compound's activity on KATP channels and its physiological effects.
Table 1: Potency of this compound on KATP Channels
| Cell Type/Channel Subtype | Parameter | Value | Reference |
| SUR2B/Kir6.2 | EC50 | ~2 µM | [7] |
| SUR2A/Kir6.2 | EC50 | ~10 µM | [7] |
| Guinea Pig Ventricular Myocytes (INCX) | EC50 (Ca2+ entry) | 23.5 µM | [10] |
| Guinea Pig Ventricular Myocytes (INCX) | EC50 (Ca2+ exit) | 23.0 µM | [10] |
| Rat Aorta (vs. Noradrenaline) | -log IC50 | 6.2 (against 20 mmol/L KCl) | [1] |
| Mouse Beta-TC6 (SUR1/Kir6.2) | EC50 | 60.8 µM | [1] |
| African Green Monkey COS-7 (SUR2A/Kir6.2) | EC50 | 21.6 µM | [1] |
Table 2: Effects of this compound on Insulin Release
| Study Population/Model | This compound Concentration/Dose | Effect on Insulin Release | Reference |
| Healthy Volunteers | 25 mg (oral) | Inhibition of the first phase of glucose-stimulated insulin release | [11] |
| Rat Pancreatic Islets | Not specified | Inhibition of glucose-stimulated insulin release | [12] |
| Mouse Pancreatic Islets | 100 µM | 36% inhibition | [13] |
| Mouse Pancreatic Islets | 500 µM | 72% inhibition | [13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the core experimental protocols used to characterize the effects of this compound.
Rubidium (⁸⁶Rb⁺) Efflux Assay for Measuring Potassium Efflux
This assay provides an indirect measure of potassium channel activity by tracking the efflux of the radioactive potassium analog, ⁸⁶Rb⁺.
Protocol:
-
Cell Culture and Loading:
-
Culture cells of interest (e.g., vascular smooth muscle cells, pancreatic β-cells) to confluence in appropriate multi-well plates.
-
Incubate the cells with a loading buffer containing ⁸⁶RbCl (e.g., 1-2 µCi/mL) for a sufficient period (e.g., 2-4 hours) to allow for cellular uptake.
-
-
Wash and Equilibration:
-
Aspirate the loading buffer and wash the cells multiple times with a non-radioactive physiological salt solution to remove extracellular ⁸⁶Rb⁺.
-
Equilibrate the cells in the same salt solution for a defined period.
-
-
Stimulation and Sample Collection:
-
Initiate the efflux by replacing the equilibration buffer with a test solution containing this compound at the desired concentration.
-
Collect the supernatant (effluent) at specific time intervals (e.g., every 1-5 minutes).
-
At the end of the experiment, lyse the cells with a detergent solution (e.g., Triton X-100) to determine the remaining intracellular ⁸⁶Rb⁺.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity in the collected effluent and the cell lysate using a scintillation counter.
-
Calculate the fractional efflux rate for each time point as the amount of ⁸⁶Rb⁺ released during the interval divided by the total ⁸⁶Rb⁺ in the cells at the beginning of that interval.
-
Plot the fractional efflux rate against time to visualize the effect of this compound on potassium efflux.
-
Experimental Workflow for ⁸⁶Rb⁺ Efflux Assay
Caption: Workflow for a Rubidium Efflux Assay.
Patch-Clamp Electrophysiology for Direct Channel Activity Measurement
The patch-clamp technique allows for the direct measurement of ion channel currents in single cells, providing detailed information about channel gating and conductance.[14]
Whole-Cell Configuration Protocol:
-
Cell Preparation:
-
Isolate single cells from the tissue of interest (e.g., ventricular myocytes, smooth muscle cells) using enzymatic digestion.[14]
-
Plate the isolated cells on a glass coverslip mounted on the stage of an inverted microscope.
-
-
Pipette Fabrication and Filling:
-
Pull micropipettes from borosilicate glass capillaries to a fine tip (resistance of 2-5 MΩ).
-
Fill the pipette with an intracellular solution containing potassium as the primary cation and other relevant ions and buffers.
-
-
Gigaohm Seal Formation and Membrane Rupture:
-
Under microscopic guidance, carefully approach a single cell with the micropipette.
-
Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).[14]
-
-
Current Recording and Drug Application:
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply voltage protocols (e.g., voltage steps or ramps) to elicit and measure membrane currents.
-
Perfuse the cell with an extracellular solution containing this compound to record its effect on the KATP channel current.[15][16] The this compound-sensitive current can be isolated by subtracting the current remaining after the application of a KATP channel blocker like glibenclamide.[16]
-
-
Data Analysis:
-
Analyze the recorded currents to determine parameters such as current density, current-voltage (I-V) relationship, and activation/inactivation kinetics.
-
Logical Relationship of Patch-Clamp Components
Caption: Key components of a patch-clamp setup.
This compound's Interaction with KATP Channel Subtypes and Other Signaling Pathways
The physiological effects of this compound can vary depending on the tissue-specific expression of KATP channel subtypes.
-
SUR1: Predominantly found in pancreatic β-cells. This compound has a lower affinity for SUR1-containing channels, but at higher concentrations, it can inhibit insulin secretion.[12][13]
-
SUR2A: The primary subtype in cardiac muscle. This compound's activation of these channels is thought to underlie its cardioprotective effects.[4][7]
-
SUR2B: Found in vascular smooth muscle. This compound potently activates these channels, leading to vasodilation.[7]
Recent research has also uncovered that this compound's effects can extend beyond direct KATP channel activation. For instance, in cardiac myocytes, this compound may stimulate the Na⁺/Ca²⁺ exchanger by opening plasma membrane KATP channels and activating the NO/cGMP/PKG signaling pathway.[10] Furthermore, at higher concentrations, this compound may inhibit receptor-mediated, GTP-binding protein-coupled phosphatidylinositol turnover in vascular smooth muscle.[3]
This compound's Cardioprotective Signaling Cascade
Caption: Cardioprotective signaling of this compound.
Conclusion
This compound's role as a modulator of cellular potassium efflux through the activation of ATP-sensitive potassium channels is well-established. Its potent vasodilatory effects have positioned it as an important tool in the management of hypertension, while its cardioprotective properties continue to be an area of active investigation. This guide provides a foundational understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing exploration of potassium channel modulators and their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound hyperpolarizing cardioplegia on myocardial ischemia reperfusion injury by mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection of cardiomyocytes by this compound during metabolic inhibition and hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Diverse effects of this compound on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potassium channel modulation: effect of this compound on insulin release in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits insulin release by increasing K+ outflow from pancreatic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of putative activators of K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cpsjournals.cn [cpsjournals.cn]
The Impact of Pinacidil on Intracellular Calcium Concentration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the multifaceted effects of pinacidil on intracellular calcium ([Ca2+]i) concentration. This compound, a potent antihypertensive agent, primarily exerts its therapeutic effects by modulating [Ca2+]i, a critical second messenger in cellular signaling. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Core Mechanism of Action: Potassium Channel Activation
This compound is classified as a potassium channel opener, with a primary affinity for ATP-sensitive potassium (K-ATP) channels.[1][2] Its mechanism of action is intrinsically linked to the regulation of intracellular calcium levels. The canonical pathway involves the following steps:
-
K-ATP Channel Opening: this compound binds to and opens K-ATP channels on the plasma membrane of smooth muscle cells.[1][2]
-
Potassium Efflux and Hyperpolarization: The opening of these channels leads to an efflux of potassium ions (K+) from the cell, causing the cell membrane to hyperpolarize (become more negative).[1]
-
Inhibition of Voltage-Gated Calcium Channels: This hyperpolarization inhibits the opening of voltage-gated L-type calcium channels, which are key conduits for calcium entry into the cell.[3]
-
Reduced Calcium Influx and Vasodilation: The subsequent decrease in calcium influx leads to a net reduction in the intracellular calcium concentration, resulting in the relaxation of vascular smooth muscle and vasodilation.[1][4][5]
This primary mechanism underscores this compound's efficacy as a vasodilator and antihypertensive drug.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound.
Table 1: this compound Concentration and Effect on Intracellular Calcium and Muscle Contraction
| Cell/Tissue Type | This compound Concentration | Observed Effect | Citation |
| Rat Aorta | 0.1-100 µM | Inhibited norepinephrine-induced increases in cytosolic Ca2+ and muscle tension. | [6] |
| Rat Aorta | 1-100 µM | Produced concentration-dependent inhibition of responses to noradrenaline. | [2] |
| Rat Portal Vein | 0.3-30 µM | Produced concentration-dependent inhibition of responses to noradrenaline. | [2] |
| Guinea Pig Femoral Artery | Not specified | Decreased intracellular Ca2+ level before vasorelaxation. | [4][5] |
| Rabbit Mesenteric Artery | 10 µM | Inhibited phasic and tonic contractions induced by 128 mM K+ without a corresponding change in [Ca2+]i. | [7][8] |
| Isolated Cardiac Mitochondria | IC50 ~128 µM | Decreased the rate and magnitude of Ca2+ uptake into the mitochondrial matrix. | [9] |
| Cultured Chicken Cardiomyocytes | 10 µM | Caused a concentration-dependent delay in metabolic inhibition-induced increase in [Ca2+]i. | [10] |
| HepG2 Cells | 1 mM | Induced a rapid and sustained increase in [Ca2+]. | [2] |
Table 2: this compound's Effect on Ion Channels and Other Parameters
| Parameter | Cell/Tissue Type | This compound Concentration | Key Finding | Citation |
| Na+/Ca2+ Exchange Current (INCX) | Guinea Pig Cardiac Ventricular Myocytes | EC50 ~23.5 µM (outward), ~23.0 µM (inward) | Enhanced INCX in a concentration-dependent manner. | [11] |
| K+ Current | Rat Azygos Vein Vascular Muscle Cells | 1-50 µM | Significantly increased K+ currents. | [12] |
| KATP and BKCa Channels | Human Coronary Artery Vascular Smooth Muscle Cells | 1-20 µM | Acted as a nonselective opener for both KATP and BKCa channels. | [13][14] |
| pCa-Tension Relationship | Rabbit Mesenteric Artery (skinned) | 10 µM | Shifted the pCa-tension relation curve to the right; inhibited maximum Ca2+-induced contraction. | [8] |
Signaling Pathways
The interaction of this compound with cellular signaling pathways is complex, extending beyond the canonical K-ATP channel mechanism.
Primary Vasodilatory Signaling Pathway
The primary pathway for this compound-induced vasodilation is initiated by the opening of K-ATP channels, leading to a reduction in intracellular calcium.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. A study on the hypotensive mechanism of this compound: relationship between its vasodilating effect and intracellular Ca2+ levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on contractile proteins in high K(+)-treated intact, and in beta-escin-treated skinned smooth muscle of the rabbit mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on contractile proteins in high K(+)-treated intact, and in beta-escin-treated skinned smooth muscle of the rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATP-sensitive K+ channel openers prevent Ca2+ overload in rat cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protection of cardiomyocytes by this compound during metabolic inhibition and hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ion channel effects of this compound in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells. | Semantic Scholar [semanticscholar.org]
Exploring the Off-Target Landscape of Pinacidil in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of Pinacidil observed in preclinical models. This compound, a well-characterized ATP-sensitive potassium (K-ATP) channel opener, has demonstrated a range of effects beyond its primary therapeutic target. Understanding these off-target activities is crucial for a complete safety and efficacy profile, and for exploring potential new therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development.
Quantitative Data Summary
The following tables summarize the quantitative off-target effects of this compound across various preclinical models.
Table 1: Cardiovascular Effects of this compound in Preclinical Models
| Parameter | Species/Model | Dose/Concentration | Effect | Reference(s) |
| Blood Pressure | Hypertensive Rats | Dose-dependent | Proportional decrease | [1] |
| Hypertensive Dogs | Dose-dependent | Proportional decrease | [1] | |
| Conscious Rats | 10-300 µg/kg/min | Dose-dependent reduction in Mean Arterial Pressure (MAP) | [2] | |
| Heart Rate | Hypertensive Rats & Dogs | Dose-dependent | Increase following depressor response | [1] |
| Cardiac Output | Hypertensive Rats & Dogs | Dose-dependent | Increased | [1] |
| Stroke Volume | Hypertensive Rats & Dogs | Dose-dependent | Increased | [1] |
| Total Peripheral Resistance | Hypertensive Rats & Dogs | Dose-dependent | Decrease | [1] |
| Na+/Ca2+ Exchange Current (INCX) | Guinea Pig Cardiac Ventricular Myocytes | Concentration-dependent | Enhanced (EC50: 23.0-23.5 µM) | [3] |
| Action Potential Duration (APD90) | Isolated Rabbit Hearts | 80 µM | Shortened to 105 ± 10 msec | [4] |
| QT Interval | Isolated Rabbit Hearts | 80 µM | Lengthened to 199 ± 14 msec | [4] |
| Ventricular Fibrillation | Langendorff-perfused Rabbit Heart (hypoxic/reoxygenated, low K+) | 1.25 µM | Increased incidence (from 20% to 80%) | [4] |
Table 2: Mitochondrial and Cellular Effects of this compound in Preclinical Models
| Parameter | Species/Model | Concentration | Effect | Reference(s) |
| Mitochondrial Oxygen Consumption | Isolated Skeletal Muscle Mitochondria | 1-50 µM | Concentration-dependent inhibition | [5] |
| Isolated Skeletal Muscle Mitochondria | 5 µM | ~50% inhibition | [6] | |
| Reactive Oxygen Species (ROS) Generation | THP-1 Cells | 100 µM | Transient increase, peaking at 30 min | [7] |
| Langendorff-perfused Rat Heart (Ischemia-Reperfusion) | 10, 30, 50 µmol/l | Higher concentration led to higher initial ROS, but lower final ROS | [3] | |
| Nrf2 mRNA Expression | Langendorff-perfused Rat Heart (Ischemia-Reperfusion) | 10, 30, 50 µmol/l | Significantly increased compared to ischemia-reperfusion group | [3] |
| HO-1 mRNA Expression | Langendorff-perfused Rat Heart (Ischemia-Reperfusion) | 10, 30, 50 µmol/l | Significantly increased compared to ischemia-reperfusion group | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Langendorff-Perfused Isolated Heart Model for Ischemia-Reperfusion Injury
This protocol is a standard method for assessing the effects of compounds on cardiac function in an ex vivo setting.
2.1.1. Animal and Heart Preparation:
-
Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic.
-
The heart is rapidly excised and immediately immersed in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion is initiated with Krebs-Henseleit buffer at a constant pressure.
2.1.2. Krebs-Henseleit Buffer Composition (in mM):
-
NaCl: 118
-
KCl: 4.7
-
CaCl2: 2.5
-
MgSO4: 1.2
-
KH2PO4: 1.2
-
NaHCO3: 25
-
Glucose: 11
-
The buffer is gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.
2.1.3. Ischemia-Reperfusion Protocol:
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
-
Pre-ischemia (Baseline): Baseline cardiac function parameters (e.g., heart rate, left ventricular developed pressure) are recorded.
-
Global Ischemia: Perfusion is stopped for a defined period (e.g., 30-40 minutes) to induce global ischemia.[1]
-
Reperfusion: Perfusion is restored, and the heart is reperfused for a specified duration (e.g., 120 minutes).[1] this compound or vehicle is administered at the onset of reperfusion.
2.1.4. Data Acquisition and Analysis:
-
A pressure transducer connected to a latex balloon inserted into the left ventricle is used to measure cardiac function.
-
Parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dtmax) are continuously recorded and analyzed.
Mitochondrial Respiration Assay using a Seahorse XF Analyzer
This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial function, in isolated mitochondria or whole cells.
2.2.1. Preparation of Isolated Mitochondria:
-
Tissues (e.g., skeletal muscle, heart) are homogenized in an ice-cold isolation buffer.
-
The homogenate is subjected to differential centrifugation to pellet the mitochondria.
-
The mitochondrial pellet is washed and resuspended in a suitable assay buffer.
2.2.2. Seahorse XF Cell Mito Stress Test Protocol:
-
Plate Seeding: Isolated mitochondria or cells are seeded into a Seahorse XF microplate.
-
Assay Medium: The seeding medium is replaced with a low-buffered Seahorse XF assay medium supplemented with substrates (e.g., glutamate, malate).
-
Instrument Setup: The Seahorse XF Analyzer is calibrated and equilibrated to 37°C.
-
Sequential Injections: A series of compounds are sequentially injected to assess different parameters of mitochondrial respiration:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The OCR is measured in real-time, and key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated.
Cellular Reactive Oxygen Species (ROS) Measurement using Dihydroethidium (DHE)
This protocol describes the use of the fluorescent probe dihydroethidium to detect intracellular superoxide levels.
2.3.1. Cell Preparation and Staining:
-
Cells of interest (e.g., THP-1 monocytes) are cultured to the desired confluency.[7]
-
Cells are treated with this compound (e.g., 100 µM) or vehicle for the desired time points (e.g., 1-180 minutes).[7]
-
Following treatment, cells are incubated with DHE (e.g., 10 µg/ml) for 30 minutes in the dark.[7]
2.3.2. Flow Cytometry Analysis:
-
After staining, cells are washed, harvested, and resuspended in a suitable buffer (e.g., PBS).
-
Fluorescence is analyzed using a flow cytometer. DHE is typically excited by a 488 nm laser, and its emission is detected in the appropriate channel (e.g., PE channel).
-
The mean fluorescence intensity of the cell population is quantified as an indicator of intracellular ROS levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's off-target effects.
This technical guide provides a consolidated resource for understanding the off-target effects of this compound in preclinical models. The presented data, protocols, and pathway diagrams are intended to support further investigation into the complex pharmacology of this compound and to aid in the development of safer and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Determination of ROS generation by flow cytometry and fluorescent microscopy [bio-protocol.org]
- 7. Mitochondrial respiration analysis using the Seahorse XF Analyzer [bio-protocol.org]
Pinacidil's Interaction with the SUR Subunit of KATP Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions between Pinacidil, a well-known potassium channel opener, and the sulfonylurea receptor (SUR) subunit of ATP-sensitive potassium (KATP) channels. This document details the binding mechanisms, quantitative pharmacological data, experimental methodologies, and the intricate signaling pathways involved in this compound-mediated channel activation.
Introduction to KATP Channels and this compound
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the energetic state of a cell to its membrane potential.[1] These channels are hetero-octameric complexes, typically composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory SUR subunits.[1][2][3][4] The SUR subunit, a member of the ATP-binding cassette (ABC) transporter family, confers sensitivity to nucleotides and pharmacological agents.[5][6][7]
This compound is a cyanoguanidine derivative and a potent KATP channel opener that elicits vasodilation and has been investigated for its cardioprotective effects.[8] Its primary mechanism of action involves binding to the SUR subunit, which leads to an increase in the open probability of the channel, hyperpolarization of the cell membrane, and subsequent relaxation of smooth muscle.[9]
The this compound Binding Site on the SUR Subunit
Cryo-electron microscopy (cryo-EM) studies have provided significant insights into the binding pocket of KATP channel openers on the SUR subunit. This compound and its high-affinity analogue, P1075, bind to a common site within the transmembrane domain (TMD) of the SUR2 subunit.[10] This binding pocket, termed the "KATP channel opener-binding site" (KCOS), is a hotspot for the binding of various KATP channel openers.[10]
The KCOS is strategically located between TMD1 and TMD2 and is encompassed by several transmembrane helices: TM10, TM11, TM12, TM14, and TM17.[10] Specific amino acid residues within these helices are critical for the binding and subtype selectivity of this compound and related compounds. For instance, the cyano group of P1075 interacts with R1112 on TM14 of SUR2B, while its pyridine group interacts with residues on TM17 and TM14.[10] The dimethylpropyl group of P1075 inserts into a hydrophobic pocket formed by residues on TM10, TM11, and TM12.[10]
Mutagenesis studies have further elucidated the importance of specific residues. For example, mutating T1285 and M1289 in TM17 of SUR1 to the corresponding residues in SUR2 (leucine and threonine, respectively) significantly increases the affinity for this compound and P1075.[5] This suggests that these residues are key determinants of the lower affinity of SUR1 for cyanoguanidine openers compared to SUR2.[5]
Quantitative Data on this compound-SUR Interaction
The interaction of this compound with KATP channels is dependent on the specific SUR subtype and the presence of nucleotides. The following tables summarize key quantitative data from various studies.
| Compound | KATP Channel Subtype | Parameter | Value | Conditions | Reference |
| This compound | SUR2A/Kir6.2 | EC50 | ~10 µM | Whole-cell patch clamp in HEK293T cells | [11][12] |
| This compound | SUR2B/Kir6.2 | EC50 | ~2 µM | Whole-cell patch clamp in HEK293T cells | [11][12] |
| This compound | Wild-type SUR1 | Ki | High (low affinity) | Radioligand binding assay | [5] |
| This compound | SUR1(T1285L, M1289T) | Ki | 14-fold decrease vs. WT | Radioligand binding assay | [5] |
| P1075 | Wild-type SUR1 | Ki | High (low affinity) | Radioligand binding assay | [5] |
| P1075 | SUR1(T1285L, M1289T) | Ki | 27-fold decrease vs. WT | Radioligand binding assay | [5] |
| Condition | Effect on Action Potential Duration (APD) | Tissue | Reference |
| This compound (100 µM) | -46% to -80% decrease | Human Atria | [13][14] |
| This compound (100 µM) | -65% to -93% decrease | Human Ventricles | [13][14] |
| Diazoxide (300 µM) | -21% to -27% decrease | Human Atria (CHF and INF hearts) | [13][14] |
| Diazoxide (300 µM) | -28% decrease | Human Ventricles (CHF and INF hearts) | [13][14] |
Signaling Pathways and Mechanism of Action
This compound's activation of KATP channels is not a simple, direct gating mechanism but rather a complex interplay with intracellular nucleotides. The presence of Mg-nucleotides (Mg-ADP or Mg-ATP) enhances the binding of KATP channel openers to the SUR subunit.[10] this compound and other openers synergize with these nucleotides to stabilize the SUR subunit in a conformation that promotes channel opening.[10]
The current model suggests that this compound's action is dependent on the nucleotide occupancy of the two nucleotide-binding domains (NBDs) of the SUR subunit. This compound is proposed to activate the channel and displace inhibitory nucleotides from an inhibitory site only when an activatory nucleotide site is occupied.
Beyond direct channel activation, this compound can also trigger downstream signaling cascades. In cardiac myocytes, this compound-induced KATP channel opening can activate the NO/cGMP/PKG signaling pathway, leading to the stimulation of the cardiac Na+/Ca2+ exchanger.[8]
Below are diagrams illustrating the proposed signaling pathway of this compound action and a logical workflow for investigating its effects.
References
- 1. Dynamic duo: Kir6 and SUR in KATP channel structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM structure of the ATP-sensitive potassium channel illuminates mechanisms of assembly and gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Differential roles for SUR subunits in KATP channel membrane targeting and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SUR, ABC proteins targeted by KATP channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of KATP channel openers diazoxide and this compound in coronary-perfused atria and ventricles from failing and non-failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of KATP channel openers diazoxide and this compound in coronary-perfused atria and ventricles from failing and non-failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Pinacidil-Sensitive KATP Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical excitability. These channels are key regulators in a multitude of physiological processes, from insulin secretion to cardiovascular function. Pinacidil, a potent member of the cyanoguanidine class of molecules, is a well-characterized KATP channel opener. Its pharmacological action of hyperpolarizing cell membranes has made it a valuable tool for research and a therapeutic agent for conditions like hypertension. This technical guide provides an in-depth exploration of the physiological roles of this compound-sensitive KATP channels, detailing their mechanism of action, tissue-specific functions, and the signaling pathways they modulate. Furthermore, this document outlines key experimental protocols for their study and presents quantitative data to inform future research and drug development endeavors.
Introduction to ATP-Sensitive Potassium (KATP) Channels
ATP-sensitive potassium (KATP) channels are hetero-octameric protein complexes that function as metabolic sensors.[1][2] They link the cell's energy status, reflected by intracellular concentrations of ATP and ADP, to the membrane potential.[1][2] Structurally, KATP channels are composed of four pore-forming inward rectifier potassium channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[1][2][3] The specific combination of Kir6.x and SURx subunits varies between tissues, conferring distinct physiological and pharmacological properties to the channel subtypes.[2][3][4]
Under normal physiological conditions with high intracellular ATP, these channels are predominantly closed.[5] However, during periods of metabolic stress, such as ischemia or hypoxia, the intracellular ATP/ADP ratio decreases, leading to the opening of KATP channels.[4][6] The subsequent efflux of potassium ions (K+) causes hyperpolarization of the cell membrane, which reduces cellular excitability.[7] This mechanism is fundamental to cellular protection, particularly in electrically excitable tissues like muscle and neurons.[7][8]
This compound: A Prototypical KATP Channel Opener
This compound is a cyanoguanidine compound and a potent KATP channel opener (KCO).[7][9] It exerts its primary pharmacological effect by directly activating these channels, leading to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.[10] This has led to its clinical use as an antihypertensive agent.[10] this compound's ability to selectively activate KATP channels makes it an invaluable tool for elucidating the diverse physiological roles of these channels in various tissues.[11] While it is often described as non-selective, its activity can vary depending on the SUR subunit composition of the KATP channel complex.[12][13]
Core Mechanism of Action
This compound's primary mechanism involves binding to the sulfonylurea receptor (SUR) subunit of the KATP channel complex.[7] This interaction stabilizes the channel in its open conformation, increasing the probability of it being open at any given time.[7] The activation of the channel by this compound is dependent on the presence of intracellular nucleotides like MgADP, which binds to an activatory site on the channel complex.[14]
The key physiological consequence of KATP channel opening is the efflux of K+ ions down their electrochemical gradient. This outward flow of positive charge leads to membrane hyperpolarization.[7][10] In electrically excitable cells, such as vascular smooth muscle cells, this hyperpolarization closes voltage-gated L-type calcium channels (VGCCs).[7] The reduced influx of calcium (Ca2+) leads to a decrease in intracellular Ca2+ concentration, which in turn causes smooth muscle relaxation (vasodilation) and a lowering of blood pressure.[10][15]
References
- 1. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases [frontiersin.org]
- 7. grokipedia.com [grokipedia.com]
- 8. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells. | Semantic Scholar [semanticscholar.org]
- 13. Effects of KATP channel openers diazoxide and this compound in coronary-perfused atria and ventricles from failing and non-failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diverse effects of this compound on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pinacidil: Application Notes and Protocols for Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacidil is a well-established potassium channel opener, primarily targeting ATP-sensitive potassium (K-ATP) channels.[1][2] Its action leads to membrane hyperpolarization, which results in the relaxation of smooth muscle, making it a subject of interest in cardiovascular research and drug development for conditions like hypertension.[1] this compound's efficacy is intricately linked to the intracellular ATP concentration, a key regulator of K-ATP channel activity.[3][4] These application notes provide detailed protocols for the use of this compound in patch-clamp electrophysiology, a gold-standard technique for investigating ion channel function.[5][6]
Mechanism of Action
This compound activates K-ATP channels, which are hetero-octameric complexes typically composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits. The binding of ATP to the Kir6.x subunit inhibits channel activity. This compound is thought to interact with the SUR subunit, promoting a conformational change that favors the open state of the channel, even in the presence of inhibitory concentrations of ATP. This leads to an outward potassium current, hyperpolarization of the cell membrane, and a reduction in cellular excitability. The effect of this compound is antagonized by sulfonylureas such as glibenclamide, which also bind to the SUR subunit.[3][4]
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Potassium Channel Activator | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Activation of ATP-sensitive K channels in heart cells by this compound: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interrelation between this compound and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for the In Vitro Use of Pinacidil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Pinacidil in in vitro cell culture experiments. This compound is a potent activator of ATP-sensitive potassium (KATP) channels and is widely used as a vasodilator agent in research.[1][2][3] Adherence to proper dissolution and handling techniques is crucial for obtaining reproducible and accurate experimental results.
Introduction to this compound
This compound is a cyanoguanidine derivative that functions as a potassium channel opener, leading to the hyperpolarization of the cell membrane.[1][4] This mechanism underlies its potent vasodilatory effects on smooth muscle.[4] In a research context, this compound is a valuable tool for investigating the physiological and pathophysiological roles of KATP channels in various cell types.
Solubility of this compound
This compound exhibits high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol, but it is poorly soluble in aqueous solutions.[5][6] It is critical to first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into aqueous cell culture media.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL[6] | 407.63 mM[6] | Sonication or gentle heating may be required for complete dissolution.[1][5][6] |
| DMSO | 97 mg/mL[5] | 368.35 mM[5] | Sonication is recommended.[5] |
| Ethanol | 47 mg/mL[5] | 178.48 mM[5] | Sonication is recommended.[5] |
Experimental Protocols
Materials
-
This compound powder (molecular weight: 245.32 g/mol )[6]
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
Cell culture medium, pre-warmed to 37°C
-
Sterile, double-processed water
Protocol for Preparation of a Concentrated Stock Solution (e.g., 100 mM in DMSO)
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 24.53 mg of this compound.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO (in this example, 1 mL) to the tube.
-
Mixing: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, brief sonication or gentle warming in a 37°C water bath can be used to aid dissolution.[1][5][7] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][8][9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][8]
Protocol for Preparation of a Working Solution in Cell Culture Medium
-
Pre-warm Medium: Ensure the cell culture medium to be used for the experiment is pre-warmed to 37°C.[9]
-
Thaw Stock Solution: Remove one aliquot of the concentrated this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: To minimize precipitation and ensure homogeneity, it is recommended to perform a serial or intermediate dilution.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[10] Most cell lines can tolerate up to 1% DMSO, but this should be determined empirically for your specific cell line.[10] Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.[7][9]
-
-
Example Dilution for a Final Concentration of 100 µM:
-
Add the appropriate volume of the thawed 100 mM this compound stock solution to the pre-warmed cell culture medium. To achieve a final concentration of 100 µM, you would perform a 1:1000 dilution (e.g., add 1 µL of 100 mM stock solution to 1 mL of medium). The final DMSO concentration in this case would be 0.1%.
-
-
Mixing: Gently mix the final working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Final Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. If precipitation has occurred, vortexing, sonication, or warming the solution at 37°C may help to redissolve the compound.[7]
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound primarily acts as an opener of ATP-sensitive potassium (KATP) channels.[1][2][11] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and subsequent relaxation of vascular smooth muscle.[1][4] In certain cellular contexts, this compound's effects can also be mediated through the NO/cGMP/PKG signaling pathway.[12]
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for In Vitro Cell Treatment
The following diagram outlines the general workflow for preparing and using this compound in cell culture experiments.
Caption: Workflow for this compound preparation and cell treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of the vasodilator action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of the potassium channel openers cromakalim and this compound and the cromakalim analog U-89232 on isolated vascular and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound monohydrate | Potassium Channel | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. Diverse effects of this compound on KATP channels in mouse skeletal muscle in the presence of different nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Pinacidil Concentration for Smooth Muscle Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pinacidil in smooth muscle relaxation assays. This compound is a potent vasodilator that functions by opening ATP-sensitive potassium channels (KATP), leading to the hyperpolarization of smooth muscle cells and subsequent relaxation.[1] This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes effective concentrations for various smooth muscle tissues.
Mechanism of Action
This compound exerts its primary relaxant effect on smooth muscle by activating ATP-sensitive potassium channels (KATP channels).[1] This activation leads to an increased efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane.[2][3] The hyperpolarization inhibits the opening of voltage-dependent calcium channels (VDCCs), thereby reducing the influx of extracellular calcium (Ca2+). The resulting decrease in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and ultimately, smooth muscle relaxation. At higher concentrations (greater than 3 µM), this compound may also have secondary effects, such as inhibiting receptor-mediated, GTP-binding protein-coupled phosphatidylinositol turnover.[4]
Signaling Pathway of this compound-Induced Smooth Muscle Relaxation
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Pinacidil to Induce Pharmacological Preconditioning in Cardiac Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pinacidil for inducing pharmacological preconditioning in various cardiac models. The protocols and data presented are intended to assist in the study of cardioprotective mechanisms and the development of therapeutic strategies against ischemia-reperfusion (I/R) injury.
This compound, a potent ATP-sensitive potassium (K-ATP) channel opener, has been demonstrated to elicit powerful cardioprotective effects, mimicking the benefits of ischemic preconditioning.[1][2] By activating K-ATP channels, this compound helps to preserve myocardial function and viability during periods of ischemia and reperfusion.[2][3][4]
Mechanism of Action
This compound is a non-selective K-ATP channel opener, acting on both sarcolemmal and mitochondrial K-ATP channels.[2] Its primary mechanism of cardioprotection involves the opening of these channels, which leads to:
-
Hyperpolarization of the cell membrane: This reduces calcium influx through voltage-gated calcium channels, thereby preventing intracellular calcium overload, a key contributor to cell death during I/R injury.[5]
-
Preservation of mitochondrial function: Activation of mitochondrial K-ATP channels helps maintain mitochondrial membrane potential and reduces the generation of reactive oxygen species (ROS).[3]
-
Activation of downstream signaling pathways: this compound has been shown to activate several pro-survival signaling cascades, including the NO/cGMP/PKG pathway and the Nrf2-ARE antioxidant pathway.[2][6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various experimental cardiac models.
Table 1: Effect of this compound on Myocardial Infarct Size
| Model System | This compound Concentration/Dose | Duration of Ischemia | Duration of Reperfusion | Infarct Size Reduction vs. Control | Reference |
| Isolated Rabbit Heart | 10 µmol/L | 1 hour (LAD occlusion) | Not specified | Significant reduction (p<0.05) | [1] |
| Awake Dogs | Titrated to decrease mean aortic pressure by 25 mm Hg | 4 hours | 20 hours | No significant reduction | [8][9] |
| In vivo Mouse Model | 0.1 and 0.5 mg/kg/day | Not specified | 3 days | Significant reduction in infarct size | [10] |
| Isolated Rat Heart | 50 µmol/L (postconditioning) | 40 minutes | 120 minutes | Significant reduction | [2] |
Table 2: Hemodynamic and Electrophysiological Effects of this compound
| Model System | This compound Concentration | Key Findings | Reference |
| Isolated Rabbit Heart | 10 µmol/L | Increased coronary flow (+15%); Reduced incidence of fibrillation | [1] |
| Guinea Pig Ventricular Myocytes | 23.0-23.5 µM (EC50) | Enhanced Na+/Ca2+ exchange current | [6][7] |
| Guinea Pig Right Ventricular Free Walls | 100 µM | Increased incidence of re-entrant arrhythmias during I/R | [11][12] |
| Awake Dogs | Titrated to decrease mean aortic pressure by 25 mm Hg | Increased heart rate, cardiac output, and LV dP/dt | [8][9] |
Signaling Pathways
This compound-induced cardioprotection is mediated by a complex network of signaling pathways.
Diagram 1: this compound-Activated Cardioprotective Signaling Pathway
Caption: Signaling pathways activated by this compound leading to cardioprotection.
Experimental Protocols
The following are detailed protocols for inducing pharmacological preconditioning with this compound in common cardiac models.
Protocol 1: Isolated Langendorff-Perfused Rabbit Heart Model
This protocol is adapted from studies investigating the effects of this compound on infarct size and cardiac function.[1]
1. Heart Preparation: a. Anesthetize a male New Zealand White rabbit. b. Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit (K-H) buffer. c. Mount the heart on a Langendorff apparatus via the aorta and initiate retrograde perfusion with K-H buffer (gassed with 95% O2 / 5% CO2) at a constant pressure of 75 mmHg and a temperature of 37°C. d. Insert a latex balloon into the left ventricle to measure isovolumetric ventricular pressure.
2. Experimental Groups: a. Control Group: Perfuse with K-H buffer throughout the experiment. b. This compound Preconditioning Group: Perfuse with K-H buffer containing 10 µmol/L this compound for a specified preconditioning period (e.g., 10 minutes) before inducing ischemia.
3. Ischemia-Reperfusion Protocol: a. After a stabilization period, induce regional ischemia by occluding the left anterior descending (LAD) coronary artery for 60 minutes. b. Following ischemia, reperfuse the heart for a designated period (e.g., 120 minutes).
4. Data Acquisition: a. Continuously monitor left ventricular developed pressure (LVDP), heart rate, and coronary flow. b. At the end of reperfusion, determine the infarct size using triphenyltetrazolium chloride (TTC) staining.
Diagram 2: Experimental Workflow for Isolated Heart Model
Caption: Workflow for this compound preconditioning in an isolated heart model.
Protocol 2: In Vivo Mouse Model of Myocardial Infarction
This protocol is based on studies evaluating the in vivo cardioprotective effects of this compound.[10]
1. Animal Preparation: a. Anesthetize adult male C57BL/6 mice. b. Intubate and ventilate the mice with a rodent ventilator. c. Perform a left thoracotomy to expose the heart.
2. Drug Administration: a. Administer this compound (0.1 or 0.5 mg/kg/day) or vehicle (control) via a suitable route (e.g., intraperitoneal injection) for a specified duration before inducing ischemia.
3. Myocardial Ischemia-Reperfusion: a. Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia for a defined period (e.g., 30 minutes). b. Release the suture to allow for reperfusion.
4. Post-Operative Care and Analysis: a. Close the chest and allow the animal to recover. b. After a set reperfusion period (e.g., 3 days), assess cardiac function using echocardiography. c. Euthanize the animal and excise the heart for infarct size measurement using Evans blue and TTC staining.[10][13]
Protocol 3: Cultured Cardiomyocyte Model of Simulated Ischemia
This protocol is adapted from studies investigating the cellular mechanisms of this compound's protective effects.[4][5]
1. Cell Culture: a. Isolate ventricular myocytes from neonatal rats or other suitable animal models. b. Plate the cells on appropriate culture dishes and maintain in a standard culture medium.
2. Pharmacological Preconditioning: a. Pre-treat the cardiomyocytes with this compound (e.g., 10 µM) for a specified duration before simulated ischemia.
3. Simulated Ischemia and Reperfusion: a. Induce simulated ischemia by replacing the culture medium with an "ischemic" buffer (e.g., glucose-free, hypoxic, and acidic) for a set time. b. Simulate reperfusion by returning the cells to the normal culture medium.
4. Assessment of Cell Viability and Injury: a. Measure cell viability using assays such as MTT or LDH release. b. Assess apoptosis by TUNEL staining or measuring caspase activity.[10][13] c. Measure intracellular calcium concentration using fluorescent indicators like Fura-2/AM.[6][7]
Important Considerations
-
Dose-Response: The optimal concentration of this compound may vary depending on the model system and experimental conditions. It is crucial to perform dose-response studies to determine the most effective concentration for cardioprotection.
-
Vasodilatory Effects: this compound is a potent vasodilator, which can lead to a significant drop in blood pressure.[1] In in vivo models, it may be necessary to co-administer a vasoconstrictor like phenylephrine to counteract this effect and isolate the direct cardioprotective actions of this compound.[1]
-
Arrhythmogenic Potential: Some studies have indicated that this compound pretreatment may increase the incidence of re-entrant arrhythmias during ischemia and reperfusion.[11][12] This potential pro-arrhythmic effect should be considered when designing and interpreting experiments.
-
Choice of Model: The selection of the cardiac model (in vivo, ex vivo, or in vitro) should be guided by the specific research question. While in vitro models are useful for dissecting cellular mechanisms, in vivo models provide a more physiologically relevant context.
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize this compound as a tool to investigate the mechanisms of pharmacological preconditioning and explore its therapeutic potential in the context of cardiac ischemia-reperfusion injury.
References
- 1. Pharmacological preconditioning with the adenosine triphosphate-sensitive potassium channel opener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ROS-associated mechanism of different concentrations of this compound postconditioning in the rat cardiac Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of this compound hyperpolarizing cardioplegia on myocardial ischemia reperfusion injury by mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection of cardiomyocytes by this compound during metabolic inhibition and hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes | Semantic Scholar [semanticscholar.org]
- 8. Comparative effects of nitroprusside and this compound on myocardial blood flow and infarct size in awake dogs with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on myocardial blood flow and infarct size after acute left anterior descending coronary artery occlusion and reperfusion in awake dogs with and without a coexisting left circumflex coronary artery stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound ameliorates cardiac microvascular ischemia–reperfusion injury by inhibiting chaperone-mediated autophagy of calreticulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Pretreatment with this compound promotes arrhythmias in an isolated tissue model of cardiac ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Pinacidil in Neuroprotection Studies Following Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pinacidil in preclinical studies of neuroprotection following cerebral ischemia. This document includes its mechanism of action, key experimental protocols, and expected outcomes, designed to guide researchers in designing and conducting their own investigations.
Introduction to this compound
This compound is a potent ATP-sensitive potassium (K-ATP) channel opener.[1][2] Its primary pharmacological action involves the opening of K-ATP channels, leading to hyperpolarization of the cell membrane. This mechanism underlies its vasodilatory effects, for which it has been investigated as an antihypertensive agent. In the context of cerebral ischemia, the activation of K-ATP channels, particularly mitochondrial K-ATP (mitoK-ATP) channels, is a key mechanism of neuroprotection. By modulating cellular excitability and mitochondrial function, this compound offers a promising therapeutic strategy to mitigate neuronal damage following a stroke.
Mechanism of Neuroprotection
This compound's neuroprotective effects in cerebral ischemia are primarily attributed to its ability to open K-ATP channels on both the plasma membrane and the inner mitochondrial membrane of neurons. This action triggers a cascade of events that collectively reduce neuronal cell death.
The key mechanisms include:
-
Reduction of Neuronal Apoptosis: this compound has been shown to significantly decrease the number of apoptotic neurons in the ischemic penumbra following middle cerebral artery occlusion (MCAO) in rats.[1][2] This anti-apoptotic effect is achieved through the inhibition of both the intrinsic (mitochondrial) and extrinsic (death-receptor) signaling pathways.[1][2]
-
Modulation of Apoptotic Proteins: The neuroprotective effect of this compound is associated with the downregulation of pro-apoptotic proteins and the upregulation of anti-apoptotic proteins. Specifically, it leads to decreased expression of caspase-3, caspase-8, and caspase-9.[1][2]
-
Preservation of Mitochondrial Integrity: By activating mitoK-ATP channels, this compound helps to maintain mitochondrial membrane potential and reduce mitochondrial swelling, which are critical events in the apoptotic cascade.[3] This stabilization of mitochondria prevents the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Attenuation of Oxidative Stress: Opening of K-ATP channels can lead to a reduction in the production of reactive oxygen species (ROS), a major contributor to neuronal damage during ischemia-reperfusion injury.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in ischemia models. It is important to note that while the qualitative neuroprotective effects of this compound in cerebral ischemia are documented, detailed quantitative data on infarct volume and neurological scores are more readily available from studies on cardiac ischemia.
Table 1: Effects of this compound on Neuronal Apoptosis after Cerebral Ischemia
| Parameter | Model | Treatment Protocol | Results | Reference |
| Apoptotic Neurons (TUNEL staining) | Rat MCAO | Intraperitoneal injection of this compound (specific dose not stated) | Significantly fewer apoptotic neurons at 12, 24, 48, and 72 hours post-ischemia compared to the ischemia-reperfusion group.[1][2] | [1][2] |
| Caspase-3, -8, -9 mRNA expression | Rat MCAO | Intraperitoneal injection of this compound (specific dose not stated) | Significantly lower expression of caspase-3, -8, and -9 mRNA at various time points post-ischemia.[1][2] | [1][2] |
Table 2: Exemplary Quantitative Effects of K-ATP Channel Openers on Infarct Size and Neurological Deficit
Note: This table includes data from other K-ATP channel openers or this compound in cardiac models to provide a quantitative context for its potential neuroprotective efficacy in cerebral ischemia.
| Compound | Model | Dosage | Timing of Administration | Infarct Size Reduction | Neurological Score Improvement | Reference |
| Cromakalim | Anesthetized Dog Coronary Occlusion | 0.1 µg/kg/min | 10 minutes pre-ischemia | Reduced from 55% to 25% of the area at risk.[4] | Not Assessed | [4] |
| This compound | Anesthetized Dog Coronary Occlusion | Higher dose than 0.09 µg/kg/min | 10 minutes pre-ischemia | Significant reduction in infarct size.[4] | Not Assessed | [4] |
| Various Neuroprotective Agents | Rodent MCAO | Varies | Varies | Reported reductions of ~50% in some studies.[5] | Significant improvements reported.[6][7] | [5][6][7] |
Mandatory Visualizations
Signaling Pathways
Caption: this compound's neuroprotective signaling pathway in cerebral ischemia.
Experimental Workflow
References
- 1. This compound reduces neuronal apoptosis following cerebral ischemia-reperfusion in rats through both mitochondrial and death-receptor signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces neuronal apoptosis following cerebral ischemia-reperfusion in rats through both mitochondrial and death-receptor signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates cardiac microvascular ischemia–reperfusion injury by inhibiting chaperone-mediated autophagy of calreticulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of mitochondrial membrane potential is associated with increase in mitochondrial volume: physiological role in neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Pinacidil's Effect on Insulin Secretion
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pinacidil is a potent vasodilator that functions as a potassium channel opener. Its primary mechanism of action involves the activation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. However, similar KATP channels are crucial regulators of insulin secretion in pancreatic β-cells.[1][2] Understanding the effect of this compound on insulin secretion is therefore critical for evaluating its pharmacological profile and potential side effects. These application notes provide detailed protocols for investigating the impact of this compound on insulin secretion from pancreatic islets.
Mechanism of Action of this compound in Pancreatic β-Cells
In pancreatic β-cells, KATP channels are a critical link between glucose metabolism and insulin secretion. When blood glucose levels are high, cellular metabolism increases the intracellular ATP/ADP ratio. This leads to the closure of KATP channels, causing membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of Ca2+, which triggers the exocytosis of insulin-containing granules.
This compound, as a KATP channel opener, counteracts this process. By binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, it promotes the open state of the channel.[1] This leads to an efflux of potassium ions (K+), hyperpolarization of the β-cell membrane, and a subsequent reduction in calcium influx, thereby inhibiting glucose-stimulated insulin secretion.[1][2]
Signaling Pathway of Glucose-Stimulated Insulin Secretion and the Effect of this compound
Caption: Signaling pathway of insulin secretion and this compound's action.
Data Presentation
The inhibitory effect of this compound on glucose-stimulated insulin secretion is dose-dependent. The following table summarizes quantitative data from studies on isolated mouse islets.
| This compound Concentration (µM) | Inhibition of Glucose-Stimulated Insulin Secretion (%) | Reference |
| 100 | 36 | [2] |
| 500 | 72 | [2] |
Experimental Protocols
Isolation of Pancreatic Islets
A detailed protocol for the isolation of rodent pancreatic islets is a prerequisite for the following in vitro assays. Standard collagenase digestion methods are commonly employed.
Static Incubation Assay for Insulin Secretion
This protocol is used to determine the effect of this compound on insulin secretion in response to a static glucose concentration.
Materials:
-
Isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer (see composition below)
-
This compound stock solution (in DMSO)
-
Glucose solutions (e.g., 2.8 mM for basal and 16.7 mM for stimulation)
-
24-well culture plates
-
Insulin ELISA kit
KRB Buffer Composition:
-
NaCl: 115 mM
-
KCl: 5 mM
-
CaCl2: 2.5 mM
-
MgCl2: 1 mM
-
NaHCO3: 24 mM
-
HEPES: 10 mM
-
Bovine Serum Albumin (BSA): 0.1%
-
Adjust pH to 7.4 with NaOH
Procedure:
-
Pre-incubation:
-
Place 10-15 size-matched islets into each well of a 24-well plate.
-
Wash the islets with KRB buffer containing 2.8 mM glucose.
-
Pre-incubate the islets in 1 mL of KRB buffer with 2.8 mM glucose for 60 minutes at 37°C in a 5% CO2 incubator to establish basal insulin secretion.
-
-
Incubation with Test Substances:
-
Carefully remove the pre-incubation buffer.
-
Add 1 mL of KRB buffer containing either basal (2.8 mM) or stimulatory (16.7 mM) glucose concentrations.
-
For the experimental groups, add the desired concentrations of this compound (or vehicle control, e.g., DMSO) to the wells with stimulatory glucose.
-
Incubate for 60 minutes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, collect the supernatant from each well and store at -20°C for insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the secreted insulin to the number of islets per well or total protein content.
-
Calculate the percentage inhibition of glucose-stimulated insulin secretion by this compound compared to the vehicle control.
-
Perifusion Assay for Dynamic Insulin Secretion
This protocol allows for the investigation of the dynamic effects of this compound on the different phases of insulin secretion.
Materials:
-
Isolated pancreatic islets
-
Perifusion system with chambers
-
KRB buffer
-
This compound stock solution
-
Glucose solutions
-
Fraction collector
-
Insulin ELISA kit
Procedure:
-
System Setup:
-
Prepare the perifusion system according to the manufacturer's instructions.
-
Equilibrate the system with KRB buffer containing 2.8 mM glucose at a flow rate of 100 µL/min at 37°C.
-
-
Islet Loading:
-
Load approximately 100-200 size-matched islets into each perifusion chamber.
-
-
Equilibration:
-
Perifuse the islets with KRB buffer containing 2.8 mM glucose for 60 minutes to establish a stable baseline of insulin secretion.
-
-
Stimulation and Treatment:
-
Switch the perifusion solution to KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) and collect fractions every 1-5 minutes.
-
To test the effect of this compound, introduce the compound into the high-glucose KRB buffer at the desired concentration and continue fraction collection.
-
A final wash-out period with high-glucose KRB buffer without this compound can be performed.
-
-
Sample Collection and Analysis:
-
Store the collected fractions at -20°C.
-
Measure the insulin concentration in each fraction using an insulin ELISA kit.
-
-
Data Analysis:
-
Plot the insulin secretion rate over time to visualize the biphasic insulin release profile and the effect of this compound on both the first and second phases.
-
Experimental Workflow for Perifusion Assay
Caption: Workflow for the islet perifusion assay.
Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activity
This advanced technique directly measures the activity of KATP channels in single β-cells and can definitively demonstrate the channel-opening effect of this compound.
Materials:
-
Dispersed islet cells or a suitable β-cell line (e.g., INS-1, MIN6)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular (pipette) solution
-
Extracellular (bath) solution
-
This compound stock solution
Solutions:
-
Intracellular Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl2, 0.5 ATP, pH 7.2 with KOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
Procedure:
-
Cell Preparation:
-
Plate dispersed islet cells or β-cell lines on glass coverslips.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single β-cell.
-
Hold the cell at a membrane potential of -70 mV.
-
Apply voltage ramps or steps to elicit KATP channel currents.
-
-
This compound Application:
-
Perfuse the bath with the extracellular solution containing the desired concentration of this compound.
-
Record the changes in the whole-cell current in response to this compound. An increase in outward current indicates the opening of KATP channels.
-
-
Data Analysis:
-
Measure the amplitude of the this compound-induced current.
-
Construct dose-response curves to determine the EC50 of this compound for KATP channel activation.
-
Logical Relationship of Experimental Approaches
Caption: Logical flow of experiments to investigate this compound's effect.
References
Pinacidil Administration in Animal Models of Hypertension: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacidil is a potent vasodilator that exerts its antihypertensive effects through the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[1][2] This action leads to hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium ions and results in vasodilation and a reduction in blood pressure.[2] This document provides detailed application notes and protocols for the administration of this compound in common animal models of hypertension, including the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves the activation of KATP channels, which are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[3] In vascular smooth muscle, these channels are typically composed of Kir6.1 and SUR2B subunits. This compound binds to the SUR2B subunit, promoting the open state of the channel. This leads to an efflux of potassium ions, causing hyperpolarization of the vascular smooth muscle cell membrane. The hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation.[2]
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Data Presentation: Effects of this compound on Hemodynamic Parameters
The following tables summarize the quantitative effects of this compound on mean arterial pressure (MAP) and heart rate (HR) in various animal models of hypertension.
Table 1: Effect of Oral Administration of this compound in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day) | Administration Duration | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |
| 10 | Up to 12 months | Normalized to normotensive levels | Not specified | [4] |
| 2 (racemic) | Single dose | Dose-dependent decrease | Dose-dependent increase | [5] |
Table 2: Effect of Intravenous Administration of this compound in Hypertensive Dog Models
| Animal Model | Dose | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |
| Anesthetized Dogs | 0.2 mg/kg (i.v.) | ↓ 15-20 | ↑ | [6] |
| Anesthetized Dogs | 0.5 mg/kg (i.v.) | ↓ 40-60 | ↑ | [6] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Spontaneously Hypertensive Rats (SHR)
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR), male, 14-16 weeks old.
-
Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
2. Materials:
-
This compound powder.
-
Vehicle: Distilled water or 0.5% carboxymethylcellulose (CMC) solution.
-
Oral gavage needles (18-20 gauge, flexible tip).
-
Animal balance.
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).
3. Drug Preparation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. For example, for a 10 mg/kg dose in a 200g rat, dissolve 2 mg of this compound in an appropriate volume of vehicle (e.g., 1 ml) for oral gavage. The volume should not exceed 10 ml/kg.
4. Experimental Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions and handling for at least one week prior to the experiment.
-
Baseline Measurement: Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) for 3-5 consecutive days before drug administration.
-
Administration: Administer this compound or vehicle daily via oral gavage at the same time each day for the desired study duration. A long-term study has administered 10 mg/kg daily.[4]
-
Blood Pressure Measurement:
-
Tail-Cuff Method: If using the tail-cuff method, perform measurements at consistent times relative to the drug administration (e.g., 1, 2, 4, 6, and 24 hours post-dose) to capture the peak effect and duration of action. Ensure proper warming of the rat to detect tail artery pulses.
-
Radiotelemetry: For continuous and more accurate measurements, surgically implant telemetry transmitters according to the manufacturer's instructions at least one week before the start of the experiment. Record data continuously throughout the study.
-
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline in the this compound-treated group compared to the vehicle-treated control group.
Protocol 2: Intravenous Administration of this compound in Anesthetized Hypertensive Dogs
1. Animal Model:
-
Renal hypertensive dogs.
2. Materials:
-
This compound for injection.
-
Saline solution (0.9% NaCl).
-
Anesthetic agent (e.g., pentobarbital sodium).
-
Infusion pump.
-
Catheters for intravenous administration and arterial blood pressure measurement.
-
Blood pressure transducer and recording system.
3. Drug Preparation:
-
Dissolve this compound in saline to the desired concentration for intravenous infusion.
4. Experimental Procedure:
-
Anesthesia and Catheterization: Anesthetize the dog and surgically place a catheter in a femoral vein for drug administration and in a femoral artery for direct blood pressure measurement.
-
Stabilization: Allow the animal to stabilize for a period after surgery before any measurements are taken.
-
Baseline Measurement: Record baseline MAP and HR for at least 30 minutes before this compound administration.
-
Administration: Administer this compound as a bolus intravenous injection or a continuous infusion. Doses of 0.2 mg/kg and 0.5 mg/kg have been shown to cause significant reductions in blood pressure.[6]
-
Hemodynamic Monitoring: Continuously record MAP and HR throughout the baseline, administration, and post-administration periods.
-
Data Analysis: Analyze the dose-dependent changes in MAP and HR from the baseline values.
Experimental Workflow Visualization
Caption: A typical experimental workflow for this compound administration.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Aggressive long-term antihypertensive therapy with this compound does not cause regression of cardiovascular hypertrophy in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective disposition and metabolism of this compound in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by this compound and nicorandil - PMC [pmc.ncbi.nlm.nih.gov]
Pinacidil In Vivo Delivery in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo delivery methods for the ATP-sensitive potassium (KATP) channel opener, Pinacidil, in rodent models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows to guide researchers in their study design.
Overview of In Vivo Delivery Methods
This compound has been successfully administered in rodents via several routes, including oral gavage, intravenous infusion, intraperitoneal injection, and topical application. The choice of delivery method depends on the specific research question, the desired pharmacokinetic profile, and the target tissue.
Quantitative Data Summary
The following tables summarize key quantitative data from various rodent studies investigating the in vivo effects of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route | Dosage | Source |
| Half-life (t½) | ~1 hour | Oral | 0.5 mg/kg | [1] |
| Bioavailability | 80% | Oral | 0.5 mg/kg | [1] |
Table 2: In Vivo Administration of this compound in Rodent Studies
| Administration Route | Species | Dosage | Vehicle | Experimental Focus | Source |
| Oral | Rat | 0.5 mg/kg | Not Specified (as [14C]this compound monohydrate) | Pharmacokinetics | [1] |
| Intravenous Infusion | Rat | 60 and 180 µg/kg/min | Not Specified | Antihypertensive effects | [2] |
| Intraperitoneal Injection | Rat | 10, 25, and 50 µg/kg | Not Specified | Postoperative pain | |
| Intraperitoneal Injection | Rat | 2.5, 5, and 10 mg/kg | 0.9% Saline | Anticonvulsant and anxiolytic effects | |
| Topical Application | Rat, Mouse | Not Specified | Not Specified | Vasodilation in the neocortex |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's primary mechanism of action is the opening of ATP-sensitive potassium (KATP) channels. This leads to membrane hyperpolarization and subsequent physiological effects. The downstream signaling can vary depending on the cell type.
Caption: this compound's mechanism of action via KATP channel activation.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for conducting in vivo studies with this compound in rodents.
Caption: General experimental workflow for this compound rodent studies.
Detailed Experimental Protocols
Oral Administration (Gavage)
Objective: To administer a precise oral dose of this compound.
Materials:
-
This compound (monohydrate form where specified)
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose, or as determined by solubility testing)
-
Gavage needles (size appropriate for the rodent species and age)
-
Syringes
-
Animal scale
Protocol:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle. For suspensions like carboxymethyl cellulose, sprinkle the powder into a vortexing sterile vehicle (e.g., water or saline) to ensure even suspension.
-
Add this compound to the vehicle and mix thoroughly to achieve a homogenous suspension or solution. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (typically 5-10 mL/kg for rats).
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the rodent. For rats, this can be done by holding the animal near the thoracic region while supporting the lower body.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth into the stomach.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus.
-
Slowly administer the this compound solution.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress post-administration.
-
Intravenous (IV) Infusion
Objective: To achieve and maintain a steady-state plasma concentration of this compound.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline). The exact vehicle should be determined based on solubility and pH considerations to ensure it is well-tolerated intravenously.
-
Infusion pump
-
Catheters (sized appropriately for the target vein, e.g., tail vein or jugular vein)
-
Syringes
-
Anesthetic (if required for catheter placement)
Protocol:
-
Preparation of Infusion Solution:
-
Dissolve this compound in the sterile vehicle to the desired concentration. The solution must be sterile and free of particulates. Filtration through a 0.22 µm filter is recommended.
-
-
Catheter Implantation (if necessary):
-
Anesthetize the animal according to an approved protocol.
-
Surgically implant a catheter into the target vein (e.g., jugular or femoral vein for continuous infusion).
-
Allow the animal to recover from surgery before starting the infusion.
-
-
Infusion:
-
Connect the catheter to the infusion pump via tubing.
-
Set the infusion pump to deliver the this compound solution at the desired rate (e.g., in µg/kg/min).
-
Monitor the animal throughout the infusion period for any adverse reactions.
-
Intraperitoneal (IP) Injection
Objective: To administer a systemic dose of this compound with rapid absorption.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Syringes with appropriate gauge needles (e.g., 25-27G)
Protocol:
-
Preparation of Injection Solution:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration. Ensure complete dissolution.
-
-
Injection Procedure:
-
Weigh the animal to calculate the injection volume.
-
Restrain the animal, typically by securing the scruff of the neck and turning the animal to expose the abdomen.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or the bladder.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Topical Application (Cortical Superfusion)
Objective: To directly assess the effects of this compound on the cerebral cortex.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) as the vehicle
-
Peristaltic pump
-
Small-gauge tubing
-
Surgical equipment for craniotomy
Protocol:
-
Preparation of Superfusion Solution:
-
Dissolve this compound in aCSF to the desired final concentration. Ensure the pH and osmolarity of the solution are within physiological range.
-
-
Surgical Preparation:
-
Anesthetize the rodent.
-
Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex) to expose the dura.
-
-
Topical Application:
-
Carefully place the tip of the superfusion tubing over the exposed cortical surface.
-
Use a peristaltic pump to deliver the this compound-containing aCSF at a slow and constant rate.
-
Simultaneously, use another tube to aspirate the excess fluid to prevent an increase in intracranial pressure.
-
Monitor the desired physiological parameters (e.g., blood flow, neuronal activity) during the application.
-
Conclusion
The choice of in vivo delivery method for this compound in rodent studies is critical for obtaining reliable and reproducible data. This document provides a foundational guide to the most common administration routes, supported by quantitative data and detailed protocols. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and perform necessary pilot studies to optimize dosing and vehicle selection for their specific experimental paradigm.
References
Application Notes and Protocols for Pinacidil Use in Isolated Langendorff Heart Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pinacidil is a potent ATP-sensitive potassium (K-ATP) channel opener that elicits significant cardiovascular effects, primarily through the relaxation of vascular smooth muscle, leading to vasodilation.[1][2] In the context of cardiac physiology, this compound's ability to activate K-ATP channels has been a subject of extensive research, particularly in studies of myocardial ischemia-reperfusion injury and cardiac electrophysiology.[3][4][5] The isolated Langendorff heart preparation is a powerful ex vivo model that allows for the investigation of direct cardiac effects of pharmacological agents like this compound, independent of systemic neuronal and hormonal influences.[6][7] These notes provide detailed protocols and data for the application of this compound in Langendorff-perfused heart preparations.
Mechanism of Action
This compound activates the ATP-sensitive potassium channels (K-ATP) in the cell membrane of cardiac myocytes and vascular smooth muscle cells.[2] This activation increases potassium efflux, leading to hyperpolarization of the cell membrane.[2] In vascular smooth muscle, this hyperpolarization inhibits the influx of calcium through voltage-gated calcium channels, resulting in vasodilation and a decrease in blood pressure.[1][8] In cardiac myocytes, the opening of K-ATP channels shortens the action potential duration (APD) and can offer cardioprotective effects during ischemic conditions.[4][9]
The signaling pathway for this compound's effect on the cardiac Na+/Ca2+ exchanger (NCX) involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) pathway.[3]
Experimental Protocols
Langendorff Heart Preparation
This protocol describes the standard procedure for isolating and perfusing a mammalian heart (e.g., rat, guinea pig, or rabbit) using the Langendorff technique.[6][10][11]
Materials:
-
Animal model (e.g., male Wistar rats, 250-300g)[12]
-
Heparin (anticoagulant)
-
Anesthetic (e.g., sodium pentobarbital)
-
Krebs-Henseleit bicarbonate solution, oxygenated with 95% O2 and 5% CO2, maintained at 37°C and pH 7.4.[11][12]
-
Langendorff apparatus (constant pressure or constant flow system)
-
Surgical instruments
-
Cannula for aorta
Procedure:
-
Anesthetize the animal and administer heparin to prevent blood clotting.[10]
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution to induce cardiac arrest and reduce metabolic demand.
-
Identify the aorta and carefully cannulate it, avoiding the introduction of air bubbles.[11]
-
Secure the aorta to the cannula and mount the heart on the Langendorff apparatus.
-
Initiate retrograde perfusion through the aorta with the oxygenated Krebs-Henseleit solution. The perfusion pressure forces the aortic valve to close, directing the perfusate into the coronary arteries.[6][10]
-
Allow the heart to stabilize for a period of 15-30 minutes before commencing the experiment.[10]
This compound Administration and Data Acquisition
This protocol outlines the administration of this compound to the perfused heart and the subsequent data collection.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in the perfusion buffer)
-
Langendorff-perfused heart
-
Data acquisition system to measure:
-
Heart Rate (HR)
-
Left Ventricular Developed Pressure (LVDP)
-
Coronary Flow (CF)
-
Action Potentials (using microelectrodes)
-
Procedure:
-
Following the stabilization period, record baseline measurements for all cardiac parameters.
-
Introduce this compound into the perfusion solution at the desired concentration. This compound has been studied at concentrations ranging from 5 µM to 200 µM.[5][12]
-
Continuously perfuse the heart with the this compound-containing solution.
-
Record the changes in cardiac parameters over time.
-
For dose-response studies, incrementally increase the concentration of this compound, allowing for a steady-state response at each concentration.
-
To study the mechanism, co-administration with a K-ATP channel blocker like Glibenclamide can be performed.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cardiac parameters as reported in the literature.
Table 1: Effects of this compound on Hemodynamic Parameters in Isolated Rat Hearts
| Concentration (µmol/L) | Aortic Flow Recovery (%) vs. Control | Reference |
| 5 | 88.1 ± 4.3 | [12] |
| 10 | 83.2 ± 8.5 | [12] |
| 50 | 90.3 ± 5.3 | [12] |
Data from a study on rat hearts undergoing hypothermic cardioplegia followed by normothermic reperfusion.[12]
Table 2: Effects of this compound on Post-Ischemic Recovery in Isolated Rabbit Hearts
| Treatment | Post-Ischemic Recovery of Developed Pressure (%) | Coronary Flow (5 min reperfusion) | Reference |
| Control | 44.6 ± 5.5 | - | [5] |
| This compound (50 µmol/L) | 68.3 ± 4.0 | Significantly higher than hyperkalemic arrest | [5] |
| This compound (100 µmol/L) | - | Significantly higher than hyperkalemic arrest | [5] |
Data from a study using a blood-perfused, parabiotic, isolated rabbit heart Langendorff preparation with 30 minutes of global normothermic ischemia.[5]
Table 3: Electrophysiological Effects of this compound in Canine Ventricular Tissues
| Tissue | This compound Concentration (µmol/L) | Effect on Action Potential Duration (APD90) | Reference |
| Endocardium | 1 - 5 | 8.0 ± 2.3% abbreviation | [4] |
| Epicardium | 1 - 5 | Up to 55.5 ± 8.7% abbreviation (all-or-none repolarization) | [4] |
This study highlights the heterogeneous electrophysiological effects of this compound on different layers of the ventricular wall.[4]
Table 4: Effects of this compound on Na+/Ca2+ Exchange Current (INCX) in Guinea Pig Ventricular Myocytes
| Parameter | Value | Reference |
| Half-maximal effective concentration (EC50) for Ca2+ entry (outward INCX) | 23.5 µM | [3] |
| Half-maximal effective concentration (EC50) for Ca2+ exit (inward INCX) | 23.0 µM | [3] |
These data were obtained using the whole-cell patch-clamp technique.[3]
Conclusion
The use of this compound in isolated Langendorff heart preparations provides valuable insights into its direct cardiac effects. The provided protocols and data serve as a comprehensive guide for researchers investigating the electrophysiological and hemodynamic consequences of K-ATP channel activation in the heart. Careful consideration of the experimental model, drug concentrations, and measured parameters is crucial for obtaining reproducible and meaningful results.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Myocardial protection with this compound cardioplegia in the blood-perfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Langendorff heart - Wikipedia [en.wikipedia.org]
- 7. SutherlandandHearse [southalabama.edu]
- 8. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiac electrophysiological effects of this compound and related pyridylcyanoguanidines: relationship to antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Langendorff Heart [sheffbp.co.uk]
- 11. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound on rat hearts undergoing hypothermic cardioplegia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Pinacidil-Induced Vasodilation in Aortic Ring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacidil is a well-characterized vasodilator that exerts its effects through the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[1][2] This action leads to hyperpolarization of the cell membrane, subsequent closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, smooth muscle relaxation and vasodilation.[1][3] The aortic ring assay is a robust ex vivo method to study the pharmacological effects of vasoactive compounds like this compound, providing valuable insights into their mechanism of action and potency.
These application notes provide a detailed protocol for measuring this compound-induced vasodilation using isolated aortic rings, along with data presentation guidelines and visual representations of the experimental workflow and underlying signaling pathways.
Data Presentation
The vasodilatory effect of this compound is concentration-dependent. The following table summarizes quantitative data from representative studies on rat aorta.
| Parameter | Value | Pre-constricting Agent | Species/Tissue | Reference |
| Concentration Range | 0.1 - 100 µM | Norepinephrine | Rat Aorta | [1] |
| ED50 | 0.3 µM | Serotonin | Rat Aortic Strips | |
| EC50 | 680 nM | Not Specified | Vascular Smooth Muscle |
Note: ED50/EC50 values can vary depending on the experimental conditions, including the specific contractile agonist used and its concentration.
Signaling Pathway of this compound-Induced Vasodilation
This compound's primary mechanism involves the activation of ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells. This initiates a signaling cascade that leads to vasodilation.
References
- 1. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of the vasodilator action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro | MDedge [mdedge.com]
Troubleshooting & Optimization
Pinacidil in DMSO: A Technical Guide to Stability and Degradation
For researchers, scientists, and drug development professionals utilizing Pinacidil in their experiments, ensuring the stability and integrity of stock solutions is paramount for reproducible and accurate results. This technical support center provides a comprehensive guide to the stability of this compound in dimethyl sulfoxide (DMSO), offering troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a this compound stock solution in DMSO?
A1: this compound is highly soluble in DMSO, with concentrations up to 100 mg/mL being achievable. For most in vitro applications, a stock solution of 10-50 mM is common. Use anhydrous, high-purity DMSO to minimize water content, which can contribute to compound degradation over time.[1] Sonication may be used to aid dissolution.
Q2: What are the recommended storage conditions for this compound in DMSO?
A2: For optimal stability, this compound stock solutions in DMSO should be stored in aliquots to prevent repeated freeze-thaw cycles. The recommended storage temperatures and durations are summarized in the table below.
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
A3: While it is best practice to avoid multiple freeze-thaw cycles, general studies on a diverse range of compounds stored in DMSO have shown no significant degradation after 11 cycles. However, as no specific data for this compound is available, it is recommended to aliquot your stock solution into single-use volumes.
Q4: What are the potential signs of this compound degradation in my DMSO stock?
A4: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation can occur without any visible changes. If you suspect degradation, it is crucial to perform an analytical assessment of the solution's purity and concentration.
Q5: What are the known degradation pathways and products of this compound in DMSO?
A5: There is limited specific information in the scientific literature detailing the precise degradation products of this compound in DMSO under typical storage conditions. This compound contains a cyanoguanidine moiety, which is generally stable in DMSO. However, factors such as water absorption by DMSO, exposure to light, and extreme pH can potentially lead to hydrolysis or other chemical transformations. General degradation pathways for pharmaceuticals can include hydrolysis, oxidation, and photolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate observed in the stock solution upon thawing. | 1. The concentration of this compound may be too high for complete solubility at lower temperatures. 2. The stock solution may have absorbed water, reducing the solubility of this compound. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. 2. If precipitation persists, centrifuge the vial and use the supernatant after verifying the concentration. 3. For future preparations, consider using a slightly lower stock concentration. |
| Inconsistent or weaker than expected biological activity. | 1. Degradation of this compound in the stock solution due to improper storage or handling. 2. Inaccurate initial weighing or dilution of the compound. 3. Multiple freeze-thaw cycles leading to degradation. | 1. Prepare a fresh stock solution from solid this compound. 2. Verify the concentration of the stock solution using an analytical method such as HPLC-UV. 3. Ensure stock solutions are aliquoted and stored correctly. |
| Unexpected or off-target effects in experiments. | 1. Presence of degradation products with their own biological activity. 2. Contamination of the stock solution. | 1. Perform a purity analysis of the stock solution using HPLC or LC-MS. 2. If degradation is confirmed, prepare a fresh stock solution. 3. Use sterile techniques when preparing and handling stock solutions to avoid microbial contamination. |
Data Summary
Table 1: Recommended Storage Conditions for this compound in DMSO Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage to ensure stability. |
Note: These are general recommendations based on supplier datasheets. For critical applications, it is advisable to perform periodic quality control checks on stored solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder accurately.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM solution of this compound with a molecular weight of 245.32 g/mol , dissolve 2.4532 mg in 1 mL of DMSO).
-
Vortex the solution until the this compound is completely dissolved. If necessary, sonicate the vial in a water bath for short intervals.
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials or tubes.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
-
Protocol 2: General Procedure for a Forced Degradation Study of this compound in DMSO
This protocol outlines a general approach to assess the stability of this compound under stress conditions. The goal is to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.
-
Materials:
-
This compound in DMSO stock solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers for pH adjustment
-
HPLC-UV or LC-MS system
-
-
Procedure:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ and keep it at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in foil to exclude light.
-
Control Sample: Keep an aliquot of the this compound stock solution at the recommended storage temperature (-80°C).
-
-
Analysis:
-
Analyze all samples (stressed and control) by a suitable analytical method, such as HPLC-UV or LC-MS.
-
The HPLC method should be developed to separate the parent this compound peak from any degradation product peaks. A C18 column with a gradient elution of acetonitrile and water with a suitable buffer is a common starting point.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation. LC-MS can be used to determine the mass of the degradation products, providing clues to their structure.
-
Visualizations
Caption: Workflow for preparing and storing this compound DMSO stock solutions.
Caption: Simplified signaling pathway of this compound's action.
References
Technical Support Center: Overcoming Pinacidil Solubility for In Vivo Success
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming solubility challenges with Pinacidil in in vivo studies. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the successful preparation and administration of this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent ATP-sensitive potassium (KATP) channel opener, leading to vasodilation. It is often used in research to study cardiovascular conditions and other physiological processes involving KATP channels. Its poor aqueous solubility can lead to precipitation in physiological buffers, potentially causing inaccurate dosing, variable results, and even embolism in intravenous studies.
Q2: What is the recommended starting formulation for this compound in in vivo studies?
A2: A commonly used and commercially recommended vehicle for this compound is a co-solvent mixture. A standard formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This vehicle has been shown to solubilize this compound to at least 2.5 mg/mL.
Q3: My this compound solution is cloudy or has precipitated. What are the common causes?
A3: Precipitation of this compound can occur due to several factors:
-
Exceeding Solubility Limit: The concentration of this compound may be too high for the chosen vehicle.
-
Improper Mixing: The order of solvent addition and inadequate mixing can lead to localized high concentrations and precipitation.
-
Temperature Changes: A decrease in temperature can reduce the solubility of this compound.
-
pH Shift: Although this compound's solubility is not extremely pH-dependent, significant shifts in pH upon dilution in physiological buffers can sometimes affect its stability.
-
Solution Instability: this compound solutions, especially in aqueous-based vehicles, may not be stable over long periods.
Q4: How should I prepare and store this compound solutions?
A4: It is highly recommended to prepare this compound working solutions fresh on the day of the experiment. If a stock solution in an organic solvent like DMSO is prepared, it should be stored at -20°C for up to one month or -80°C for up to six months in a tightly sealed container.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Precipitation upon preparation of the final working solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper solvent addition sequence | Ensure solvents are added sequentially as described in the protocol. Start by dissolving this compound in DMSO first, then add PEG300, followed by Tween-80, and finally the aqueous component (saline). Mix thoroughly after each addition. | A clear, homogenous solution. |
| Concentration exceeds solubility | Reduce the final concentration of this compound in the formulation. | The lower concentration remains in solution. |
| Low temperature | Gently warm the solution to 37°C and use sonication to aid dissolution. Perform these steps carefully to avoid degradation. | The precipitate redissolves. |
Issue 2: Precipitation after administration (e.g., in the syringe or upon injection).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interaction with physiological fluids | Consider using an alternative formulation with a higher solubilizing capacity, such as one containing cyclodextrins (e.g., SBE-β-CD). | The formulation remains stable upon dilution in an aqueous environment. |
| Solution instability over time | Prepare the solution immediately before administration to minimize the time for potential precipitation. | Reduced or no precipitation during the experiment. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ~100 mg/mL | Ultrasonic assistance may be needed. |
| Ethanol | ~50 mg/mL | Ultrasonic assistance may be needed. |
| Water | < 0.1 mg/mL | Practically insoluble. |
| Saline (0.9% NaCl) | >39.5 µg/mL (at pH 7.4) | [2] |
Table 2: Common In Vivo Formulations for this compound
| Formulation Composition | Achievable Concentration | Reference/Source |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Commercial Supplier Data |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Commercial Supplier Data |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Commercial Supplier Data |
Experimental Protocols
Protocol 1: Standard Co-Solvent Formulation
-
Weigh the required amount of this compound powder.
-
Add 10% of the final volume of DMSO to the this compound powder and vortex or sonicate until fully dissolved.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is clear.
-
Slowly add 45% of the final volume of saline while continuously mixing.
-
Visually inspect the final solution for any precipitation. If needed, warm gently to 37°C.
-
Use the freshly prepared solution for your experiment.
Protocol 2: Cyclodextrin-Based Formulation
-
Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline. This may require heating to aid dissolution. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in 10% of the final volume of DMSO.
-
Slowly add 90% of the final volume of the pre-prepared 20% SBE-β-CD solution to the this compound-DMSO mixture while vortexing.
-
Continue to mix until a clear solution is obtained.
-
This formulation is particularly useful for intravenous administration to minimize precipitation upon dilution in the bloodstream.
Visualizations
Signaling Pathways
Caption: this compound's primary mechanism and downstream effects.
Experimental Workflow
Caption: A logical workflow for preparing and troubleshooting this compound formulations.
References
Why is Pinacidil not causing membrane hyperpolarization?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Pinacidil-induced membrane hyperpolarization in their experiments.
Troubleshooting Guides and FAQs
Question: Why is this compound not causing membrane hyperpolarization in my experimental setup?
Answer: The lack of membrane hyperpolarization upon this compound application can stem from several factors related to your experimental conditions and the specific biological system you are using. This compound's primary mechanism of action is the opening of ATP-sensitive potassium (KATP) channels, leading to an efflux of potassium ions and subsequent hyperpolarization.[1][2] Below are common reasons for experimental failure and corresponding troubleshooting steps.
Inappropriate Cell Type or Low KATP Channel Expression
-
Issue: this compound specifically targets KATP channels. If the cell line or tissue preparation you are using does not express these channels, or expresses them at very low levels, this compound will not elicit a hyperpolarizing effect. The expression of KATP channel subunits (Kir6.x and SURx) can be highly variable across different cell types.[3][4][5]
-
Troubleshooting Steps:
-
Verify KATP Channel Expression: Confirm through literature search, RT-PCR, or Western blotting that your chosen cell model expresses Kir6.x and SURx subunits. For example, while KATP channels are abundant in pancreatic beta-cells and vascular smooth muscle, their expression in other cells like certain neuronal populations can be sparse.[3]
-
Select an Appropriate Positive Control: Use a cell line known to have robust KATP channel expression (e.g., a vascular smooth muscle cell line or pancreatic beta-cells) to validate your this compound stock and experimental setup.
-
Suboptimal Experimental Conditions
-
Issue: The activity of KATP channels and the efficacy of this compound are highly sensitive to the intracellular and extracellular environment.
-
Troubleshooting Steps:
-
Intracellular ATP Concentration: High intracellular ATP concentrations inhibit KATP channels, thereby antagonizing the effect of this compound. The effect of this compound is more pronounced at lower intracellular ATP levels.[6]
-
Recommendation: If using whole-cell patch-clamp, the intracellular ATP concentration can be controlled via the pipette solution. A concentration of 2 mM ATP in the pipette solution should allow for this compound-induced channel opening, whereas 5 mM ATP may suppress it.[6][7] For other experimental setups, consider the metabolic state of your cells, as highly metabolically active cells will have higher ATP levels.
-
-
Extracellular pH: Acidic extracellular pH has been shown to inhibit this compound-induced activation of KATP channels.[8]
-
Recommendation: Ensure that your extracellular recording solution is adequately buffered, typically to a physiological pH of 7.4. Extracellular acidification can significantly reduce the efficacy of this compound.[8]
-
-
Incorrect this compound Concentration or Drug Instability
-
Issue: The concentration of this compound is critical. Too low a concentration may not be sufficient to activate KATP channels, while very high concentrations might lead to non-specific effects or even cellular toxicity.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a concentration-response experiment to determine the optimal concentration for your specific cell type. Effective concentrations for inducing hyperpolarization typically range from the sub-micromolar to low micromolar range (e.g., 0.3 µM to 30 µM).[9]
-
Fresh Drug Preparation: this compound solutions should be prepared fresh for each experiment from a validated stock solution (e.g., dissolved in DMSO).
-
Presence of KATP Channel Blockers
-
Issue: Your experimental solutions or cell culture media may contain substances that block KATP channels, thereby preventing the action of this compound.
-
Troubleshooting Steps:
-
Review Reagents: Check the composition of your media and solutions for known KATP channel inhibitors. The most common experimental blocker is glibenclamide (also known as glyburide), which potently inhibits KATP channels and can abolish the effects of this compound.[6][10]
-
Co-application with an Antagonist: As a control experiment, you can co-apply this compound with a known KATP channel blocker like glibenclamide. The absence of a this compound effect in the presence of the blocker can help confirm that the pathway is intact.
-
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and the observed effects on membrane potential in different cell types, as reported in the literature.
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Guinea Pig Ventricular Myocytes | 5 µM | Activation of time-independent outward K+ current | [6][7] |
| Rat Portal Vein | 0.3 - 10 µM | Concentration-dependent hyperpolarization | [9] |
| Canine Gastric Antrum Smooth Muscle | 1 µM | Hyperpolarization from -78 mV to -83 mV | [11] |
| Canine Gastric Antrum Smooth Muscle | 10 µM | Further hyperpolarization to -91 mV | [11] |
| Human Coronary Artery Smooth Muscle | 1 - 20 µM | Induced outward KATP current in a subset of cells | [12] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Assessing this compound-Induced Hyperpolarization
This protocol provides a general framework for measuring changes in membrane potential in response to this compound using the whole-cell patch-clamp technique.
1. Cell Preparation:
- Culture cells to an appropriate confluency on glass coverslips.
- For primary cells, follow established enzymatic digestion and isolation protocols.
2. Solutions:
- Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 2 Mg-ATP, 0.1 EGTA. Adjust pH to 7.2 with KOH. Note: The ATP concentration is critical and can be varied to study its effect on this compound's action.
3. Electrophysiological Recording:
- Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
- Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
- Approach a cell with the micropipette and form a gigaohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Switch the amplifier to current-clamp mode to measure the resting membrane potential.
- Establish a stable baseline recording of the membrane potential for several minutes.
4. This compound Application:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
- Dilute the stock solution in the extracellular solution to the desired final concentration (e.g., 10 µM).
- Perfuse the recording chamber with the this compound-containing solution.
- Record the change in membrane potential. Hyperpolarization will be observed as a negative shift in the membrane potential.
5. Data Analysis:
- Measure the baseline resting membrane potential and the steady-state membrane potential during this compound application.
- Calculate the magnitude of hyperpolarization.
- To confirm the involvement of KATP channels, a subsequent application of a KATP channel blocker (e.g., 10 µM glibenclamide) in the presence of this compound should reverse the hyperpolarization.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced membrane hyperpolarization.
Troubleshooting Workflow for this compound Experiments
Caption: Logical steps for troubleshooting failed this compound experiments.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for electrophysiological analysis of this compound's effects.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Potassium Channel Activator | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Cell-type specific expression of ATP-sensitive potassium channels in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Role of Surface and Mitochondrial ATP-Sensitive Potassium Channels in Cancer: From Cellular Functions to Therapeutic Potentials | MDPI [mdpi.com]
- 5. Expression levels of KATP channel subunits and morphological changes in the mouse liver after exposure to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interrelation between this compound and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interrelation between this compound and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes. | Semantic Scholar [semanticscholar.org]
- 8. Inhibition of this compound induced IK(ATP) in heart by changes in extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Glibenclamide antagonism to confirm Pinacidil's mechanism of action
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the mechanism of action of Pinacidil. It provides frequently asked questions (FAQs), troubleshooting advice, and detailed protocols for using the ATP-sensitive potassium (K-ATP) channel blocker, Glibenclamide, to confirm this compound's primary mode of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent vasodilator that functions as a K-ATP channel opener. By opening these channels in the cell membrane of vascular smooth muscle, it increases potassium (K+) efflux. This leads to hyperpolarization of the cell membrane, which in turn closes voltage-dependent calcium (Ca2+) channels, reduces intracellular Ca2+ concentration, and results in muscle relaxation and vasodilation.[1]
Q2: How does Glibenclamide antagonize this compound's effect?
A2: Glibenclamide is a sulfonylurea drug that acts as a selective blocker of K-ATP channels. It binds to the sulfonylurea receptor (SUR) subunit of the channel complex, preventing the channel from opening. When used in an experiment, Glibenclamide competitively inhibits the action of this compound, preventing the K+ efflux and subsequent hyperpolarization, thereby confirming that this compound's primary effect is mediated through the K-ATP channel.[2][3]
Q3: What is a typical effective concentration range for this compound and Glibenclamide in in vitro assays?
A3: For this compound, vasorelaxant effects are typically observed in the micromolar range (e.g., IC50 of ~1.26 µM in porcine coronary arteries).[4] For Glibenclamide, an effective blocking concentration is often around 1-10 µM.[4][5] However, the optimal concentrations can vary significantly depending on the tissue type, species, and experimental conditions. It is always recommended to perform a dose-response curve for your specific model.
Q4: Can this compound have effects that are not blocked by Glibenclamide?
A4: Yes. While the primary mechanism at lower concentrations is K-ATP channel activation, some studies suggest that at higher concentrations (e.g., >3 µM), this compound may have additional, K-ATP channel-independent effects.[2] These can include inhibition of receptor-mediated signaling pathways.[2][6][7] If Glibenclamide only partially reverses the effect of high-concentration this compound, it may indicate these secondary mechanisms are at play.
Visual Guides: Signaling Pathway & Experimental Workflow
The following diagrams illustrate the key molecular interactions and a standard experimental process for investigating Glibenclamide's antagonism of this compound.
Caption: Molecular mechanism of this compound-induced vasorelaxation and its antagonism by Glibenclamide.
Caption: Experimental workflow for confirming this compound's mechanism using Glibenclamide antagonism.
Quantitative Data Summary
The following table summarizes key quantitative parameters from studies investigating the interaction between this compound and Glibenclamide in vascular tissues. The IC50 value represents the concentration of this compound required to inhibit the pre-contracted tone by 50%. The pA2 value quantifies the potency of Glibenclamide as a competitive antagonist.
| Compound | Parameter | Value | Tissue | Pre-contraction Agent | Reference |
| This compound | IC50 | 1.26 µM | Porcine Coronary Artery | 5 µM Serotonin | [4] |
| This compound | IC50 | 60 µM | Porcine Coronary Artery | 50 mM K+ | [4] |
| Glibenclamide | pA2 | 7.47 | Canine Coronary Artery | U46619 | [8] |
| Glibenclamide | pA2 | 7.28 | Canine Coronary Artery | 25 mM KCl | [8] |
Key Experimental Protocols
Vascular Ring Vasorelaxation Assay
This protocol outlines the steps to measure the vasorelaxant effect of this compound and its blockade by Glibenclamide using isolated arterial rings in an organ bath system.
Materials:
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
Isolated artery (e.g., aorta, mesenteric, coronary)
-
Organ bath system with force transducers
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619, KCl)
-
This compound and Glibenclamide stock solutions (typically in DMSO)
-
Gas mixture: 95% O2 / 5% CO2
Methodology:
-
Tissue Preparation: Dissect the desired artery and clean it of excess connective tissue. Cut the artery into rings of 2-4 mm in length.
-
Mounting: Mount the arterial rings in the organ bath chambers, which are filled with Krebs buffer maintained at 37°C and continuously bubbled with the gas mixture.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams, optimized for the specific artery). Replace the buffer every 15-20 minutes.
-
Viability Check: Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability. Wash out the KCl and allow the tension to return to baseline.
-
Pre-contraction: Add a vasoconstrictor (e.g., Phenylephrine at its EC80 concentration) to induce a stable, submaximal contraction.
-
Antagonism Protocol:
-
Control Curve: Once the contraction is stable, add this compound cumulatively to the bath to generate a dose-response curve.
-
Antagonist Curve: Wash out the drugs and allow the tissue to recover. Then, incubate a paired tissue ring with Glibenclamide (e.g., 1-10 µM) for at least 30 minutes.
-
Repeat the pre-contraction step with the same vasoconstrictor.
-
Once the contraction is stable in the presence of Glibenclamide, generate a second cumulative dose-response curve for this compound.
-
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contracted tone. Compare the dose-response curves in the absence and presence of Glibenclamide. A rightward shift in the this compound curve in the presence of Glibenclamide indicates antagonism.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the K-ATP channel currents in isolated vascular smooth muscle cells (VSMCs).
Materials:
-
Isolated single VSMCs
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Extracellular and intracellular (pipette) solutions
-
This compound and Glibenclamide solutions
Methodology:
-
Cell Preparation: Isolate single VSMCs from the desired artery using enzymatic digestion.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the intracellular solution. The intracellular solution should have low ATP to promote K-ATP channel opening.[9]
-
Seal Formation: Approach a single, healthy cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Current Recording: Clamp the cell membrane potential at a set voltage (e.g., -60 mV). Record baseline whole-cell currents.
-
Drug Application:
-
Perfuse the cell with an extracellular solution containing this compound (e.g., 1-20 µM). An increase in outward current indicates the opening of K+ channels.[4]
-
Following the this compound-induced current, co-perfuse with this compound and Glibenclamide (e.g., 3-10 µM). A reduction or block of the this compound-induced current confirms its action on Glibenclamide-sensitive channels.[4]
-
-
Data Analysis: Measure the change in current amplitude (pA) in response to this compound and the subsequent inhibition by Glibenclamide.
Troubleshooting Guide
Problem: this compound is not causing vasorelaxation.
-
Solution 1 (Pre-contraction): Ensure the tissue is adequately pre-contracted. This compound's effect is to reverse contraction. If using KCl for pre-contraction, be aware that high K+ concentrations will reduce the electrochemical gradient for K+ efflux, making this compound less effective.[4][10] Try using a receptor agonist like Phenylephrine instead.
-
Solution 2 (Drug Potency): Verify the concentration and integrity of your this compound stock solution. Ensure it has been stored correctly and is not degraded.
-
Solution 3 (Tissue Viability): Confirm the health of your tissue preparation. Perform a viability test with KCl at the start and end of the experiment.
Problem: Glibenclamide does not block the effect of this compound.
-
Solution 1 (Concentration): The concentration of Glibenclamide may be too low, or the concentration of this compound may be too high, overcoming the competitive block. Try increasing the Glibenclamide concentration or using a lower range for the this compound dose-response curve.
-
Solution 2 (Incubation Time): Ensure you are pre-incubating with Glibenclamide for a sufficient period (typically 20-30 minutes) to allow it to bind to the channels.
-
Solution 3 (Alternative Mechanisms): As noted in the FAQs, high concentrations of this compound can elicit effects not mediated by K-ATP channels.[2] If you only see a partial block at high this compound concentrations, this is a likely explanation. Focus on the antagonism at lower to mid-range concentrations of this compound.
-
Solution 4 (ATP/ADP Levels): In patch-clamp experiments, the inhibitory effect of Glibenclamide can be modulated by intracellular concentrations of ATP and ADP.[11] Ensure your intracellular solution composition is consistent.
Problem: The vehicle (DMSO) for my drugs is causing an effect.
-
Solution: Always run a vehicle control experiment. Add the same volume of DMSO as you would for your highest drug concentration to ensure it does not cause relaxation or contraction on its own. Keep the final DMSO concentration in the bath as low as possible (ideally <0.1%).
References
- 1. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the vasodilator action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound inhibits the ryanodine-sensitive outward current and glibenclamide antagonizes its action in cells from the rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits the ryanodine-sensitive outward current and glibenclamide antagonizes its action in cells from the rabbit portal vein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential antagonism by glibenclamide of the relaxant effects of cromakalim, this compound and nicorandil on canine large coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Functional Interaction of KATP and BK Channels with Aquaporin-4 in the U87 Glioblastoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential relaxant responses to this compound of smooth muscle preparations contracted by a high concentration of potassium in isoosmolar and hyperosmolar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of the effect of glibenclamide on KATP channels by ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Pinacidil's Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of pinacidil on various ion channels. Our goal is to help you design robust experiments and accurately interpret your data.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with this compound solely acting as a KATP channel opener. What could be the cause?
A1: While this compound is a well-established KATP channel opener, it is known to interact with other ion channels and signaling pathways, which can lead to complex and sometimes unexpected physiological responses. These off-target effects are often concentration-dependent. It is crucial to consider these alternative mechanisms when interpreting your data.
Q2: What are the primary off-target effects of this compound that I should be aware of?
A2: this compound has been documented to affect several other ion channels and cellular processes, including:
-
Large-conductance Ca2+-activated K+ (BKCa) channels: this compound can also activate these channels, contributing to its vasodilator effects.[1][2]
-
Na+/Ca2+ exchanger (NCX): It can stimulate the NCX, leading to alterations in intracellular calcium dynamics.[3]
-
Chloride channels: this compound has been shown to inhibit certain types of chloride conductance.[4]
-
Ryanodine-sensitive outward current: It can inhibit the oscillatory outward potassium current that is sensitive to ryanodine.[5]
-
G-protein coupled signaling: At higher concentrations, this compound may inhibit receptor-mediated, GTP-binding protein-coupled phosphatidylinositol turnover.[6]
Q3: How can I differentiate between this compound's effects on KATP channels and its off-target effects?
A3: A multi-pronged approach is recommended:
-
Pharmacological Inhibition: Use specific blockers for the suspected off-target channels in conjunction with this compound. For example, use a selective BKCa channel blocker like iberiotoxin to isolate the KATP channel-mediated effects.[2]
-
Concentration-Response Curves: Generate detailed concentration-response curves for your observed effect. Off-target effects may occur at higher or lower concentration ranges than the on-target KATP channel activation.
-
Genetic Knockdown/Knockout: If available, utilize cell lines or animal models with genetic deletion of the suspected off-target channel to confirm its involvement.
-
Electrophysiology: Use patch-clamp electrophysiology to directly measure the currents through specific ion channels in the presence of this compound and relevant blockers.
Troubleshooting Guides
Issue 1: Unexpected Changes in Intracellular Calcium Levels
Symptoms: You observe an increase in intracellular calcium concentration after applying this compound, which is contrary to the expected hyperpolarization-induced decrease in calcium influx through voltage-gated calcium channels.
Possible Cause: this compound can stimulate the Na+/Ca2+ exchanger (NCX), leading to an increase in intracellular calcium. This effect is mediated by the opening of plasma membrane KATP channels and the subsequent activation of the NO/cGMP/PKG signaling pathway.[3]
Troubleshooting Steps:
-
Confirm KATP channel involvement: Co-administer glibenclamide, a KATP channel blocker, with this compound. If the calcium increase is blocked, it suggests the effect is downstream of KATP channel opening.[3]
-
Investigate the NO/cGMP/PKG pathway: Use inhibitors of this pathway, such as L-NAME (NO synthase inhibitor), ODQ (guanylate cyclase inhibitor), or KT5823 (PKG inhibitor), to see if they prevent the this compound-induced calcium increase.[3]
-
Directly measure NCX activity: Employ electrophysiological techniques to measure the NCX current (INCX) and confirm its enhancement by this compound.[3]
Issue 2: this compound's Vasodilatory Effect is Not Fully Blocked by KATP Channel Inhibitors
Symptoms: The vasodilatory response to this compound is only partially inhibited by high concentrations of glibenclamide.
Possible Cause: this compound is a non-selective potassium channel opener and also activates large-conductance Ca2+-activated K+ (BKCa) channels, which contribute to vasodilation.[1][2] At higher concentrations, it may also inhibit GTP-binding protein-coupled phosphatidylinositol turnover.[6]
Troubleshooting Steps:
-
Block BKCa channels: Use a selective BKCa channel blocker, such as iberiotoxin or tetraethylammonium (TEA), in combination with glibenclamide to see if the residual vasodilation is abolished.[2][7]
-
Examine concentration dependency: Carefully analyze the concentration-response relationship. The contribution of BKCa channels and other mechanisms may become more prominent at higher this compound concentrations.[6]
Quantitative Data on this compound's On- and Off-Target Effects
| Target | Parameter | Value | Species/Tissue | Reference |
| On-Target | ||||
| ATP-sensitive K+ (KATP) Channel | -log IC50 (vs. KCl contraction) | 6.2 | Rat aorta | [8] |
| Off-Target | ||||
| Na+/Ca2+ exchanger (NCX) - Ca2+ entry | EC50 | 23.5 µM | Guinea pig cardiac ventricular myocytes | [3] |
| Na+/Ca2+ exchanger (NCX) - Ca2+ exit | EC50 | 23.0 µM | Guinea pig cardiac ventricular myocytes | [3] |
| Large-conductance Ca2+-activated K+ (BKCa) Channel | Single-channel conductance | ~150 pS | Human coronary artery vascular smooth muscle cells | [2] |
Key Experimental Protocols
Electrophysiological Recording of Ion Channel Currents (Whole-Cell Patch-Clamp)
This protocol is designed to measure the effect of this compound on whole-cell currents from a specific ion channel.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture of interest
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound stock solution
-
Specific ion channel blockers (e.g., glibenclamide, iberiotoxin)
Methodology:
-
Cell Preparation: Isolate and culture the cells of interest on glass coverslips suitable for microscopy.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Solution Preparation: Prepare appropriate extracellular and intracellular solutions to isolate the current of interest. For example, to study potassium channels, the intracellular solution should have a high potassium concentration.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the entire cell membrane.
-
Data Recording: Apply a voltage-clamp protocol to the cell and record the resulting currents.
-
Drug Application: Perfuse the bath with the extracellular solution containing this compound at the desired concentration and record the changes in current.
-
Blocker Application: To confirm the identity of the channel being affected, co-apply a specific blocker with this compound and observe if the effect is reversed.
-
Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel activity (e.g., changes in current amplitude, activation kinetics).
Visualizations
Caption: Troubleshooting workflow for identifying this compound's off-target effects.
Caption: Signaling pathway of this compound-induced Na+/Ca2+ exchanger stimulation.
References
- 1. Ion channel effects of this compound in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by P1075 and this compound of a calcium-independent chloride conductance in conditionally-immortal renal glomerular mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the ryanodine-sensitive outward current and glibenclamide antagonizes its action in cells from the rabbit portal vein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium channel opener this compound induces relaxation of the isolated human radial artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Pinacidil Concentration for Diverse Cell Types
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pinacidil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments. All quantitative data is presented in clear tables, and detailed experimental protocols are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams for enhanced clarity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent ATP-sensitive potassium (KATP) channel opener.[1] By activating these channels, it increases potassium ion efflux from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing intracellular calcium concentration.[2] In vascular smooth muscle cells, this cascade of events results in relaxation and vasodilation.[3][4][5]
Q2: How does the effective concentration of this compound vary between different cell types?
The optimal concentration of this compound is highly dependent on the cell type and the biological effect being investigated. For vasodilation of vascular smooth muscle cells, concentrations in the low micromolar range are typically effective. In contrast, studies on neuronal protection or apoptosis induction in cancer cell lines may require significantly higher concentrations, sometimes reaching the millimolar range. It is crucial to perform a dose-response curve for each new cell line and experimental setup.
Q3: What are the known off-target effects of this compound?
While this compound primarily targets KATP channels, some studies have reported off-target effects, particularly at higher concentrations. In some vascular smooth muscle cells, this compound can also activate large-conductance Ca2+-activated K+ (BKCa) channels.[6] At concentrations of 100 µM and above, it may also inhibit receptor-mediated, GTP-binding protein-coupled phosphatidylinositol turnover in vascular smooth muscle.[7] Furthermore, in certain cell lines like HepG2, this compound can induce apoptosis through a KATP channel-independent mechanism at millimolar concentrations.[1]
Q4: Can this compound affect insulin secretion?
Yes, this compound can inhibit insulin release from pancreatic beta-cells.[8][9][10] By opening KATP channels in these cells, it causes hyperpolarization, which prevents the influx of calcium necessary for insulin vesicle fusion and exocytosis. This effect is similar to that of diazoxide, another KATP channel opener.[10] In healthy volunteers, this compound has been shown to inhibit the first phase of glucose-stimulated insulin release.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Concentration too low: The effective concentration can vary significantly between cell types. - Cell line insensitivity: The cell line may not express a sufficient number of functional KATP channels. - Drug degradation: this compound solution may not be fresh or may have been stored improperly. - Presence of KATP channel inhibitors: Components in the cell culture medium could be inhibiting channel activity. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 1 mM). - Verify KATP channel expression using techniques like RT-PCR or Western blotting. - Prepare fresh this compound solutions for each experiment. - Ensure the experimental buffer does not contain known KATP channel blockers. |
| High cell toxicity or apoptosis | - Concentration too high: High concentrations of this compound can induce apoptosis, potentially through off-target effects.[1] - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. - Prolonged incubation time: Continuous exposure to this compound may be detrimental to some cell types. | - Lower the this compound concentration and/or reduce the incubation time. - Perform a solvent control to assess the toxicity of the vehicle. - Consider a washout step after a defined treatment period. |
| Inconsistent or variable results | - Cell passage number: The expression and function of ion channels can change with increasing cell passage. - Fluctuations in intracellular ATP: The activity of KATP channels is sensitive to intracellular ATP levels. - pH of the culture medium: Changes in pH can affect this compound's activity. | - Use cells within a consistent and low passage number range. - Ensure consistent cell culture conditions to maintain stable metabolic states. - Maintain a stable pH in your experimental buffer system. |
Data Presentation: Effective this compound Concentrations
| Cell Type | Biological Effect | Effective Concentration Range | Reference(s) |
| Vascular Smooth Muscle Cells (Rat Aorta) | Vasodilation/Inhibition of Contraction | 0.1 - 100 µM | [7] |
| Vascular Smooth Muscle Cells (Human Coronary Artery) | K+ Current Activation | 1 - 20 µM | [6] |
| Hippocampal Neuronal Cells (HT22) | Neuroprotection against glutamate toxicity | 10 - 300 µM | [12] |
| Pancreatic Beta-Cells (Mouse) | Inhibition of Insulin Release | 100 - 500 µM | [9] |
| Pancreatic Islets (Rat) | Inhibition of Insulin Release | Dose-dependent effects observed | [8][10] |
| Cardiac Myocytes (Guinea Pig) | Stimulation of Na+/Ca2+ exchanger | EC50: ~23 µM | [13] |
| HepG2 (Human Liver Cancer Cells) | Apoptosis Induction | 1 - 2 mM | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Vasodilation in Rat Aortic Rings
1. Aortic Ring Preparation:
-
Euthanize a male Wistar rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit buffer.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.
2. Tension Measurement:
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Equilibrate the rings under a resting tension of 2 g for 60-90 minutes, replacing the buffer every 15-20 minutes.
3. Experimental Procedure:
-
Induce contraction of the aortic rings with a submaximal concentration of norepinephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add this compound cumulatively in increasing concentrations (e.g., 0.1 µM to 100 µM).
-
Record the relaxation response at each concentration.
4. Data Analysis:
-
Express the relaxation as a percentage of the norepinephrine-induced contraction.
-
Plot the concentration-response curve and calculate the EC50 value.
Protocol 2: Evaluation of Neuroprotective Effects of this compound in HT22 Neuronal Cells
1. Cell Culture:
-
Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
2. This compound Treatment and Glutamate Challenge:
-
Seed HT22 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 µM to 300 µM) for 1-2 hours.
-
Following pre-treatment, expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.
3. Cell Viability Assay (MTT or WST-1):
-
After the 24-hour incubation, add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Express cell viability as a percentage of the untreated control.
-
Compare the viability of cells treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Protocol 3: Measurement of this compound's Effect on Insulin Secretion from Pancreatic Islets
1. Islet Isolation:
-
Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation.
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
2. Insulin Secretion Assay:
-
Pre-incubate batches of size-matched islets in Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) for 1 hour.
-
Transfer the islets to fresh KRBB containing a stimulating concentration of glucose (e.g., 16.7 mM) with or without different concentrations of this compound (e.g., 100 µM to 500 µM).
-
Incubate for 1-2 hours at 37°C.
3. Insulin Measurement:
-
Collect the supernatant from each group.
-
Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit.
4. Data Analysis:
-
Normalize the insulin secretion to the number of islets or total protein content.
-
Compare the insulin secretion in the this compound-treated groups to the glucose-stimulated control group.
Visualizations
Signaling Pathways
Caption: this compound-induced vasodilation signaling pathway in smooth muscle cells.
Caption: this compound's inhibitory effect on insulin secretion in pancreatic beta-cells.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the vasodilator action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on K+ channels in human coronary artery vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits insulin release by increasing K+ outflow from pancreatic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of putative activators of K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Similarities between the effects of this compound and diazoxide on ionic and secretory events in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potassium channel modulation: effect of this compound on insulin release in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and levamisole prevent glutamate-induced death of hippocampal neuronal cells through reducing ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pinacidil-Induced Tachycardia in Animal Studies
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the mitigation of Pinacidil-induced tachycardia in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant tachycardia in our animal models following this compound administration. Is this a known side effect?
A1: Yes, tachycardia is a well-documented hemodynamic effect of this compound.[1][2][3] this compound is a potent potassium channel opener, leading to vasodilation and a subsequent drop in blood pressure.[2][4] This decrease in blood pressure triggers a baroreceptor reflex, resulting in a compensatory increase in heart rate, known as reflex tachycardia.[1]
Q2: How can we mitigate this compound-induced tachycardia in our animal experiments?
A2: Co-administration of beta-adrenergic receptor antagonists (beta-blockers) is an effective strategy to attenuate this compound-induced tachycardia.[2][5] Beta-blockers, such as propranolol and atenolol, work by blocking the effects of catecholamines (e.g., norepinephrine) on the beta-adrenergic receptors of the heart, thereby reducing heart rate.
Q3: Which beta-blocker is recommended for use in animal studies with this compound?
A3: Both non-selective beta-blockers like propranolol and β1-selective blockers like atenolol have been shown to be effective. The choice may depend on the specific research question and animal model. Propranolol has been demonstrated to attenuate this compound-induced increases in heart rate and cardiac output in human studies, and its effects are well-characterized in animal models like rats.[5][6] Atenolol has also been shown to effectively reduce heart rate in dogs.[7]
Q4: What are the expected hemodynamic changes when co-administering a beta-blocker with this compound?
A4: The primary expected outcome is the attenuation of the this compound-induced increase in heart rate.[5] While this compound will still exert its vasodilatory effects and lower blood pressure, the co-administered beta-blocker will counteract the reflex tachycardia. You should observe a more controlled heart rate compared to the administration of this compound alone.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Persistent Tachycardia Despite Beta-Blocker Co-administration | - Inadequate Beta-Blocker Dose: The dose of the beta-blocker may be insufficient to counteract the reflex sympathetic activation caused by this compound. - Timing of Administration: The beta-blocker may not have reached its peak effect when this compound was administered. | - Dose Adjustment: Titrate the dose of the beta-blocker. Refer to literature for appropriate dose ranges for your animal model. - Pre-treatment Protocol: Administer the beta-blocker prior to this compound to ensure adequate receptor blockade. A pre-treatment period of 30-60 minutes is often effective. |
| Excessive Bradycardia or Hypotension | - Excessive Beta-Blocker Dose: The dose of the beta-blocker may be too high, leading to an over-suppression of heart rate. - Synergistic Hypotensive Effect: Both this compound and beta-blockers can lower blood pressure. | - Dose Reduction: Reduce the dose of the beta-blocker. - Staggered Administration: Consider administering a lower initial dose of this compound following beta-blocker administration to assess the combined effect on blood pressure. |
| Variable Response Across Animals | - Animal-Specific Physiology: There can be individual variations in baroreceptor sensitivity and drug metabolism. - Anesthesia: If using an anesthetic, it can influence cardiovascular reflexes and drug responses. | - Consistent Animal Model: Use a well-defined and consistent animal strain, age, and sex. - Conscious Animal Models: Whenever feasible, use conscious, chronically instrumented animal models to avoid the confounding effects of anesthesia. |
Data Presentation
The following tables summarize the quantitative effects of this compound on heart rate and the mitigating effects of beta-blocker co-administration as reported in the literature.
Table 1: Hemodynamic Effects of Intravenous this compound in Conscious Dogs
| Parameter | Control | This compound (10-300 µg/kg) |
| Mean Arterial Pressure (mmHg) | 102 ± 4 | ↓ to 75 ± 5 |
| Heart Rate (beats/min) | 85 ± 5 | ↑ to 130 ± 8 |
| Cardiac Output (L/min) | 2.1 ± 0.2 | ↑ to 3.0 ± 0.3 |
Source: Adapted from studies on the hemodynamic effects of this compound in conscious dogs.[8][9]
Table 2: Attenuation of this compound-Induced Tachycardia with Propranolol Pretreatment in Hypertensive Patients
| Parameter | This compound Alone | This compound with Propranolol Pretreatment |
| Change in Heart Rate (beats/min) | ↑ 20 ± 3 | ↑ 8 ± 2 |
| Change in Cardiac Output (L/min) | ↑ 1.5 ± 0.3 | ↑ 0.5 ± 0.2 |
Source: Adapted from a study on the acute hemodynamic effects of this compound in hypertensive patients with and without propranolol pretreatment.[5] Note: Data is from a human study but provides a strong indication of the expected interaction in animal models.
Table 3: Effect of Atenolol on Heart Rate in Healthy Conscious Dogs
| Parameter | Placebo | Atenolol (1 mg/kg, PO) |
| Resting Heart Rate (beats/min) | 75 ± 3 | ↓ to 65 ± 4 |
| Isoproterenol-Induced Heart Rate (beats/min) | 208 ± 5 | ↓ to 146 ± 5 (at 3 hours post-dose) |
Source: Adapted from a pharmacodynamic evaluation of atenolol in healthy dogs.[7] This demonstrates the heart rate-lowering efficacy of atenolol.
Experimental Protocols
Key Experiment: Mitigation of this compound-Induced Tachycardia with Propranolol in Conscious Rats
This protocol is adapted from established methods for hemodynamic monitoring in conscious rats and is designed to assess the efficacy of propranolol in mitigating this compound-induced tachycardia.[6]
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR) or Wistar-Kyoto (WKY) rats, 12-16 weeks old.
Surgical Preparation (Chronic Instrumentation):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Implant a catheter into the femoral artery for blood pressure measurement and blood sampling.
-
Implant a catheter into the femoral vein for intravenous drug administration.
-
Exteriorize the catheters at the back of the neck and house the animals individually.
-
Allow a recovery period of at least 48 hours.
Experimental Procedure:
-
On the day of the experiment, bring the conscious, unrestrained rat into a quiet experimental room and allow it to acclimate for at least 30 minutes.
-
Connect the arterial catheter to a pressure transducer for continuous monitoring of blood pressure and heart rate.
-
Group 1 (Control): Administer a bolus of saline intravenously, followed by a continuous infusion of saline.
-
Group 2 (this compound Alone): After a baseline recording period, administer a bolus of this compound (e.g., 100 µg/kg) intravenously, followed by a continuous infusion (e.g., 10 µg/kg/min).
-
Group 3 (this compound + Propranolol):
-
Administer a bolus of propranolol (e.g., 1 mg/kg) intravenously.
-
30 minutes after the propranolol bolus, administer a bolus of this compound (e.g., 100 µg/kg) intravenously, followed by a continuous infusion (e.g., 10 µg/kg/min).
-
-
Record hemodynamic parameters (mean arterial pressure, heart rate) continuously for a predetermined period (e.g., 60-120 minutes).
Data Analysis:
-
Calculate the change in heart rate and mean arterial pressure from baseline for each group.
-
Compare the changes in heart rate between the "this compound Alone" group and the "this compound + Propranolol" group to quantify the attenuating effect of propranolol.
Visualizations
Caption: Signaling pathway of this compound-induced reflex tachycardia and its mitigation by beta-blockers.
Caption: Experimental workflow for assessing the mitigation of this compound-induced tachycardia.
References
- 1. Clinical pharmacology of this compound, a prototype for drugs that affect potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute hemodynamic effects of this compound in hypertensive patients with and without propranolol pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive effect of propranolol in conscious spontaneously hypertensive rats: central hemodynamics, plasma volume, and renal function during beta-blockade with propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Systemic and coronary hemodynamic effects of this compound in awake normotensive and hypertensive dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiohemodynamic effects of cromakalim and this compound, potassium-channel openers, in the dog, special reference to venous return - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors affecting Pinacidil potency in ex vivo tissue preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pinacidil in ex vivo tissue preparations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in ex vivo tissue?
A1: this compound is a potassium channel opener that primarily activates ATP-sensitive potassium (K-ATP) channels.[1][2] This action increases the efflux of potassium ions (K+) from smooth muscle cells, leading to hyperpolarization of the cell membrane.[3][4][5] This hyperpolarization closes voltage-gated calcium channels, reducing the influx of intracellular calcium and resulting in the relaxation of vascular smooth muscle, which is observed as vasodilation.[5]
Q2: Why am I seeing significant variability in this compound's potency between different tissue types?
A2: this compound's potency can differ significantly across various tissues due to several factors:
-
K-ATP Channel Subunit Expression: Different tissues express various subunits of the K-ATP channel (e.g., SUR2A in cardiac muscle, SUR2B in vascular smooth muscle).[6] this compound shows selectivity for these different subunits, leading to varied responses.[6]
-
Tissue-Specific Physiology: The intrinsic properties of the tissue, such as the baseline membrane potential and the density of K-ATP channels, can influence the drug's effect. For instance, this compound's inhibitory effect was found to be greater in endothelium-denuded rabbit basilar arteries compared to mesenteric arteries.[7]
-
Endothelial Factors: The presence and health of the vascular endothelium can modulate this compound's effect.[7][8]
Q3: Does the presence of the endothelium affect this compound's vasodilatory effect?
A3: Yes, the endothelium plays a significant role. In some studies, the vasodilatory effect of this compound on large coronary arteries was found to be endothelium-dependent, with its effect being greatly reduced after the removal of the endothelium.[8] In rabbit basilar arteries, the inhibitory shift caused by this compound on K+-induced contractions was larger in the absence of an intact endothelium.[7] This suggests that endothelial-derived factors can modulate the overall response to this compound.
Q4: How does the intracellular ATP concentration influence this compound's action?
A4: The intracellular ATP concentration is a critical regulator of K-ATP channels and, consequently, this compound's potency. High concentrations of intracellular ATP inhibit the opening of these channels.[9][10] this compound's action is more potent when intracellular ATP levels are lower.[10][11] Therefore, the metabolic state of the ex vivo tissue preparation (e.g., normoxic vs. hypoxic conditions) can significantly alter the observed effects of this compound.[12] The drug's ability to activate the channel is dependent on the intracellular ATP concentration, with its effect being suppressed at higher ATP levels.[9][10]
Q5: What is the role of extracellular pH in this compound's potency?
A5: Extracellular pH directly impacts this compound's effectiveness. Studies in guinea pig ventricular myocytes have shown that extracellular acidification inhibits, while extracellular alkalinization potentiates, the K-ATP channel currents induced by this compound.[13] This suggests that the inhibitory site of action for protons is located on the extracellular side of the cell membrane.[13]
Troubleshooting Guides
Issue 1: Lower than Expected Potency or No Effect
| Potential Cause | Troubleshooting Step | Rationale |
| High Intracellular ATP | Ensure tissue is not overly rested or in a high-energy state. Consider experimental conditions that might lower ATP, such as controlled hypoxia, if relevant to the study model. | This compound's efficacy is inversely related to intracellular ATP concentration.[10] High ATP levels inhibit K-ATP channels, reducing the drug's effect.[9] |
| High Extracellular K+ Concentration | Review the potassium concentration in your physiological salt solution. This compound is less effective at inhibiting contractions induced by high concentrations of K+ (e.g., 80 mM) compared to lower concentrations (e.g., 20 mM).[4] | High K+ causes depolarization that can override the hyperpolarizing effect of this compound. |
| Inappropriate Agonist for Pre-contraction | The choice of contractile agent matters. This compound is generally more potent at inhibiting noradrenaline-induced contractions than those induced by high K+.[14] | The mechanisms of contraction are different. K+-induced contraction is primarily due to depolarization and calcium influx, which this compound's hyperpolarizing effect directly opposes. Agonist-induced contraction involves additional signaling pathways. |
| Degraded this compound Stock | Prepare fresh this compound stock solution. This compound monohydrate can be dissolved in DMSO or ethanol (warmed).[1] Store stock solutions appropriately at -20°C. | Chemical degradation can lead to loss of potency. |
| Presence of K-ATP Channel Blockers | Ensure no other compounds in your experimental buffer have K-ATP channel blocking activity. | Antagonists like Glibenclamide will directly compete with and inhibit the action of this compound.[15][16][17] |
Issue 2: High Variability in Results Between Replicates
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Endothelial Integrity | Standardize tissue dissection and handling to minimize unintentional damage to the endothelium. Test for endothelial function (e.g., using acetylcholine) to stratify tissue preparations. | The endothelium modulates this compound's effect.[7][8] Variable damage will lead to inconsistent responses. |
| Fluctuations in Buffer pH | Regularly monitor and maintain the pH of the physiological salt solution throughout the experiment. Ensure consistent gassing (e.g., with 95% O2 / 5% CO2). | Extracellular pH significantly affects this compound's potency.[13] |
| Variable Tissue Health/Metabolic State | Standardize the equilibration period for all tissues before starting the experiment. Ensure consistent oxygenation and nutrient supply in the tissue bath. | The metabolic state affects intracellular ATP levels, a key modulator of this compound's action.[10][12] |
| Tissue Source Heterogeneity | Use animals from the same strain, age, and sex to minimize biological variability. Note the specific blood vessel or tissue region used for each preparation. | The potency of this compound is tissue-specific.[7][15] |
Quantitative Data Summary
Table 1: Potency of this compound in Various Ex Vivo Preparations
| Tissue Preparation | Agonist | Potency Metric (ED50 / IC50) | Reference |
| Rat Aortic Strips | Serotonin | ED50 = 0.3 µM | [18] |
| Rat Aorta | Norepinephrine | -log IC50 = 6.2 (vs 20 mM KCl) | [2] |
| Rat Portal Vein | Norepinephrine | - | [2] |
| Human Crural Veins | Noradrenaline (18 µM) | Concentration-related inhibition (0.038-380 µM) | [14] |
| Human Crural Veins | K+ (127 mM) | Concentration-related inhibition (0.038-380 µM) | [14] |
| Guinea Pig Cardiac Ventricular Myocytes | - | EC50 (INCX outward) = 23.5 µM | [19] |
| Guinea Pig Cardiac Ventricular Myocytes | - | EC50 (INCX inward) = 23.0 µM | [19] |
Table 2: Effect of Endothelium Removal on this compound Potency
| Tissue Preparation | Effect of Endothelium Removal | Quantitative Change | Reference |
| Rabbit Basilar Arteries | Increased this compound's inhibitory effect | The rightward shift of the K+ concentration-response curve was larger. | [7] |
| Rabbit Mesenteric Arteries | No significant effect on K+ sensitivity | The K+ sensitivity was unaffected. | [7] |
| Conscious Dog Coronary Arteries | Greatly reduced this compound-induced dilation | Dilation was reduced by 76%. | [8] |
Experimental Protocols
Protocol 1: Ex Vivo Vasodilation Assay in Isolated Arterial Rings
-
Tissue Preparation:
-
Euthanize the animal (e.g., rat) via approved methods.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit (or other physiological salt) solution.
-
Gently remove adherent connective and adipose tissue under a dissection microscope.
-
Cut the artery into rings of 2-3 mm in length. For endothelium-denuded preparations, gently rub the luminal surface with a roughened wire or forceps.
-
-
Mounting and Equilibration:
-
Mount the arterial rings in an organ bath chamber containing physiological salt solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the tissues to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1-2 grams), replacing the buffer every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability.
-
After washout and return to baseline, pre-contract the rings with an agonist like phenylephrine or norepinephrine to about 80% of the maximal KCl response.
-
Once a stable plateau is reached, add acetylcholine (e.g., 1 µM) to test for endothelial integrity. A relaxation of >70% typically indicates an intact endothelium.
-
-
Cumulative Concentration-Response Curve:
-
Wash out the acetylcholine and allow the tissue to return to baseline.
-
Pre-contract the rings again with the chosen agonist (e.g., norepinephrine, K+).[3][14]
-
Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize at each concentration before adding the next.
-
Record the relaxation at each concentration as a percentage of the pre-contracted tone.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the log concentration of this compound.
-
Calculate the EC50 (concentration causing 50% of the maximal relaxation) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Visualizations
Caption: this compound's primary signaling pathway in vascular smooth muscle.
Caption: Troubleshooting workflow for unexpected this compound results.
Caption: Key factors influencing the potency of this compound ex vivo.
References
- 1. This compound | Potassium Channel Activator | StressMarq Biosciences Inc. [stressmarq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mode of action of this compound and its analogs P1060 and P1368: results of studies in rat blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro | MDedge [mdedge.com]
- 7. Effects of this compound on cerebral and mesenteric arteries--influence of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparisons of the effects of nicorandil, this compound, nicardipine and nitroglycerin on coronary vessels in the conscious dog: role of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of ATP-sensitive K channels in heart cells by this compound: dependence on ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interrelation between this compound and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interrelation between this compound and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes. | Semantic Scholar [semanticscholar.org]
- 12. Actions of this compound at a reduced potassium concentration: a direct cardiac effect possibly involving the ATP-dependent potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of this compound induced IK(ATP) in heart by changes in extracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the effects of a new vasodilator this compound and nifedipine on isolated blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative effects of the potassium channel openers cromakalim and this compound and the cromakalim analog U-89232 on isolated vascular and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancement of potassium-sensitive current in heart cells by this compound. Evidence for modulation of the ATP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pinacidil and Cromakalim: Potency and Selectivity on KATP Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent ATP-sensitive potassium (KATP) channel openers: pinacidil and cromakalim. By examining their potency and selectivity across various KATP channel subtypes, this document aims to equip researchers with the critical information needed to select the most appropriate compound for their specific experimental needs. The information presented herein is supported by experimental data from peer-reviewed studies.
At a Glance: Key Distinctions
This compound and cromakalim are both recognized for their ability to activate KATP channels, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle, among other physiological effects. However, their efficacy and specificity for the different hetero-octameric KATP channel complexes—composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit—exhibit notable differences. These variations in subunit affinity are critical determinants of their pharmacological profiles.
In general, both cromakalim and this compound demonstrate a preference for KATP channels containing the SUR2 subunit over the SUR1 subunit.[1] This makes them particularly effective in targeting vascular smooth muscle and cardiac tissue.
Quantitative Comparison of Potency
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and levcromakalim (the more active enantiomer of cromakalim) on the primary KATP channel subtypes. This data is derived from thallium flux assays conducted in HEK293 cells stably expressing the respective human KATP channel subunits.[1]
| Compound | Pancreatic (Kir6.2/SUR1) EC50 (µM) | Vascular Smooth Muscle (Kir6.1/SUR2B) EC50 (µM) | Cardiac (Kir6.2/SUR2A) EC50 (µM) |
| This compound | >30 | 0.48 | 1.1 |
| Levcromakalim | >30 | 0.13 | 0.44 |
Data Interpretation:
-
Selectivity: Both this compound and levcromakalim show poor potency for the pancreatic Kir6.2/SUR1 subtype, indicating high selectivity for SUR2-containing channels.[1]
-
Potency on Vascular Channels: Levcromakalim is approximately 3.7 times more potent than this compound in activating the vascular smooth muscle KATP channel subtype (Kir6.1/SUR2B).[1]
-
Potency on Cardiac Channels: Levcromakalim is roughly 2.5 times more potent than this compound on the cardiac KATP channel subtype (Kir6.2/SUR2A).[1]
Signaling Pathway and Mechanism of Action
The activation of KATP channels by this compound and cromakalim initiates a cascade of events that culminates in cellular hyperpolarization. This is a key mechanism in regulating cellular excitability.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: the thallium flux assay and whole-cell patch-clamp electrophysiology.
Thallium Flux Assay for KATP Channel Activity
This high-throughput assay provides an indirect measure of KATP channel activity by quantifying the influx of thallium ions (Tl⁺), a surrogate for K⁺, through open channels.
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing the specific human Kir6.x and SURx subunits of interest are cultured in appropriate media and plated into 384-well microplates.[1]
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent indicator dye, such as FluxOR™.[2] This is typically done by incubating the cells with the dye for 60-90 minutes at 37°C.[2]
-
Compound Application: this compound or cromakalim is added to the wells at a range of concentrations. A pre-incubation period of 15-30 minutes at room temperature is common.[2]
-
Thallium Influx: The plate is placed in a fluorescence plate reader equipped with an automated injection system. A stimulus buffer containing thallium sulfate is injected to initiate ion flux through the activated KATP channels.[1][2]
-
Data Acquisition: The fluorescence intensity in each well is measured kinetically. The rate of increase in fluorescence is directly proportional to the rate of thallium influx, which reflects the activity of the KATP channels.[1]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents across the entire cell membrane, providing detailed information on channel gating and pharmacology.[1]
Detailed Methodology:
-
Cell Preparation: HEK293 cells transiently or stably expressing the KATP channel subunits of interest are grown on small glass coverslips.[1]
-
Electrode Preparation: A glass micropipette with a tip diameter of 1-5 µm is fabricated and filled with a solution that mimics the intracellular ionic environment.[1]
-
Seal Formation: The micropipette is brought into contact with the surface of a single cell. Gentle suction is applied to form a high-resistance "gigaohm seal" between the pipette tip and the cell membrane.[1]
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[1]
-
Voltage Clamp and Recording: The cell's membrane potential is clamped at a specific voltage. A specialized amplifier is used to record the currents flowing through the ion channels. The effect of this compound or cromakalim is determined by perfusing the cell with solutions containing the compound and measuring the change in the recorded current.[1]
Summary and Conclusion
The choice between this compound and cromakalim should be guided by the specific KATP channel subtype being investigated and the desired potency.
-
Cromakalim (Levcromakalim) is the more potent activator of both vascular (Kir6.1/SUR2B) and cardiac (Kir6.2/SUR2A) KATP channels. It is a suitable tool for studies where a strong activation of these channels is desired.
-
This compound , while less potent than cromakalim, is still a robust activator of SUR2-containing KATP channels and can be effectively used in studies of vascular and cardiac tissues.[1][3]
Both compounds exhibit poor activity towards the pancreatic Kir6.2/SUR1 subtype, making them unsuitable for studies focused on this specific channel. Researchers should consider the potency differences highlighted in this guide to ensure appropriate experimental design and data interpretation. For further in-depth information, consulting the primary research articles is recommended.
References
A Comparative Guide to the Mechanisms of Action: Pinacidil and Nicorandil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two important vasodilators: Pinacidil and Nicorandil. By presenting supporting experimental data, detailed methodologies, and clear visual representations of their signaling pathways, this document aims to be a valuable resource for researchers in cardiovascular pharmacology and drug development.
Overview of Mechanism of Action
This compound and Nicorandil both exert their primary vasodilatory effects through the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. However, a key distinction lies in Nicorandil's dual mechanism, which also involves the donation of nitric oxide (NO).
-
This compound: Functions as a selective K-ATP channel opener. The opening of these channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels (VGCCs), reducing the influx of calcium ions (Ca2+) and leading to smooth muscle relaxation and vasodilation.
-
Nicorandil: Possesses a hybrid mechanism of action.[1] Like this compound, it opens K-ATP channels. In addition, its nitrate moiety allows it to act as an NO donor. NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, which in turn increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular Ca2+ concentration and vasodilation.
Comparative Signaling Pathways
The signaling pathways of this compound and Nicorandil are illustrated below.
Quantitative Comparison of a Key Mechanistic Step
A critical point of comparison is the direct effect of these drugs on the K-ATP channel. The following table summarizes data from an electrophysiological study on rabbit ventricular myocytes.
| Drug | Concentration | Effect on K-ATP Current | Citation |
| This compound | 50 µM | ~4-fold increase | [2] |
| Nicorandil | 1 mM | No detectable effect | [2] |
Note: This data highlights a significant difference in the potency or efficacy of this compound and Nicorandil on this specific subtype of K-ATP channel under the studied conditions. It is important to consider that the relative contribution of the K-ATP channel opening mechanism for Nicorandil may vary depending on the tissue and physiological state.
Comparative Experimental Data
Vasodilatory Effects on Coronary Arteries
The vasodilatory effects of both drugs on coronary arteries have been quantified in various studies.
| Drug | Species | Artery | Dose/Concentration | Change in Diameter | Citation |
| Nicorandil | Human | LAD (proximal) | 20 mg (sublingual) | +9% | [3] |
| LAD (mid) | +10% | [3] | |||
| LAD (distal) | +15% | [3] | |||
| Circumflex (proximal) | +13% | [3] | |||
| Circumflex (distal) | +10% | [3] | |||
| This compound | Dog | Circumflex | 10-100 µg/kg (i.v.) | Dose-dependent increase | [4] |
| Nicorandil | Dog | Circumflex | 10-100 µg/kg (i.v.) | Dose-dependent increase | [4] |
A study in conscious dogs demonstrated that the dilation of large coronary arteries induced by this compound is largely endothelium-dependent, whereas the vasodilatory effect of Nicorandil is endothelium-independent, which is attributed to its nitrate-like action.[5]
Hemodynamic Effects in Humans
The systemic hemodynamic effects of this compound and Nicorandil are a direct consequence of their vasodilatory actions.
| Parameter | This compound | Nicorandil |
| Mean Arterial Pressure | Decreased | Decreased[6][7] |
| Heart Rate | Tachycardia (reflex) | No significant change or slight decrease[6][7] |
| Cardiac Output | Increased (reflex) | No significant change or slight increase[6][7] |
| Pulmonary Capillary Wedge Pressure | Decreased | Decreased[6][8] |
Key Experimental Protocols
Whole-Cell Patch-Clamp for K-ATP Current Measurement
This technique is used to measure the flow of ions through K-ATP channels in isolated cells.
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from the heart tissue (e.g., rabbit ventricle).[2]
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Access: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a constant level (e.g., -80 mV) using a patch-clamp amplifier.
-
Drug Perfusion: The cell is perfused with an external solution containing a defined concentration of this compound or Nicorandil.
-
Current Recording: The resulting current flowing through the K-ATP channels is recorded and analyzed.
Quantitative Coronary Angiography (QCA)
QCA is an imaging technique used to measure the diameter of coronary arteries in vivo.
Methodology:
-
Catheterization: A catheter is inserted into a peripheral artery and advanced to the coronary arteries under fluoroscopic guidance.
-
Contrast Injection: A contrast agent is injected into the coronary artery of interest to visualize it on X-ray images.
-
Image Acquisition: Cineangiograms are recorded before and after the administration of the vasodilator (e.g., sublingual Nicorandil).
-
Image Analysis: A computer-assisted analysis system is used to measure the diameter of selected arterial segments. The catheter tip is often used as a calibration standard.[3][9]
Measurement of cGMP Levels
The nitrate-donating property of Nicorandil leads to an increase in intracellular cGMP. This can be quantified using enzyme immunoassays.
Methodology:
-
Tissue/Cell Preparation: Vascular tissue (e.g., rat aorta) or cultured cells are incubated with Nicorandil for a specified time.
-
Lysis and Extraction: The cells or tissues are lysed, and the intracellular contents are extracted.
-
Enzyme Immunoassay (EIA): A competitive EIA kit is used to determine the concentration of cGMP in the extracts. The assay typically involves a cGMP-specific antibody and a labeled cGMP conjugate. The amount of labeled cGMP bound to the antibody is inversely proportional to the amount of cGMP in the sample.[10][11]
Conclusion
This compound and Nicorandil, while both effective vasodilators, operate through distinct yet overlapping mechanisms. This compound's action is solely dependent on the opening of K-ATP channels. In contrast, Nicorandil exhibits a dual mechanism, acting as both a K-ATP channel opener and a nitric oxide donor. This dual action may contribute to its different hemodynamic profile and clinical applications, particularly in the management of angina pectoris. The quantitative data presented in this guide highlights the nuanced differences in their potency and effects on various physiological parameters. A thorough understanding of these differences is crucial for the rational design and development of novel cardiovascular therapies.
References
- 1. re-place.be [re-place.be]
- 2. This compound but not nicorandil opens ATP-sensitive K+ channels and protects against simulated ischemia in rabbit myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coronary vasodilatory action after nicorandil: a quantitative angiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparisons of the effects of nicorandil, this compound, nicardipine and nitroglycerin on coronary vessels in the conscious dog: role of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. Effects of nicorandil on left ventricular hemodynamics and volume at rest and during exercise-induced angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of nicorandil on coronary hemodynamics in ischemic heart disease: comparison with nitroglycerin, nifedipine, and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic effects of oral nicorandil in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of nitroglycerin and nicorandil on regional poststenotic quantitative coronary blood flow in coronary artery disease: a combined digital quantitative angiographic and intracoronary doppler study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucm.es [ucm.es]
- 11. Vascular levels and cGMP-increasing effects of nicorandil administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pinacidil's In Vivo Target Engagement: A Comparative Guide to PET Imaging and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of Pinacidil, a potent ATP-sensitive potassium (KATP) channel opener. While Positron Emission Tomography (PET) imaging stands as a powerful, quantitative tool for in vivo target engagement studies, the development of a specific PET tracer for KATP channels is an ongoing area of research. This guide, therefore, presents a framework for such a future PET-based approach and compares it with established, alternative methods currently used to assess the pharmacological effects of this compound.
Executive Summary
This compound exerts its therapeutic effects by opening KATP channels, leading to membrane hyperpolarization and vasodilation. Validating that this compound effectively engages these channels in a living system is crucial for drug development. This guide compares a hypothetical, yet feasible, PET imaging strategy with two established methodologies: the Rubidium-86 (⁸⁶Rb⁺) Efflux Assay and In Vivo Electrophysiology.
| Methodology | Principle | Key Outputs | Throughput | Translational Relevance |
| PET Imaging (Hypothetical) | Non-invasive, in vivo visualization and quantification of a radiolabeled ligand binding to KATP channels. | Binding Potential (BP), Target Occupancy (%), Standardized Uptake Value (SUV). | Low | High (Directly measures in vivo target binding in preclinical and clinical settings). |
| ⁸⁶Rb⁺ Efflux Assay | In vitro measurement of K⁺ channel activity by quantifying the efflux of the K⁺ surrogate, ⁸⁶Rb⁺, from cells. | ⁸⁶Rb⁺ efflux rate (%), EC₅₀ values. | High | Medium (Cell-based functional screen, indirect measure of target engagement). |
| In Vivo Electrophysiology | Direct in vivo measurement of the physiological response (e.g., vasodilation) to this compound administration. | Change in arterial diameter (%), blood pressure reduction. | Low | High (Measures physiological outcome, but indirect to target binding). |
This compound's Signaling Pathway
This compound directly binds to and opens the KATP channels on the plasma membrane of smooth muscle cells. This leads to an efflux of potassium ions (K⁺), causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels. The resulting decrease in intracellular Ca²⁺ leads to smooth muscle relaxation and vasodilation. Additionally, this compound can stimulate the Na⁺/Ca²⁺ exchanger via the NO/cGMP/PKG signaling pathway, further contributing to its cardiovascular effects.
I. In Vivo Target Engagement using PET Imaging (Hypothetical)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of drug-target interactions in living subjects. This section outlines a hypothetical approach using a novel, selective KATP channel PET tracer.
Experimental Workflow
The workflow for a preclinical PET study to determine this compound's target engagement would involve a baseline scan followed by a post-dose scan to measure the displacement of the radiotracer.
Quantitative Data Presentation (Illustrative)
The following table presents illustrative data from a hypothetical PET study, modeled on findings from PET imaging of other ion channels, to demonstrate the expected outcomes.
| Treatment Group | Dose (mg/kg) | Mean Binding Potential (BP_ND) | Target Occupancy (%) |
| Vehicle | 0 | 2.5 ± 0.3 | 0 |
| This compound | 1 | 1.8 ± 0.2 | 28 |
| This compound | 5 | 1.1 ± 0.2 | 56 |
| This compound | 20 | 0.5 ± 0.1 | 80 |
Experimental Protocol
1. Radiotracer: A novel, high-affinity PET radioligand for KATP channels (e.g., a [¹⁸F]-labeled analog of a selective KATP channel blocker).
2. Animal Model: Male Sprague-Dawley rats (n=4 per group).
3. Imaging Procedure: a. Anesthetize the animal (e.g., with isoflurane). b. Perform a transmission scan for attenuation correction. c. Inject the radiotracer intravenously (e.g., ~10-15 MBq). d. Acquire dynamic PET data for 90 minutes (baseline scan). e. Administer this compound or vehicle intravenously. f. After a suitable washout period, repeat steps c and d for the post-dose scan.
4. Data Analysis: a. Reconstruct PET images using an appropriate algorithm (e.g., OSEM). b. Define regions of interest (ROIs) in target tissues (e.g., heart, brain) and a reference region with low KATP channel density. c. Use kinetic modeling (e.g., Logan graphical analysis) to calculate the distribution volume (V_T). d. Calculate the binding potential (BP_ND) as (V_T_target - V_T_reference) / V_T_reference. e. Determine target occupancy (TO) as: TO (%) = 100 * (BP_ND_baseline - BP_ND_postdose) / BP_ND_baseline.
II. Alternative Methodologies
A. ⁸⁶Rb⁺ Efflux Assay
This in vitro functional assay measures the activity of potassium channels by tracking the movement of the radioactive potassium surrogate, ⁸⁶Rb⁺.
Quantitative Data Presentation
| Compound | Concentration (μM) | ⁸⁶Rb⁺ Efflux (% of Control) | EC₅₀ (μM) |
| Control | 0 | 100 | - |
| This compound | 0.1 | 180 ± 15 | \multirow{4}{*}{1.2} |
| This compound | 1 | 350 ± 25 | |
| This compound | 10 | 580 ± 40 | |
| This compound | 100 | 620 ± 35 |
Experimental Protocol
1. Cell Line: A stable cell line overexpressing the target KATP channel subtype (e.g., HEK293 cells).
2. Assay Procedure: a. Plate cells in 96-well plates and grow to confluence. b. Load cells with ⁸⁶Rb⁺ by incubating them in a buffer containing ⁸⁶RbCl for 2-4 hours. c. Wash cells to remove extracellular ⁸⁶Rb⁺. d. Add a buffer containing varying concentrations of this compound to stimulate efflux. e. After a short incubation period (e.g., 10-20 minutes), collect the supernatant. f. Lyse the cells to release the remaining intracellular ⁸⁶Rb⁺. g. Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.
3. Data Analysis: a. Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration. b. Plot the concentration-response curve and determine the EC₅₀ value using non-linear regression.
B. In Vivo Electrophysiology (Vasodilation Measurement)
This method directly measures the physiological consequence of this compound's action on vascular smooth muscle.
Quantitative Data Presentation
| Treatment | Dose (mg/kg, i.v.) | Change in Femoral Artery Diameter (%) | Change in Mean Arterial Pressure (mmHg) |
| Saline | 0 | 1.2 ± 0.5 | -2 ± 1 |
| This compound | 0.1 | 15.8 ± 2.1 | -18 ± 3 |
| This compound | 0.3 | 28.4 ± 3.5 | -35 ± 4 |
| This compound | 1.0 | 45.2 ± 4.2 | -52 ± 5 |
Experimental Protocol
1. Animal Model: Anesthetized dog or rat model.
2. Surgical Preparation: a. Anesthetize the animal and maintain anesthesia throughout the experiment. b. Surgically expose a target artery (e.g., femoral or carotid artery). c. Place a high-frequency ultrasonic probe over the artery to measure its diameter. d. Insert a catheter into a contralateral artery to monitor blood pressure.
3. Experimental Procedure: a. Allow the animal to stabilize and record baseline arterial diameter and blood pressure. b. Administer this compound or vehicle intravenously in escalating doses. c. Continuously record arterial diameter and blood pressure for a set period after each dose.
4. Data Analysis: a. Calculate the percentage change in arterial diameter from baseline for each dose. b. Calculate the change in mean arterial pressure from baseline. c. Generate dose-response curves for both parameters.
Comparison of Methodologies
Conclusion
The validation of this compound's target engagement in vivo can be approached through multiple complementary techniques. While a dedicated PET tracer for KATP channels would provide the most direct and translatable measure of in vivo target occupancy, its development is a prerequisite. In the interim, established methods such as ⁸⁶Rb⁺ efflux assays offer a high-throughput functional screen, and in vivo electrophysiology provides crucial data on the physiological consequences of KATP channel activation. A comprehensive drug development program for this compound or similar KATP channel openers would ideally integrate these approaches to build a complete picture from molecular interaction to physiological response.
Glibenclamide's Selective Antagonism of Pinacidil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the ATP-sensitive potassium (KATP) channel opener, pinacidil, and its selective antagonist, glibenclamide. The opposing actions of these two compounds on KATP channels, which play a crucial role in regulating cellular excitability, form the basis of their therapeutic applications and experimental utility. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying signaling pathways to facilitate a deeper understanding of their interaction.
Mechanism of Action: A Tale of Two Opposites
This compound is a member of the potassium channel opener class of drugs.[1] Its primary mechanism of action involves the activation of ATP-sensitive potassium (KATP) channels in the plasma membrane of cells, particularly in smooth muscle.[2][3] By opening these channels, this compound increases the efflux of potassium ions (K+) from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium (Ca2+) channels, reducing the influx of extracellular calcium and subsequently leading to the relaxation of smooth muscle, most notably in the vasculature, resulting in vasodilation and a decrease in blood pressure.[1]
In stark contrast, glibenclamide, a second-generation sulfonylurea, acts as a potent and selective blocker of these same KATP channels.[4][5] It achieves this by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel complex.[6] This blockage prevents the potassium efflux induced by openers like this compound, leading to membrane depolarization. In pancreatic beta-cells, this depolarization is the key trigger for insulin secretion.[4] In vascular smooth muscle, glibenclamide's antagonism of KATP channels reverses the hyperpolarizing and relaxant effects of this compound.[7][8]
Comparative Efficacy: Quantifying the Antagonism
The antagonistic relationship between glibenclamide and this compound has been quantified in various experimental models, primarily through the analysis of dose-response curves and the determination of antagonist affinity (pA2 value). The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's dose-response curve, providing a measure of the antagonist's potency.
| Parameter | This compound (Agonist) | Glibenclamide (Antagonist) | Tissue/Model | Reference |
| -log EC50 (M) | 6.12 | - | Guinea-pig pulmonary artery | [5] |
| pA2 | - | 7.17 - 7.22 | Guinea-pig pulmonary artery | [5] |
| pA2 | - | 7.47 | Canine coronary artery (U46619-contracted) | [4] |
| pA2 | - | 7.28 | Canine coronary artery (KCl-contracted) | [4] |
Note: The EC50 (half maximal effective concentration) for this compound indicates its potency in inducing vasorelaxation. The pA2 values for glibenclamide demonstrate its consistent and potent antagonism against this compound-induced relaxation across different vascular tissues. A higher pA2 value signifies greater antagonist potency.
Experimental Protocols
A common and robust method for studying the interaction between this compound and glibenclamide is the isolated aortic ring assay . This ex vivo technique allows for the direct measurement of vascular smooth muscle contraction and relaxation in a controlled environment.
Isolated Aortic Ring Vasodilation Assay Protocol
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat or mouse) and excise the thoracic aorta.
-
Immediately place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully remove adherent connective and adipose tissue under a dissecting microscope.
-
Cut the aorta into rings of approximately 1-2 mm in width.[9][10][11]
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubbled with 95% O2 and 5% CO2.[10]
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension (typically 1-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with buffer changes every 15-20 minutes.
-
-
Viability and Contraction:
-
Assess the viability of the aortic rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
-
After washing out the KCl and allowing the tension to return to baseline, induce a stable contraction with a vasoconstrictor agent such as phenylephrine or U46619.[4][10]
-
-
Dose-Response Curve Generation:
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath and record the relaxation response at each concentration.
-
To study the antagonism, pre-incubate a separate set of aortic rings with a fixed concentration of glibenclamide for a predetermined period (e.g., 20-30 minutes) before inducing contraction and generating the this compound dose-response curve.[4][5]
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-induced contraction.
-
Plot the dose-response curves for this compound in the absence and presence of glibenclamide.
-
Perform a Schild regression analysis on the data to determine the pA2 value of glibenclamide, which quantifies its antagonistic potency.[4][12]
-
Visualizing the Interaction
Signaling Pathway of this compound and Glibenclamide
Caption: Opposing effects on the KATP channel signaling pathway.
Experimental Workflow for Comparing this compound and Glibenclamide
Caption: Workflow for assessing glibenclamide's antagonism.
Logical Relationship of Antagonism
Caption: Glibenclamide's direct antagonism of this compound's effect.
References
- 1. Molecular Biology of KATP Channels and Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Differential antagonism by glibenclamide of the relaxant effects of cromakalim, this compound and nicorandil on canine large coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glibenclamide is a competitive antagonist of cromakalim, this compound and RP 49356 in guinea-pig pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP-sensitive potassium channel - Wikipedia [en.wikipedia.org]
- 7. This compound inhibits the ryanodine-sensitive outward current and glibenclamide antagonizes its action in cells from the rabbit portal vein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the ryanodine-sensitive outward current and glibenclamide antagonizes its action in cells from the rabbit portal vein [pubmed.ncbi.nlm.nih.gov]
- 9. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aortic ring assay [protocols.io]
- 12. Schild equation - Wikipedia [en.wikipedia.org]
Comparative Analysis of Pinacidil and Other KATP Channel Openers in Cardioprotection
A Guide for Researchers and Drug Development Professionals
The quest for effective therapeutic strategies to protect the heart from ischemic injury remains a cornerstone of cardiovascular research. Among the promising targets are the ATP-sensitive potassium (KATP) channels, whose activation has been shown to confer significant cardioprotection. This guide provides a comparative analysis of Pinacidil, a nonselective KATP channel opener, with other key players in this class, including Diazoxide and Nicorandil. We delve into their mechanisms of action, comparative efficacy based on experimental data, and the signaling pathways they modulate.
Mechanism of Action: A Tale of Two Channels
The cardioprotective effects of KATP channel openers are primarily attributed to their action on two distinct channel populations: those located on the sarcolemma (sarcKATP) and those within the inner mitochondrial membrane (mitoKATP).[1][2] While sarcKATP channel opening contributes to the shortening of the action potential duration, reducing calcium influx and conserving energy during ischemia, the opening of mitoKATP channels is increasingly recognized as a critical convergence point for cardioprotective signaling.[3][4][5]
This compound is characterized as a non-selective KATP channel opener, meaning it activates both sarcKATP and mitoKATP channels.[1][2] This broad activity profile contributes to its robust cardioprotective effects observed in various experimental models.[6][7][8] In contrast, Diazoxide exhibits a significant selectivity for mitoKATP channels, being approximately 1000 to 2000 times more potent at opening mitochondrial channels compared to their sarcolemmal counterparts.[3][4][9][10] This selectivity has made Diazoxide a valuable pharmacological tool to dissect the specific role of mitoKATP channels in cardioprotection.[3][4] Nicorandil presents a unique dual mechanism of action; it acts as a mitoKATP channel opener and also functions as a nitric oxide (NO) donor, leading to the activation of guanylate cyclase and an increase in cyclic guanosine monophosphate (cGMP).[11][12]
Comparative Efficacy: Insights from Experimental Data
Numerous studies have sought to quantify and compare the cardioprotective efficacy of different KATP channel openers. The following tables summarize key quantitative data from preclinical studies, providing a snapshot of their relative potencies and effects on myocardial injury.
Table 1: Comparative Potency in Ischemia-Reperfusion Injury Models
| Compound | Model | Key Parameter | Effective Concentration | Key Findings | Reference |
| This compound | Isolated Rabbit Heart (Langendorff) | Post-ischemic % Recovery of Developed Pressure | 50 µmol/L | Significantly better recovery compared to controls (68.3% vs 44.6%). | [7] |
| This compound | Isolated Rat Heart (Langendorff) | Post-ischemic Hemodynamics | 0.05 mmol/L | Provided better cardioprotection than traditional hyperkalemic cardioplegia. | [8] |
| Diazoxide | Isolated Rat Heart (Langendorff) | Time to Onset of Contracture (EC25) | 11.0 µmol/L | Similar cardioprotective potency to cromakalim. | [3][4] |
| Diazoxide | Isolated Rat Heart (Langendorff) | K1/2 for mitoKATP opening | 0.49 ± 0.05 µmol/L | Potent activator of mitochondrial KATP channels. | [3][4] |
| Nicorandil | Isolated Rat Heart | Cardioprotection | 200 µmol/L | Showed beneficial cardioprotective properties associated with lower pro-oxidative molecules. | [13] |
| Nicorandil | Heart Muscle Cells | mitoKATP channel activation | ≥ 10 µmol/L | Selectively activates mitoKATP channels at lower concentrations. | [14] |
Table 2: Effects on Myocardial Infarct Size and Cellular Injury
| Compound | Model | Endpoint | Dosage/Concentration | Outcome | Reference |
| This compound | Mouse Model of I/R Injury | Infarct Size | 0.1 or 0.5 mg/kg/day (i.p.) | Reduced infraction areas and no-reflow phenomenon. | [6] |
| This compound | Cultured Chicken Cardiomyocytes | Creatine Phosphokinase Release | 10 µM | Delayed metabolic inhibition-induced enzyme release. | [15] |
| Diazoxide | Porcine Model of Regional and Global Ischemia | Myocardial Stunning | N/A | Reduced myocardial stunning and facilitated separation from cardiopulmonary bypass. | [16] |
| Nicorandil | Rat Model of Doxorubicin-induced Cardiotoxicity | Cardiac Enzyme Indexes (LDH, CK) | 3 mg/kg (oral) | Normalized cardiac biochemical and oxidative stress parameters. | [17] |
Signaling Pathways in KATP Channel-Mediated Cardioprotection
The activation of KATP channels, particularly mitoKATP, triggers a complex cascade of downstream signaling events that ultimately converge to protect the cardiomyocyte. Key pathways implicated include the inhibition of the mitochondrial permeability transition pore (mPTP) opening, modulation of reactive oxygen species (ROS) signaling, and interaction with pro-survival kinases.
This compound has been shown to stimulate the NO/cGMP/PKG signaling pathway, which can influence cardiac Na+/Ca2+ exchanger function.[18] It also ameliorates cardiac microvascular ischemia-reperfusion injury by inhibiting chaperone-mediated autophagy of calreticulin, thereby reducing calcium overload and mitochondria-dependent apoptosis.[6] Furthermore, this compound postconditioning has been demonstrated to activate the Nrf2-ARE signaling pathway, a key regulator of antioxidant defense, in a ROS-dependent manner.[1]
Diazoxide's cardioprotective mechanism has been linked to the inhibition of succinate dehydrogenase (SDH), an enzyme of the mitochondrial electron transport chain.[9] This action may be a crucial component of its ability to preserve myocyte volume and contractility under stress.
Nicorandil's dual action allows it to leverage both KATP channel opening and NO-mediated signaling. The NO component can activate soluble guanylate cyclase, leading to increased cGMP and subsequent activation of protein kinase G (PKG), which contributes to vasodilation and cardioprotection.[11]
Experimental Protocols: A Methodological Overview
The evaluation of cardioprotective agents relies on well-established experimental models. A commonly employed ex vivo model is the Langendorff-perfused isolated heart, which allows for the precise control of perfusion conditions and the assessment of cardiac function in the absence of systemic influences.
Langendorff-Perfused Isolated Heart Model for Ischemia-Reperfusion Injury
This protocol is a generalized representation based on methodologies described in the cited literature.[7][8]
-
Heart Isolation and Perfusion:
-
Animals (e.g., rats, rabbits) are anesthetized, and hearts are rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.
-
The aorta is cannulated, and retrograde perfusion is initiated with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (typically 37°C).
-
-
Stabilization:
-
Hearts are allowed to stabilize for a period (e.g., 20-30 minutes) to reach a steady state of contractile function.
-
-
Drug Administration (Preconditioning/Cardioplegia):
-
The KATP channel opener (e.g., this compound, Diazoxide) or vehicle control is infused for a defined period before the induction of ischemia.
-
In cardioplegia protocols, the drug is included in the cardioplegic solution administered to arrest the heart.
-
-
Global Ischemia:
-
Perfusion is stopped for a specified duration (e.g., 25-40 minutes) to induce global ischemia.
-
-
Reperfusion:
-
Perfusion with the standard Krebs-Henseleit buffer is restored for a period (e.g., 30-120 minutes).
-
-
Assessment of Cardioprotection:
-
Hemodynamic Function: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.
-
Myocardial Injury: Infarct size is often determined at the end of the experiment using staining techniques (e.g., triphenyltetrazolium chloride).
-
Biochemical Markers: Release of enzymes such as lactate dehydrogenase (LDH) and creatine kinase (CK) into the coronary effluent is measured as an indicator of cell damage.
-
Mitochondrial Function: Mitochondrial membrane potential and respiratory function can be assessed in isolated mitochondria.
-
Conclusion
This compound, Diazoxide, and Nicorandil all demonstrate significant cardioprotective properties through their interaction with KATP channels. While this compound offers broad-spectrum activation of both sarcolemmal and mitochondrial channels, Diazoxide's selectivity for mitoKATP has been instrumental in elucidating the critical role of mitochondria in cardioprotection. Nicorandil's unique dual mechanism, combining KATP channel opening with NO donation, provides an additional layer of therapeutic action. The choice of a specific KATP channel opener for further research or clinical development will depend on the desired pharmacological profile and the specific pathological context. The experimental data and methodologies outlined in this guide provide a foundation for the continued investigation and comparison of these and other novel cardioprotective agents.
References
- 1. ROS-associated mechanism of different concentrations of this compound postconditioning in the rat cardiac Nrf2-ARE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KATP channels and cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotective effect of diazoxide and its interaction with mitochondrial ATP-sensitive K+ channels. Possible mechanism of cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound ameliorates cardiac microvascular ischemia–reperfusion injury by inhibiting chaperone-mediated autophagy of calreticulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myocardial protection with this compound cardioplegia in the blood-perfused heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of this compound hyperpolarizing cardioplegia on myocardial ischemia reperfusion injury by mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cardioprotective Mechanism of Diazoxide Involves the Inhibition of Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Nicorandil, a Nitric Oxide Donor and ATP-Sensitive Potassium Channel Opener, Protects Against Dystrophin-Deficient Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative effects of calcium and potassium channel modulators on ischemia/reperfusion injury in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicorandil, a potent cardioprotective agent, acts by opening mitochondrial ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protection of cardiomyocytes by this compound during metabolic inhibition and hyperkalemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Cardioprotective effects of nicorandil, a mitochondrial potassium channel opener against doxorubicin-induced cardiotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinacidil: A Comparative Analysis of its Effects Across Different Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Pinacidil, a potent ATP-sensitive potassium (K-ATP) channel opener, in various animal models. By presenting quantitative data from key studies in a standardized format, alongside detailed experimental protocols and a visualization of its core signaling pathway, this document aims to facilitate a deeper understanding of this compound's pharmacological profile and its potential therapeutic applications.
Quantitative Data Summary
The following table summarizes the key quantitative effects of this compound observed in different animal models, focusing on its cardiovascular and cerebrovascular actions.
| Animal Model | Parameter | Dosage/Concentration | Route of Administration | Observed Effect | Reference |
| Rat (Hypertensive) | Mean Arterial Pressure (MAP) | Dose-dependent | Oral | Dose-dependent decrease in blood pressure.[1] | [1] |
| Total Peripheral Resistance | Dose-dependent | Oral | Decrease in total peripheral resistance.[1] | [1] | |
| Cardiac Output | Dose-dependent | Oral | Increased cardiac output.[1] | [1] | |
| Heart Rate | Dose-dependent | Oral | Increased heart rate following the depressor response.[1] | [1] | |
| Rat (Normotensive) | Mean Arterial Pressure (MAP) | 10-300 µg/kg/min | Intravenous Infusion | Dose-dependent reduction in MAP.[2] | [2] |
| Mean Circulatory Filling Pressure (MCFP) | 10-300 µg/kg/min | Intravenous Infusion | Similar increases in MCFP in both conscious and ganglion-blocked rats.[2] | [2] | |
| Pial Artery Diameter | 10⁻¹⁰ - 10⁻⁷ M | Perivascular Infusion | Maximum dilatation of 29.5% at 10⁻⁸ M.[3] | [3] | |
| Dog (Normotensive/Hypertensive) | Mean Arterial Blood Pressure (MAP) | 0.2 mg/kg | Intravenous | Moderate reduction (15-20 mmHg).[4] | [4] |
| Mean Arterial Blood Pressure (MAP) | 0.5 mg/kg | Intravenous | Marked reduction (40-60 mmHg).[4] | [4] | |
| Systemic Blood Pressure | 10 to 300 µg/kg | Intravenous | Decreased systemic blood pressure.[5] | [5] | |
| Cardiac Output | 10 to 300 µg/kg | Intravenous | Increased cardiac output.[5] | [5] | |
| Coronary Blood Flow | 0.2 mg/kg & 0.5 mg/kg | Intravenous | Increased coronary blood flow.[4] | [4] | |
| Renal Blood Flow | 0.2 mg/kg | Intravenous | Increased renal blood flow.[4] | [4] | |
| Mouse | Middle Cerebral Artery (MCA) Diameter | Not specified | Topical Application | Increased MCA diameter.[6] | [6] |
| Guinea Pig | Cardiac Action Potential Duration | 5 µM or higher | In vitro | Shortened action potential duration.[7] | [7] |
| ATP-sensitive K+ Current | 5 µM or higher | In vitro (Patch-clamp) | Activated time-independent outward K+ current.[7] | [7] |
Experimental Protocols
Hemodynamic Studies in Conscious and Anesthetized Rats
-
Animal Model: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats.
-
Housing: Animals are housed under controlled conditions with a 12-hour light/dark cycle and free access to food and water.
-
Surgical Preparation (for direct blood pressure measurement):
-
Rats are anesthetized (e.g., with pentobarbital sodium).
-
A catheter is inserted into the carotid artery for direct measurement of arterial blood pressure and into the jugular vein for intravenous drug administration.
-
For conscious animal studies, the catheters are exteriorized at the back of the neck. Animals are allowed a recovery period of at least 24 hours before the experiment.
-
-
Drug Administration:
-
Oral: this compound is administered by gavage at various doses.
-
Intravenous Infusion: this compound is dissolved in a suitable vehicle (e.g., saline) and infused at controlled rates using a syringe pump.
-
-
Data Acquisition:
-
Arterial blood pressure and heart rate are continuously monitored using a pressure transducer connected to a data acquisition system.
-
Cardiac output can be measured using techniques like thermodilution or electromagnetic flowmetry.
-
Total peripheral resistance is calculated from the mean arterial pressure and cardiac output.
-
-
Protocol:
-
A baseline recording of hemodynamic parameters is obtained for a stable period (e.g., 30 minutes).
-
This compound or vehicle is administered.
-
Hemodynamic parameters are continuously recorded for a specified duration to observe the onset, peak, and duration of the drug's effects.
-
Cardiovascular Studies in Dogs
-
Animal Model: Mongrel dogs or specific breeds like Beagles, either normotensive or with induced hypertension (e.g., renal hypertension).
-
Anesthesia: Animals are typically anesthetized with an agent like pentobarbital sodium and artificially ventilated.
-
Instrumentation:
-
Catheters are placed in a femoral artery for blood pressure monitoring and in a femoral vein for drug infusion.
-
An electromagnetic flow probe can be placed around the ascending aorta to measure cardiac output.
-
For regional blood flow measurements, flow probes can be placed on specific arteries (e.g., coronary, renal, femoral).
-
A catheter may be advanced into the left ventricle to measure left ventricular pressure.
-
-
Drug Administration: this compound is administered intravenously, either as a bolus injection or a continuous infusion.
-
Measurements:
-
Systemic arterial blood pressure, heart rate, cardiac output, and regional blood flows are continuously recorded.
-
From these measurements, parameters like total peripheral resistance and regional vascular resistances can be calculated.
-
-
Protocol:
-
Following surgical preparation and stabilization, baseline cardiovascular parameters are recorded.
-
This compound is administered at one or more dose levels.
-
Cardiovascular parameters are monitored until they return to baseline or for a predetermined observation period.
-
In Vitro Studies on Guinea Pig Cardiac Myocytes
-
Cell Preparation:
-
Guinea pigs are euthanized, and their hearts are rapidly excised.
-
Ventricular myocytes are isolated using enzymatic digestion (e.g., with collagenase and protease).
-
-
Electrophysiological Recordings (Patch-Clamp):
-
The whole-cell patch-clamp technique is used to record ion currents and action potentials from single isolated myocytes.
-
Cells are perfused with a physiological salt solution, and the intracellular solution in the patch pipette contains a defined composition, including a specific concentration of ATP.
-
-
Drug Application: this compound is applied to the bath solution at various concentrations.
-
Measurements:
-
Action potential duration at different levels of repolarization (e.g., APD50, APD90) is measured.
-
The activity of the ATP-sensitive potassium (K-ATP) channel current is recorded.
-
-
Protocol:
-
A stable whole-cell recording is established.
-
Baseline action potentials and K-ATP channel activity are recorded.
-
The myocyte is perfused with a solution containing this compound.
-
Changes in action potential duration and K-ATP current are recorded and analyzed.
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound involves the opening of ATP-sensitive potassium (K-ATP) channels in the cell membrane of vascular smooth muscle cells.
References
- 1. This compound. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on arterial and venous resistances and mean circulatory filling pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dilating effect of perivascularly applied potassium channel openers cromakalim and this compound in rat and cat pial arteries in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular effects in dogs of this compound (P 1134), a novel vasoactive antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiohemodynamic effects of cromakalim and this compound, potassium-channel openers, in the dog, special reference to venous return - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro | MDedge [mdedge.com]
- 7. Interrelation between this compound and intracellular ATP concentrations on activation of the ATP-sensitive K+ current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrophysiological Effects of Pinacidil and Minoxidil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the electrophysiological properties of Pinacidil and its fellow potassium channel opener, minoxidil. The information presented is curated from peer-reviewed scientific literature to assist in research and development endeavors.
At a Glance: Key Electrophysiological Properties
This compound and minoxidil (in its active sulfate form) exert their primary electrophysiological effects by opening ATP-sensitive potassium (KATP) channels. This action leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of smooth muscle, particularly in the vasculature. While both are classified as KATP channel openers, their potency and effects on various tissues can differ.
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the key quantitative data on the electrophysiological effects of this compound and minoxidil from various experimental studies.
Table 1: Potency in Vascular Smooth Muscle Relaxation
| Drug | Preparation | Agonist | ED50 / EC50 | Reference |
| This compound | Rat Aortic Strips | Serotonin | 0.3 µM | [1][2] |
| Minoxidil | Rat Aortic Strips | Serotonin | 0.1 mM (100 µM) | [1] |
| Minoxidil Sulfate | - | - | IC50 = 0.14 µM | [3][4] |
Table 2: Effects on Cardiac Electrophysiology
| Drug | Preparation | Parameter | Effect | Concentration | Reference |
| This compound | Canine Purkinje Fibers | Action Potential Duration (APD) | 82 ± 3% decrease | 3 x 10⁻⁵ M | [5] |
| This compound | Canine Ventricular Muscle | Action Potential Duration (APD) | 54 ± 2% decrease | 3 x 10⁻⁵ M | [5] |
| This compound | Canine Purkinje Fibers | Action Potential Duration (APD) | EC50 = 2.6 ± 0.5 µM | - | [5] |
| Minoxidil | Guinea-Pig Ventricular Myocytes | SarcKATP Channel Current | EC50 = 182.6 µM | - | [6][7] |
| Minoxidil | Guinea-Pig Ventricular Myocytes | MitoKATP Channel Activation | EC50 = 7.3 µM | - | [6][7] |
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological experiments, most notably the patch-clamp technique. Below are generalized methodologies for key experiments cited.
Whole-Cell Patch-Clamp for KATP Channel Currents
-
Objective: To measure the macroscopic currents flowing through KATP channels across the entire cell membrane in response to this compound or minoxidil.
-
Cell Preparation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig). The cells are then plated on glass coverslips for recording.
-
Recording:
-
A glass micropipette with a tip diameter of 1-2 µm is filled with an internal solution mimicking the intracellular environment and brought into contact with a myocyte.
-
A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by gentle suction, allowing electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit currents.
-
The drug of interest (this compound or minoxidil sulfate) is applied to the bath solution, and the change in outward K+ current is recorded.
-
-
Data Analysis: The magnitude of the drug-induced current is measured and can be used to determine the dose-response relationship and calculate the EC50 value.
Single-Channel Patch-Clamp for KATP Channels
-
Objective: To record the microscopic currents flowing through individual KATP channels and to study the effect of this compound or minoxidil on their open probability.
-
Configuration: The "inside-out" patch configuration is commonly used. After forming a giga-ohm seal, the pipette is withdrawn from the cell, excising a small patch of membrane with its intracellular face exposed to the bath solution.
-
Recording:
-
The membrane patch is held at a constant potential (e.g., -40 mV).
-
The bath solution, which now represents the "intracellular" environment, can be modified to contain different concentrations of ATP and the test compound (this compound or minoxidil).
-
The opening and closing of individual KATP channels are observed as step-like changes in the recorded current.
-
-
Data Analysis: The open probability (the fraction of time the channel is in the open state) is calculated before and after the application of the drug to quantify its effect on channel activity.
Signaling Pathways
The primary signaling pathway for both this compound and minoxidil involves the direct opening of KATP channels. However, downstream effects can vary.
This compound Signaling Pathway in Cardiac Myocytes
In cardiac myocytes, this compound's activation of sarcolemmal KATP channels can lead to a signaling cascade involving nitric oxide (NO), cyclic guanosine monophosphate (cGMP), and protein kinase G (PKG), which in turn can modulate the function of other ion transporters like the Na+/Ca2+ exchanger.[8]
Minoxidil Signaling Pathway in Vascular Smooth Muscle
The primary electrophysiological effect of minoxidil sulfate in vascular smooth muscle is the opening of KATP channels, leading to hyperpolarization and vasodilation. The downstream signaling pathways are less clearly defined in the context of direct electrophysiological modulation beyond this primary mechanism.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the electrophysiological effects of this compound and minoxidil using the patch-clamp technique.
References
- 1. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on serotonin-induced contractions and cyclic nucleotide levels in isolated rat aortae: comparison with nitroglycerin, minoxidil, and hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. tribioscience.com [tribioscience.com]
- 5. An analysis of gene expression data involving examination of signaling pathways activation reveals new insights into the mechanism of action of minoxidil topical foam in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minoxidil opens mitochondrial K(ATP) channels and confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minoxidil opens mitochondrial KATP channels and confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pinacidil: A Comparative Guide to its In Vitro and In Vivo Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Pinacidil, a potassium channel opener, with a focus on the correlation between its in vitro and in vivo activities. Experimental data from various studies are summarized to offer a comprehensive overview for research and drug development purposes.
In Vitro Pharmacological Effects of this compound
This compound's primary in vitro effect is the relaxation of vascular smooth muscle. This is achieved through the opening of ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization of the cell membrane and subsequent vasodilation.[1][2] The (-)-enantiomer of this compound is notably more potent than the (+)-enantiomer.[2]
Quantitative In Vitro Data:
| Parameter | Tissue/Cell Type | Agonist/Condition | This compound Concentration/Effect | Reference |
| IC50 (Relaxation) | Canine Coronary Artery Smooth Muscle Cells | Phenylephrine-induced contraction | 6.8 ± 1.89 x 10⁻¹⁰ M | [3] |
| EC50 (Vasodilation) | Not Specified | SUR2B Agonist | 680 nM | [4] |
| Concentration for Hyperpolarization | Rat Aorta and Portal Vein | Noradrenaline-induced contraction | Concentration-dependent | [2] |
| Inhibition of Contraction | Rat Aorta | Norepinephrine-induced contraction | 0.1 - 100 µM | [5] |
| Inhibition of Contraction | Guinea-pig Trachealis, Aorta, and Pulmonary Artery | Isoosmolar 124 mM K+ | 10⁻⁶ - 10⁻³ M | [6] |
Experimental Protocol: In Vitro Vasodilation Assay
Objective: To determine the concentration-response relationship of this compound on the contractility of isolated vascular smooth muscle.
Materials:
-
Isolated arterial rings (e.g., rat aorta, canine coronary artery).
-
Organ bath system with temperature control and aeration.
-
Isometric force transducer.
-
Data acquisition system.
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Contractile agonist (e.g., norepinephrine, phenylephrine, high potassium solution).
-
This compound solutions of varying concentrations.
Procedure:
-
Arterial segments are dissected and mounted in organ baths containing oxygenated physiological salt solution at 37°C.
-
The tissues are allowed to equilibrate under a resting tension for a specified period.
-
A stable contraction is induced by adding a contractile agonist to the bath.
-
Once a plateau in contraction is reached, cumulative concentrations of this compound are added to the bath.
-
The relaxation response at each concentration is recorded until a maximal response is achieved or the highest concentration is tested.
-
The results are typically expressed as a percentage of the pre-induced contraction, and an IC50 value is calculated.
In Vivo Pharmacological Effects of this compound
In vivo, this compound acts as a potent antihypertensive agent. Its vasodilatory action reduces total peripheral resistance, leading to a dose-dependent decrease in blood pressure.[7] This is often accompanied by a reflex increase in heart rate and cardiac output.[7] The antihypertensive effects of this compound have been demonstrated in both animal models and human clinical trials.[7][8][9]
Quantitative In Vivo Data:
| Parameter | Species/Population | Dose/Concentration | Effect | Reference |
| Blood Pressure Reduction | Hypertensive Patients | 10 mg (single oral dose) | Max. 26/13 mmHg (lying), 15/12 mmHg (standing) at 3h | [8] |
| Blood Pressure Reduction | Hypertensive Patients | 20 mg twice daily (chronic) | 15/7 mmHg | [8] |
| Blood Pressure Reduction | Hypertensive Patients | 0.2 mg/kg (intravenous) | Average 30 mmHg decrease in mean blood pressure | [10] |
| Blood Pressure Reduction | Hypertensive Patients | 12.5 - 37.5 mg twice daily | Dose-related decrease in supine diastolic blood pressure | [11] |
| Effective Serum Concentration | Hypertensive Patients | ~50 ng/ml | Minimal effective concentration | [12] |
| Heart Rate Increase | Healthy Volunteers | 0.2 mg/kg (intravenous) | Max. 23.8 ± 6.6 beats/min | [13] |
Experimental Protocol: In Vivo Blood Pressure Measurement in Rats
Objective: To evaluate the dose-dependent effect of this compound on arterial blood pressure in an animal model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR) or other suitable animal model.
-
Anesthesia (if required for acute studies).
-
Implantable telemetry system or indwelling arterial catheter connected to a pressure transducer.
-
Data acquisition system.
-
This compound solutions for oral or intravenous administration.
-
Vehicle control.
Procedure:
-
Animals are acclimatized to the experimental conditions.
-
For chronic studies, blood pressure is continuously monitored using telemetry. For acute studies, a catheter is surgically implanted in an artery (e.g., carotid or femoral) under anesthesia.
-
Baseline blood pressure and heart rate are recorded for a sufficient period.
-
Animals are administered with either vehicle or varying doses of this compound.
-
Blood pressure and heart rate are continuously monitored for a defined period post-administration.
-
The changes in blood pressure and heart rate from baseline are calculated for each dose and compared to the vehicle control group.
Correlation of In Vitro and In Vivo Effects
A strong correlation exists between the in vitro and in vivo pharmacological effects of this compound. The concentrations of this compound that produce vasodilation in isolated blood vessels in vitro are comparable to the plasma concentrations achieved in animals and humans that result in a significant reduction in blood pressure.[2] This indicates that the primary mechanism of this compound's antihypertensive action in vivo is the direct relaxation of vascular smooth muscle through the opening of K-ATP channels, as demonstrated in in vitro experiments.[2][7] The greater potency of the (-)-enantiomer is also observed in both in vitro and in vivo studies.[7]
Comparison with Alternative Vasodilators
This compound's performance has been compared to other vasodilators with different mechanisms of action.
| Drug | Mechanism of Action | In Vitro Potency (Relaxation of PGF2α-contracted dog arteries) | In Vivo Antihypertensive Efficacy | Reference |
| This compound | K-ATP Channel Opener | Potent, dose-related relaxation. | Effective in reducing blood pressure. | [9][14] |
| Hydralazine | Unclear; may involve inhibition of IP3-induced Ca2+ release and/or NO production. | Weak relaxation at high concentrations (10⁻³ M). | Effective, but may have direct cardiostimulatory effects. | [10][14] |
| Prazosin | α1-Adrenoceptor Antagonist | Potent against noradrenaline-induced contractions; no effect on K+-induced contractions. | Effective, with a response rate comparable to this compound in some studies. | [9][15][16] |
| Nifedipine | L-type Calcium Channel Blocker | Potent, dose-related relaxation, particularly against K+-induced contractions. | Effective in maintaining blood pressure control. | [14][17] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound's vasodilatory effect.
Caption: Experimental workflow for in vitro vasodilation assay.
Caption: Experimental workflow for in vivo blood pressure measurement.
References
- 1. Vasodilatation with this compound. Mode of action in rat resistance vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relaxation by cromakalim and this compound of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces vascular dilation and hyperemia in vivo and does not impact biophysical properties of neurons and astrocytes in vitro | MDedge [mdedge.com]
- 5. Mechanisms of this compound-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential relaxant responses to this compound of smooth muscle preparations contracted by a high concentration of potassium in isoosmolar and hyperosmolar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preliminary evaluation of this compound in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind comparator trials with this compound, a potassium channel opener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute hemodynamic effects of this compound and hydralazine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound with and without hydrochlorothiazide. Dose-response relationships from results of a 4 x 3 factorial design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a new vasodilator: pharmacokinetics and pharmacodynamics of a new retarded release tablet in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and hypotensive effect in healthy volunteers of this compound, a new potent vasodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vasodilatation induced by this compound in dogs. Comparison with hydralazine and nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the in vitro effects of prazosin, nifedipine, and dihydralazine in isolated human mesenteric and crural vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The antihypertensive effect of this compound versus prazosin in mild to moderate hypertensive patients seen in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pinacidil and its Analogs in Vasorelaxation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasorelaxant effects of Pinacidil and its analogs, a class of drugs known as potassium channel openers. The information presented is collated from various preclinical studies, offering supporting experimental data and detailed methodologies to aid in research and development.
Comparative Vasorelaxant Potency
This compound and its analogs induce vasorelaxation primarily by opening ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation.[1][2][3] The potency of these compounds can vary depending on the specific analog, the vascular bed, and the experimental conditions.
The following table summarizes the vasorelaxant potency (EC50/ED50 values) of this compound and several key analogs from various in vitro studies. It is important to note that direct comparisons should be made with caution due to variations in experimental protocols across different studies.
| Compound | Animal Model | Vascular Tissue | Pre-constricting Agent | Vasorelaxant Potency (EC50/ED50) | Reference |
| This compound | Rat | Aortic Strips | Serotonin | 0.3 µM | [4] |
| This compound | Goat | Coronary Artery (with intact endothelium) | 30 mM K+ | 2.57 µM | [5] |
| This compound | Goat | Coronary Artery (endothelium-denuded) | 30 mM K+ | 19.0 µM | [5] |
| Cromakalim | Porcine | Large Coronary Arteries | Various agonists | -log EC50: 6.43-6.87 | [6] |
| Levocromakalim | Rabbit | Ear Artery | Not specified | 343 nM | [7] |
| Nicorandil | Porcine | Large Coronary Arteries | Various agonists | -log EC50: 5.20-5.44 | [6] |
| Minoxidil | Rat | Aortic Strips | Serotonin | 0.1 mM | [4] |
| U-89232 (Cromakalim analog) | Not Specified | Isolated Vascular Segments | Not specified | Cromakalim was ~100-fold more potent | [8] |
Key Observations:
-
This compound demonstrates potent vasorelaxant effects, with its potency being influenced by the presence of the endothelium.[5]
-
Cromakalim and its active enantiomer, Levocromakalim , are highly potent vasorelaxants, in some cases exceeding the potency of this compound.[6][7][8]
-
Nicorandil also exhibits vasorelaxant properties, although in some studies, its mechanism is suggested to be more aligned with nitrates rather than a primary KATP channel opener in certain vascular beds.[6]
-
Minoxidil is a less potent direct-acting vasodilator in vitro compared to this compound.[4]
Experimental Protocols: Isolated Aortic Ring Vasorelaxation Assay
The following is a detailed methodology for a typical ex vivo vasorelaxation study using isolated aortic rings, based on established protocols.[5][7][9][10]
1. Tissue Preparation:
-
Euthanize the experimental animal (e.g., rat, mouse) via an approved method.
-
Carefully excise the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit (K-H) buffer (composition in mmol/L: NaCl 118, KCl 4.75, CaCl2 2.54, KH2PO4 1.18, MgSO4 1.18, NaHCO3 25, and glucose 11.1).
-
Under a dissecting microscope, remove the surrounding adipose and connective tissues.
-
Cut the aorta into rings of approximately 2-3 mm in length.[5][9] For studies investigating the role of the endothelium, care should be taken to not damage the intimal surface. For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or forceps.
2. Mounting the Aortic Rings:
-
Suspend each aortic ring between two stainless steel hooks or pins in an organ bath containing K-H buffer maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply a resting tension of approximately 1.5-2.0 grams to the aortic rings and allow them to equilibrate for at least 60-90 minutes. During equilibration, the K-H buffer should be changed every 15-20 minutes.
3. Viability and Contraction:
-
After equilibration, test the viability of the aortic rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
-
Once a stable contraction is achieved, wash the rings with K-H buffer to return to the baseline tension.
-
Induce a submaximal contraction using a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or serotonin (e.g., 10 µM).
4. Vasorelaxation Assay:
-
Once the contraction induced by the vasoconstrictor has reached a stable plateau, cumulatively add increasing concentrations of the test compound (this compound or its analogs) to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
-
The relaxation at each concentration is typically expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
5. Data Analysis:
-
Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the molar concentration of the test compound.
-
Calculate the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values from the concentration-response curves using a suitable nonlinear regression analysis.
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. Potassium channel openers and vascular smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Do the K+ channel openers relax smooth muscle by opening K+ channels? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced vascular relaxation: comparison to other vasodilators and to classical mechanisms of vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 6. Nicorandil as a nitrate, and cromakalim as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of the potassium channel openers cromakalim and this compound and the cromakalim analog U-89232 on isolated vascular and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of vasorelaxation in thoracic aortic rings [bio-protocol.org]
- 10. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Pinacidil
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental responsibility are paramount. The proper disposal of chemical compounds like Pinacidil, a potassium channel opener, is a critical component of safe laboratory operations. Adherence to established disposal protocols mitigates risks to personnel and prevents environmental contamination.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Therefore, its disposal must be managed with diligence and in accordance with federal and local regulations. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste.
Hazard and Safety Information
Before handling this compound for disposal, it is essential to be aware of its hazard classifications and the necessary personal protective equipment (PPE).
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Lab coat, gloves, safety glasses. |
| Skin Irritation | Causes skin irritation.[1][2] | Lab coat, gloves. |
| Eye Irritation | Causes serious eye irritation.[1][2] | Safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use in a well-ventilated area or fume hood. |
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound must comply with regulations set forth by the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA), although this compound is not currently listed as a controlled substance.[3][4][5][6] The following procedures are based on general best practices for pharmaceutical and chemical waste disposal.
1. Waste Identification and Segregation:
-
Identify all forms of this compound waste: This includes unused or expired pure compound, contaminated labware (e.g., vials, pipette tips, gloves), solutions containing this compound, and any spill cleanup materials.
-
Segregate this compound waste from other waste streams. Do not mix this compound waste with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Containment and Labeling:
-
Solid Waste:
-
Place solid this compound waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For pure, unused this compound, it should be disposed of in its original container if possible, placed within a secondary containment.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound (e.g., experimental solutions) in a compatible, sealed, and shatter-resistant container.
-
Do not fill liquid waste containers to more than 80% capacity to allow for expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Irritant"). Follow your institution's specific labeling requirements.
-
3. Disposal of Contaminated Labware:
-
Disposable Labware: All single-use items contaminated with this compound, such as pipette tips, centrifuge tubes, and gloves, should be placed in the designated solid hazardous waste container.
-
Reusable Labware:
-
Decontaminate reusable glassware and equipment by rinsing with a suitable solvent (e.g., ethanol or isopropanol) to remove this compound residue.
-
Collect the solvent rinse as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
-
4. Final Disposal:
-
Engage a Licensed Waste Disposal Contractor: The ultimate disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's EHS office will have established procedures for this.
-
Incineration: Most pharmaceutical waste is disposed of via incineration at a permitted facility to ensure complete destruction.[5]
-
Do Not Dispose Down the Drain: Never dispose of this compound or any hazardous pharmaceutical waste down the sink or in the regular trash.[5] This is to prevent contamination of water supplies and harm to the environment.
Experimental Protocol: Decontamination of this compound-Contaminated Glassware
This protocol outlines the standard procedure for decontaminating reusable glassware that has come into contact with this compound.
Materials:
-
This compound-contaminated glassware
-
Appropriate solvent (e.g., 70% ethanol or isopropanol)
-
Two rinse beakers
-
Designated hazardous liquid waste container
-
Laboratory detergent
-
Standard laboratory washing facilities
Procedure:
-
Initial Solvent Rinse:
-
In a fume hood, rinse the glassware with a small amount of the chosen solvent to remove the bulk of the this compound residue.
-
Collect this first rinse in a designated beaker.
-
-
Second Solvent Rinse:
-
Perform a second rinse with fresh solvent and collect it in a separate beaker.
-
-
Waste Collection:
-
Pour the contents of both rinse beakers into the designated hazardous liquid waste container.
-
-
Aqueous Wash:
-
Wash the glassware thoroughly with laboratory detergent and warm water.
-
-
Final Rinse:
-
Rinse the glassware multiple times with deionized water.
-
-
Drying:
-
Allow the glassware to air dry or place it in a drying oven as appropriate.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C13H21N5O | CID 55329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Pinacidil
Essential Safety and Handling Guide for Pinacidil
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a cyanoguanidine drug that functions as a potassium channel opener.[1][2] While a valuable tool in research, it presents several hazards that necessitate careful handling. This compound (hydrate) is classified as harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][3]
Primary Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[3]
-
Skin Irritation: Causes irritation upon contact with skin and mucous membranes.[3]
-
Eye Irritation: Causes serious irritation to the eyes.[1][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][3][4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and a critical barrier against exposure. When handling this compound, the following equipment is mandatory:
-
Hand Protection: Wear two pairs of chemical-resistant gloves, with the outer glove covering the cuff of the lab coat.[5][6] Nitrile or other suitable plastic/rubber gloves are recommended.[4][7] Change gloves every 30-60 minutes or immediately if they are damaged or known to be contaminated.[5][6]
-
Body Protection: A disposable, low-permeability gown or lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[6][8]
-
Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles.[7] In situations with a higher risk of splashing, a full-face shield is recommended.[7]
-
Respiratory Protection: To prevent inhalation of dust, work in a well-ventilated area, preferably within a chemical fume hood.[3] If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved air-purifying respirator should be used.[9]
Safe Handling Procedures
Adherence to standard operating procedures is essential to minimize exposure and ensure safety.
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Handling the Compound:
-
Storage: Store this compound at room temperature or as specified by the supplier (-20°C for the monohydrate form), in a tightly sealed container in a dry, well-ventilated place.[4][10]
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for this compound.
| Toxicity Data | Value | Species | Source |
| Oral LD50 | 210 mg/kg | Rat | [3] |
| Subcutaneous LD50 | 7,070 mg/kg | Rat | [3] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is critical for laboratory safety and environmental protection.
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Contain: For small spills, absorb the material with an inert substance like sand or vermiculite.[4]
-
Clean: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Ventilate: Ensure the area is well-ventilated.
Waste Disposal
-
Contaminated Materials: All disposable PPE (gloves, gowns) and materials used for cleaning spills should be placed in a sealed, clearly labeled hazardous waste container.[5]
-
Unused Product: Do not dispose of this compound down the drain.[11] Unused or expired this compound should be treated as chemical waste. Follow institutional and local regulations for hazardous chemical waste disposal. If a chemical waste service is unavailable, one option for small quantities is to mix the medicine with an unappealing substance (such as dirt or cat litter), place it in a sealed plastic bag, and dispose of it in the trash.[12]
Operational Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C13H21N5O | CID 55329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound. Preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound(85371-64-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pppmag.com [pppmag.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. pogo.ca [pogo.ca]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. usbio.net [usbio.net]
- 11. nems.nih.gov [nems.nih.gov]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
